(Rac)-SC-45694
Description
Propriétés
IUPAC Name |
lithium;(E)-5-hydroxy-7-[4-[(E)-1-hydroxynon-3-enyl]phenyl]hept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4.Li/c1-2-3-4-5-6-7-10-21(24)19-15-12-18(13-16-19)14-17-20(23)9-8-11-22(25)26;/h6-7,12-17,20-21,23-24H,2-5,8-11H2,1H3,(H,25,26);/q;+1/p-1/b7-6+,17-14+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGYGADKVYHWBW-FKRNLGTASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCC=CCC(C1=CC=C(C=C1)C=CC(CCCC(=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CCCCC/C=C/CC(C1=CC=C(C=C1)/C=C/C(CCCC(=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31LiO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120772-66-9 | |
| Record name | SC 45694 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120772669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Unraveling the Enigma of (Rac)-SC-45694: A Search for a Mechanism of Action
Despite a comprehensive search of publicly available scientific literature and databases, no specific information has been found regarding a compound designated as "(Rac)-SC-45694." This suggests that the compound may be an internal research and development code that has not been disclosed in the public domain, a misnomer, or a compound that has not progressed to a stage where its details are publicly available.
Our investigation to elucidate the mechanism of action, compile quantitative data, and detail experimental protocols for "this compound" involved a multi-pronged search strategy. Queries were launched using the specific identifier and its potential variations, including "SC-45694," and in conjunction with terms like "mechanism of action," "pharmacology," "inhibitor," and potential originating company names such as "Searle" and "Signal Pharmaceuticals."
The search yielded general results related to the field of pharmacology, including:
-
Information on pharmaceutical companies, notably Signal Pharmaceuticals, which was acquired by Celgene.
-
Academic and research institutions, such as the University of South Carolina.
-
Commercial listings for various chemical inhibitors, none of which were identified as SC-45694. For instance, a compound with a similar naming convention, SC-514, was identified as an IKK-2 inhibitor[1].
-
General directories for clinical trials and medical professionals.
The prefix "(Rac)" in the query suggests that the compound is a racemic mixture, a common state for chiral molecules in early-stage drug discovery. However, without further structural or biological information, this detail does not facilitate the identification of its mechanism of action.
Due to the absence of any specific data on "this compound," it is not possible to fulfill the request for an in-depth technical guide. The core requirements, including the summarization of quantitative data into tables, detailing of experimental protocols, and the creation of diagrams for signaling pathways and experimental workflows, cannot be met.
It is plausible that information on "this compound" exists within internal, proprietary databases of a pharmaceutical or biotechnology company. Should this compound be of significant interest, further investigation would require access to such confidential information. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal discovery and development records if available.
References
Unraveling the Enigma of (Rac)-SC-45694: A Search for a Mechanism of Action
Despite a comprehensive search of publicly available scientific literature and databases, no specific information has been found regarding a compound designated as "(Rac)-SC-45694." This suggests that the compound may be an internal research and development code that has not been disclosed in the public domain, a misnomer, or a compound that has not progressed to a stage where its details are publicly available.
Our investigation to elucidate the mechanism of action, compile quantitative data, and detail experimental protocols for "this compound" involved a multi-pronged search strategy. Queries were launched using the specific identifier and its potential variations, including "SC-45694," and in conjunction with terms like "mechanism of action," "pharmacology," "inhibitor," and potential originating company names such as "Searle" and "Signal Pharmaceuticals."
The search yielded general results related to the field of pharmacology, including:
-
Information on pharmaceutical companies, notably Signal Pharmaceuticals, which was acquired by Celgene.
-
Academic and research institutions, such as the University of South Carolina.
-
Commercial listings for various chemical inhibitors, none of which were identified as SC-45694. For instance, a compound with a similar naming convention, SC-514, was identified as an IKK-2 inhibitor[1].
-
General directories for clinical trials and medical professionals.
The prefix "(Rac)" in the query suggests that the compound is a racemic mixture, a common state for chiral molecules in early-stage drug discovery. However, without further structural or biological information, this detail does not facilitate the identification of its mechanism of action.
Due to the absence of any specific data on "this compound," it is not possible to fulfill the request for an in-depth technical guide. The core requirements, including the summarization of quantitative data into tables, detailing of experimental protocols, and the creation of diagrams for signaling pathways and experimental workflows, cannot be met.
It is plausible that information on "this compound" exists within internal, proprietary databases of a pharmaceutical or biotechnology company. Should this compound be of significant interest, further investigation would require access to such confidential information. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal discovery and development records if available.
References
(Rac)-SC-45694: A Technical Guide to its LTB4 Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological activity of (Rac)-SC-45694 at the leukotriene B4 (LTB4) receptor. This compound, chemically identified as 7-[4-(1-hydroxy-3Z-nonenyl)phenyl]-5S-hydroxy-6Z-heptenoic acid lithium salt, is a conformationally restricted analog of LTB4. This document summarizes its dualistic agonist and antagonist activities, presents detailed experimental protocols for assessing these functions, and illustrates the core signaling pathways involved.
Core Compound Activity
This compound exhibits a unique profile, acting as a specific, full agonist for LTB4-mediated neutrophil chemotaxis while simultaneously serving as a potent antagonist against LTB4-induced neutrophil degranulation. This suggests that SC-45694 may be a valuable tool for dissecting the distinct signaling pathways downstream of LTB4 receptor activation that mediate these two separate cellular functions.
Data Presentation
The quantitative pharmacological data for this compound's interaction with the LTB4 receptor system in human neutrophils is summarized below.
| Parameter | Assay Type | Value | Target | Notes |
| Binding Affinity (KD) | [3H]LTB4 Competitive Binding | 0.76 µM | High-affinity LTB4 Receptors | Very weak inhibitor of [3H]fMLP binding (KD > 83 µM), indicating specificity for the LTB4 receptor.[1] |
| Agonist Potency (EC50) | Neutrophil Chemotaxis | ~1 µM | LTB4 Receptors (Chemotaxis) | Maximal effect observed at 10 µM, producing a response similar in magnitude to that of LTB4.[1] |
| Antagonist Potency (IC50) | LTB4-Induced Degranulation | 0.3 µM | LTB4 Receptors (Degranulation) | Inhibition was noncompetitive, reversible, and time-dependent. No agonist activity for degranulation was observed.[1] |
LTB4 Receptor Signaling
Leukotriene B4 primarily signals through its high-affinity G-protein coupled receptor, BLT1. The binding of an agonist like LTB4 or SC-45694 (for chemotaxis) initiates a cascade of intracellular events. The receptor couples primarily through Gαi, leading to the dissociation of Gβγ subunits, and Gαq. These events trigger downstream pathways involving Phospholipase C (PLC), MAP kinases (ERK, p38), and PI3K, ultimately resulting in calcium mobilization, actin polymerization, and cellular responses like chemotaxis and degranulation.[2][3][4] The antagonist action of SC-45694 on degranulation suggests it interferes with a specific branch of this signaling cascade.
Caption: LTB4/BLT1 receptor signaling cascade leading to chemotaxis and degranulation.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the activity of this compound are provided below.
[3H]Leukotriene B4 Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound to compete with radiolabeled LTB4 for binding to its receptors on intact human neutrophils.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh venous blood of healthy donors using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. Resuspend the purified neutrophils in a suitable binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).
-
Assay Setup: In polypropylene tubes, combine:
-
A fixed concentration of [3H]LTB4 (e.g., 0.5-1.0 nM).
-
Varying concentrations of the competitor compound, this compound (e.g., ranging from 10-9 M to 10-4 M).
-
Neutrophil suspension (typically 1-2 x 106 cells/tube).
-
-
Nonspecific Binding: Prepare parallel tubes containing a large excess of unlabeled LTB4 (e.g., 1 µM) to determine nonspecific binding.
-
Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/C). Wash the filters quickly with ice-cold binding buffer to remove unbound [3H]LTB4.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the KD using the Cheng-Prusoff equation.
Caption: Workflow for the [3H]LTB4 competitive binding assay.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of this compound to act as a chemoattractant, inducing the directed migration of neutrophils.
Methodology:
-
Neutrophil Preparation: Isolate human neutrophils as described previously. Resuspend cells in a serum-free migration medium (e.g., HBSS with 0.1% BSA) to a concentration of 1-2 x 106 cells/mL.
-
Chamber Assembly: Use a multi-well chemotaxis chamber (e.g., Boyden or Transwell® plate) with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.
-
Loading:
-
Lower Chamber: Add the test compound this compound at various concentrations, a positive control (LTB4, e.g., 10 nM), and a negative control (medium alone) to the lower wells.
-
Upper Chamber: Add the prepared neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow for cell migration.
-
Cell Removal: After incubation, remove the upper chamber. Gently wipe the upper surface of the membrane to remove non-migrated cells.
-
Quantification: Quantify the number of cells that have migrated to the lower side of the membrane or into the lower chamber. Common methods include:
-
Staining and Counting: Fix and stain the membrane (e.g., with Diff-Quik®) and count the migrated cells in several high-power fields under a microscope.
-
Lysis and Detection: Lyse the migrated cells and measure the activity of a neutrophil-specific enzyme like myeloperoxidase (MPO) or quantify total ATP using a luminescence-based assay (e.g., CellTiter-Glo®).[5][6]
-
-
Data Analysis: Express the results as the number of migrated cells or as a chemotactic index (fold increase over the negative control). Plot the response against the concentration of SC-45694 to determine the EC50.
Caption: Workflow for the neutrophil chemotaxis (Boyden chamber) assay.
Neutrophil Degranulation Assay (β-Glucuronidase Release)
This assay assesses the antagonist activity of this compound by measuring its ability to inhibit LTB4-induced release of azurophilic granule contents.
Methodology:
-
Neutrophil Preparation: Isolate human neutrophils and resuspend them in a buffer containing calcium and magnesium (e.g., HBSS). Prime the cells with Cytochalasin B (e.g., 5 µg/mL) for 5-10 minutes at 37°C to enhance degranulation by preventing actin polymerization.[7]
-
Antagonist Pre-incubation: Pre-incubate the primed neutrophils with various concentrations of this compound or vehicle control for a short period (e.g., 10 minutes) at 37°C.
-
Stimulation: Add a fixed, sub-maximal concentration of LTB4 (e.g., 10-100 nM) to stimulate degranulation. Include controls for basal release (no LTB4) and total release (cells lysed with a detergent like Triton X-100).
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Termination: Stop the reaction by placing the tubes on ice and pelleting the cells by centrifugation (e.g., 400 x g for 10 minutes at 4°C).
-
Enzyme Assay:
-
Transfer the cell-free supernatants to a new microplate.
-
Add a substrate for β-glucuronidase, such as p-nitrophenyl-β-D-glucuronide or 4-methylumbelliferyl glucuronide.[7]
-
Incubate at 37°C until a color or fluorescent product develops.
-
Stop the reaction (e.g., by adding a high pH buffer) and read the absorbance or fluorescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of total enzyme released for each condition. Plot the percentage of inhibition (relative to the LTB4-only control) against the logarithm of the SC-45694 concentration to determine the IC50.
Caption: Workflow for the neutrophil degranulation (β-glucuronidase) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucuronidase deconjugation in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-SC-45694: A Technical Guide to its LTB4 Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological activity of (Rac)-SC-45694 at the leukotriene B4 (LTB4) receptor. This compound, chemically identified as 7-[4-(1-hydroxy-3Z-nonenyl)phenyl]-5S-hydroxy-6Z-heptenoic acid lithium salt, is a conformationally restricted analog of LTB4. This document summarizes its dualistic agonist and antagonist activities, presents detailed experimental protocols for assessing these functions, and illustrates the core signaling pathways involved.
Core Compound Activity
This compound exhibits a unique profile, acting as a specific, full agonist for LTB4-mediated neutrophil chemotaxis while simultaneously serving as a potent antagonist against LTB4-induced neutrophil degranulation. This suggests that SC-45694 may be a valuable tool for dissecting the distinct signaling pathways downstream of LTB4 receptor activation that mediate these two separate cellular functions.
Data Presentation
The quantitative pharmacological data for this compound's interaction with the LTB4 receptor system in human neutrophils is summarized below.
| Parameter | Assay Type | Value | Target | Notes |
| Binding Affinity (KD) | [3H]LTB4 Competitive Binding | 0.76 µM | High-affinity LTB4 Receptors | Very weak inhibitor of [3H]fMLP binding (KD > 83 µM), indicating specificity for the LTB4 receptor.[1] |
| Agonist Potency (EC50) | Neutrophil Chemotaxis | ~1 µM | LTB4 Receptors (Chemotaxis) | Maximal effect observed at 10 µM, producing a response similar in magnitude to that of LTB4.[1] |
| Antagonist Potency (IC50) | LTB4-Induced Degranulation | 0.3 µM | LTB4 Receptors (Degranulation) | Inhibition was noncompetitive, reversible, and time-dependent. No agonist activity for degranulation was observed.[1] |
LTB4 Receptor Signaling
Leukotriene B4 primarily signals through its high-affinity G-protein coupled receptor, BLT1. The binding of an agonist like LTB4 or SC-45694 (for chemotaxis) initiates a cascade of intracellular events. The receptor couples primarily through Gαi, leading to the dissociation of Gβγ subunits, and Gαq. These events trigger downstream pathways involving Phospholipase C (PLC), MAP kinases (ERK, p38), and PI3K, ultimately resulting in calcium mobilization, actin polymerization, and cellular responses like chemotaxis and degranulation.[2][3][4] The antagonist action of SC-45694 on degranulation suggests it interferes with a specific branch of this signaling cascade.
Caption: LTB4/BLT1 receptor signaling cascade leading to chemotaxis and degranulation.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the activity of this compound are provided below.
[3H]Leukotriene B4 Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound to compete with radiolabeled LTB4 for binding to its receptors on intact human neutrophils.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh venous blood of healthy donors using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. Resuspend the purified neutrophils in a suitable binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).
-
Assay Setup: In polypropylene tubes, combine:
-
A fixed concentration of [3H]LTB4 (e.g., 0.5-1.0 nM).
-
Varying concentrations of the competitor compound, this compound (e.g., ranging from 10-9 M to 10-4 M).
-
Neutrophil suspension (typically 1-2 x 106 cells/tube).
-
-
Nonspecific Binding: Prepare parallel tubes containing a large excess of unlabeled LTB4 (e.g., 1 µM) to determine nonspecific binding.
-
Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/C). Wash the filters quickly with ice-cold binding buffer to remove unbound [3H]LTB4.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the KD using the Cheng-Prusoff equation.
Caption: Workflow for the [3H]LTB4 competitive binding assay.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of this compound to act as a chemoattractant, inducing the directed migration of neutrophils.
Methodology:
-
Neutrophil Preparation: Isolate human neutrophils as described previously. Resuspend cells in a serum-free migration medium (e.g., HBSS with 0.1% BSA) to a concentration of 1-2 x 106 cells/mL.
-
Chamber Assembly: Use a multi-well chemotaxis chamber (e.g., Boyden or Transwell® plate) with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.
-
Loading:
-
Lower Chamber: Add the test compound this compound at various concentrations, a positive control (LTB4, e.g., 10 nM), and a negative control (medium alone) to the lower wells.
-
Upper Chamber: Add the prepared neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow for cell migration.
-
Cell Removal: After incubation, remove the upper chamber. Gently wipe the upper surface of the membrane to remove non-migrated cells.
-
Quantification: Quantify the number of cells that have migrated to the lower side of the membrane or into the lower chamber. Common methods include:
-
Staining and Counting: Fix and stain the membrane (e.g., with Diff-Quik®) and count the migrated cells in several high-power fields under a microscope.
-
Lysis and Detection: Lyse the migrated cells and measure the activity of a neutrophil-specific enzyme like myeloperoxidase (MPO) or quantify total ATP using a luminescence-based assay (e.g., CellTiter-Glo®).[5][6]
-
-
Data Analysis: Express the results as the number of migrated cells or as a chemotactic index (fold increase over the negative control). Plot the response against the concentration of SC-45694 to determine the EC50.
Caption: Workflow for the neutrophil chemotaxis (Boyden chamber) assay.
Neutrophil Degranulation Assay (β-Glucuronidase Release)
This assay assesses the antagonist activity of this compound by measuring its ability to inhibit LTB4-induced release of azurophilic granule contents.
Methodology:
-
Neutrophil Preparation: Isolate human neutrophils and resuspend them in a buffer containing calcium and magnesium (e.g., HBSS). Prime the cells with Cytochalasin B (e.g., 5 µg/mL) for 5-10 minutes at 37°C to enhance degranulation by preventing actin polymerization.[7]
-
Antagonist Pre-incubation: Pre-incubate the primed neutrophils with various concentrations of this compound or vehicle control for a short period (e.g., 10 minutes) at 37°C.
-
Stimulation: Add a fixed, sub-maximal concentration of LTB4 (e.g., 10-100 nM) to stimulate degranulation. Include controls for basal release (no LTB4) and total release (cells lysed with a detergent like Triton X-100).
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Termination: Stop the reaction by placing the tubes on ice and pelleting the cells by centrifugation (e.g., 400 x g for 10 minutes at 4°C).
-
Enzyme Assay:
-
Transfer the cell-free supernatants to a new microplate.
-
Add a substrate for β-glucuronidase, such as p-nitrophenyl-β-D-glucuronide or 4-methylumbelliferyl glucuronide.[7]
-
Incubate at 37°C until a color or fluorescent product develops.
-
Stop the reaction (e.g., by adding a high pH buffer) and read the absorbance or fluorescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of total enzyme released for each condition. Plot the percentage of inhibition (relative to the LTB4-only control) against the logarithm of the SC-45694 concentration to determine the IC50.
Caption: Workflow for the neutrophil degranulation (β-glucuronidase) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucuronidase deconjugation in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: JQ1 as a Modulator of Inflammatory Signaling and Neutrophil Function
Disclaimer: Initial searches for the compound "(Rac)-SC-45694" did not yield any specific scientific information. Therefore, this technical guide focuses on the well-characterized bromodomain and extra-terminal domain (BET) inhibitor, JQ1 , as a potent modulator of inflammatory processes highly relevant to neutrophil biology and chemotaxis. JQ1 is primarily known for its anti-inflammatory and anti-cancer properties, and its effects are generally inhibitory to the processes that drive neutrophil recruitment, rather than agonistic.
Introduction to JQ1
JQ1 is a cell-permeable, small molecule inhibitor that competitively binds to the acetyl-lysine recognition pockets of BET family proteins, most notably BRD4.[1][2] BET proteins are epigenetic "readers" that play a critical role in transcriptional activation.[1] By displacing BRD4 from acetylated histones at gene promoters and super-enhancers, JQ1 effectively suppresses the transcription of key genes involved in inflammation, cell proliferation, and oncogenesis.[1][3][4] Its potent anti-inflammatory effects have been demonstrated in various preclinical models, making it a valuable tool for research in immunology and a potential therapeutic agent.[1][5]
Mechanism of Action
The primary mechanism of JQ1 is the disruption of BET protein-chromatin interaction.[1] In the context of inflammation, this leads to several downstream effects:
-
Inhibition of Pro-inflammatory Gene Transcription: BRD4 is essential for the transcription of a wide array of pro-inflammatory genes. JQ1 treatment prevents the recruitment of transcriptional machinery, including p-TEFb and RNA Polymerase II, to the promoters of genes for cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., CCL2), thereby reducing their expression.[1][5][6]
-
Suppression of NF-κB Signaling: The NF-κB pathway is a master regulator of inflammation. BRD4 is a critical coactivator for the NF-κB subunit RelA. JQ1 inhibits this interaction, leading to reduced NF-κB-dependent gene transcription.[1][7] Studies have shown that JQ1 can attenuate the phosphorylation and nuclear translocation of NF-κB, further dampening the inflammatory response.[1][8][9]
-
Modulation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are crucial for inflammatory responses. JQ1 has been shown to reduce the phosphorylation and activation of these key MAPK components in response to inflammatory stimuli like lipopolysaccharide (LPS).[7][10]
-
Downregulation of c-Myc: c-Myc is a potent transcription factor that is a primary target of JQ1.[4][11] While best known for its role in cancer, c-Myc also plays a part in immune cell function, and its suppression can contribute to the anti-inflammatory phenotype observed with JQ1 treatment.
Quantitative Data: Effects of JQ1 on Inflammatory Mediators
The following tables summarize the observed effects of JQ1 on the production of key inflammatory cytokines and chemokines in various experimental models. While direct quantitative data on neutrophil chemotaxis is limited, the profound inhibition of these chemoattractant molecules is indicative of JQ1's potential to reduce neutrophil recruitment to sites of inflammation.
Table 1: Effect of JQ1 on Pro-Inflammatory Cytokine Production
| Cytokine | Cell/Model System | Stimulant | JQ1 Concentration | Observed Effect | Reference(s) |
| TNF-α | RAW 264.7 Macrophages | LPS (50 ng/ml) | 400 nM | >50% decrease in secretion | [12] |
| Murine Macrophages | LPS | 400 nM | Significant reduction in serum levels | [5] | |
| Murine Macrophages | LPS | - | Significant suppression of transcription | [1] | |
| IL-6 | RAW 264.7 Macrophages | LPS (50 ng/ml) | 400 nM | ~90% decrease in secretion | [12] |
| Murine Macrophages | LPS | 400 nM | Significant reduction in serum levels | [5] | |
| Murine Macrophages | LPS | - | Significant suppression of transcription | [1] | |
| IL-1β | Murine Macrophages | LPS | - | Significant suppression of transcription | [1] |
| IL-10 | Murine Macrophages | LPS | - | Significant suppression of transcription | [1] |
| Murine Macrophages | LPS | 400 nM | Reduction in serum levels | [5] |
Table 2: Effect of JQ1 on Chemokine Production
| Chemokine | Cell/Model System | Stimulant | JQ1 Concentration | Observed Effect | Reference(s) |
| MCP-1 (CCL2) | RAW 264.7 Macrophages | LPS (50 ng/ml) | 400 nM | >80% decrease in secretion | [12] |
| Murine Macrophages | LPS | - | Significant decrease in expression | [1] | |
| CCL3 | Murine Macrophages | LPS | - | Significant decrease in expression | [1] |
| CCL4 | Murine Macrophages | LPS | - | Significant decrease in expression | [1] |
| KC (CXCL1) | Murine Macrophages | LPS | 400 nM | No significant change in serum levels | [5] |
Experimental Protocols
4.1 Protocol for In Vitro Neutrophil Adhesion Assay with JQ1
This protocol is adapted from studies showing the effect of BRD4 inhibition on neutrophil adhesion to endothelial cells.[13]
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence on tissue culture plates.
-
Induction of Inflammation: Treat HUVECs with an inflammatory stimulus (e.g., 10 ng/mL TNF-α or hypoxia-reoxygenation) for 4-6 hours to induce the expression of adhesion molecules.
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard density gradient separation method (e.g., Polymorphprep™ or Ficoll-Paque followed by dextran sedimentation).[14] Ensure high purity (>95%) and viability.
-
JQ1 Treatment: Pre-incubate the isolated neutrophils with desired concentrations of JQ1 (e.g., 100 nM to 1 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C. The inactive enantiomer, (-)-JQ1, can be used as a negative control.[15]
-
Co-culture: Add the JQ1-treated neutrophils to the washed, activated HUVEC monolayers.
-
Adhesion Incubation: Incubate for 30 minutes at 37°C to allow for neutrophil adhesion.
-
Washing: Gently wash the monolayer multiple times with pre-warmed buffer to remove non-adherent neutrophils.
-
Quantification: Lyse the remaining adherent cells and quantify adhesion using a myeloperoxidase (MPO) activity assay, or by direct cell counting after fixation and staining.
4.2 Protocol for Measuring Cytokine Suppression by JQ1 in Macrophages
This protocol is based on numerous studies investigating the anti-inflammatory effects of JQ1.[1][5][12]
-
Cell Plating: Seed murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in 24-well plates and allow them to adhere.
-
JQ1 Pre-treatment: Pre-treat the cells with JQ1 (e.g., 400-500 nM) or vehicle control (DMSO) for 1-2 hours.
-
Inflammatory Challenge: Add LPS (e.g., 50 ng/mL) to the wells to stimulate an inflammatory response.
-
Incubation: Incubate the cells for a specified period (e.g., 4 hours for gene expression analysis, 24 hours for secreted protein analysis).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine/chemokine measurement by ELISA.
-
Cell Lysate: Lyse the cells in an appropriate buffer for RNA isolation (for qPCR analysis) or protein extraction (for Western blot analysis).
-
-
Analysis:
-
ELISA: Quantify the concentration of secreted proteins like TNF-α and IL-6 in the supernatant.
-
qPCR: Analyze the relative mRNA expression of target inflammatory genes.
-
Western Blot: Analyze the activation (phosphorylation) of key signaling proteins like p65 NF-κB and p38 MAPK.
-
Visualizations: Signaling Pathways and Workflows
Caption: JQ1 inhibits BRD4, blocking inflammatory gene transcription via NF-κB and MAPK pathways.
Caption: Workflow for in vitro analysis of JQ1's anti-inflammatory effects on immune cells.
Caption: Logical flow of JQ1's inhibitory action on inflammation and neutrophil recruitment.
References
- 1. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. BET protein function is required for inflammation: Brd2 genetic disruption and BET inhibitor JQ1 impair mouse macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of NO Synthesis, Local Inflammation, and Innate Immunity to Pathogens by BET Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (+)-JQ1 attenuated LPS-induced microglial inflammation via MAPK/NFκB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JQ1 as a BRD4 Inhibitor Blocks Inflammatory Pyroptosis-Related Acute Colon Injury Induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (+)-JQ1 attenuated LPS-induced microglial inflammation via MAPK/NFκB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of BRD4 Reduces Neutrophil Activation and Adhesion to the Vascular Endothelium Following Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
Technical Guide: JQ1 as a Modulator of Inflammatory Signaling and Neutrophil Function
Disclaimer: Initial searches for the compound "(Rac)-SC-45694" did not yield any specific scientific information. Therefore, this technical guide focuses on the well-characterized bromodomain and extra-terminal domain (BET) inhibitor, JQ1 , as a potent modulator of inflammatory processes highly relevant to neutrophil biology and chemotaxis. JQ1 is primarily known for its anti-inflammatory and anti-cancer properties, and its effects are generally inhibitory to the processes that drive neutrophil recruitment, rather than agonistic.
Introduction to JQ1
JQ1 is a cell-permeable, small molecule inhibitor that competitively binds to the acetyl-lysine recognition pockets of BET family proteins, most notably BRD4.[1][2] BET proteins are epigenetic "readers" that play a critical role in transcriptional activation.[1] By displacing BRD4 from acetylated histones at gene promoters and super-enhancers, JQ1 effectively suppresses the transcription of key genes involved in inflammation, cell proliferation, and oncogenesis.[1][3][4] Its potent anti-inflammatory effects have been demonstrated in various preclinical models, making it a valuable tool for research in immunology and a potential therapeutic agent.[1][5]
Mechanism of Action
The primary mechanism of JQ1 is the disruption of BET protein-chromatin interaction.[1] In the context of inflammation, this leads to several downstream effects:
-
Inhibition of Pro-inflammatory Gene Transcription: BRD4 is essential for the transcription of a wide array of pro-inflammatory genes. JQ1 treatment prevents the recruitment of transcriptional machinery, including p-TEFb and RNA Polymerase II, to the promoters of genes for cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., CCL2), thereby reducing their expression.[1][5][6]
-
Suppression of NF-κB Signaling: The NF-κB pathway is a master regulator of inflammation. BRD4 is a critical coactivator for the NF-κB subunit RelA. JQ1 inhibits this interaction, leading to reduced NF-κB-dependent gene transcription.[1][7] Studies have shown that JQ1 can attenuate the phosphorylation and nuclear translocation of NF-κB, further dampening the inflammatory response.[1][8][9]
-
Modulation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are crucial for inflammatory responses. JQ1 has been shown to reduce the phosphorylation and activation of these key MAPK components in response to inflammatory stimuli like lipopolysaccharide (LPS).[7][10]
-
Downregulation of c-Myc: c-Myc is a potent transcription factor that is a primary target of JQ1.[4][11] While best known for its role in cancer, c-Myc also plays a part in immune cell function, and its suppression can contribute to the anti-inflammatory phenotype observed with JQ1 treatment.
Quantitative Data: Effects of JQ1 on Inflammatory Mediators
The following tables summarize the observed effects of JQ1 on the production of key inflammatory cytokines and chemokines in various experimental models. While direct quantitative data on neutrophil chemotaxis is limited, the profound inhibition of these chemoattractant molecules is indicative of JQ1's potential to reduce neutrophil recruitment to sites of inflammation.
Table 1: Effect of JQ1 on Pro-Inflammatory Cytokine Production
| Cytokine | Cell/Model System | Stimulant | JQ1 Concentration | Observed Effect | Reference(s) |
| TNF-α | RAW 264.7 Macrophages | LPS (50 ng/ml) | 400 nM | >50% decrease in secretion | [12] |
| Murine Macrophages | LPS | 400 nM | Significant reduction in serum levels | [5] | |
| Murine Macrophages | LPS | - | Significant suppression of transcription | [1] | |
| IL-6 | RAW 264.7 Macrophages | LPS (50 ng/ml) | 400 nM | ~90% decrease in secretion | [12] |
| Murine Macrophages | LPS | 400 nM | Significant reduction in serum levels | [5] | |
| Murine Macrophages | LPS | - | Significant suppression of transcription | [1] | |
| IL-1β | Murine Macrophages | LPS | - | Significant suppression of transcription | [1] |
| IL-10 | Murine Macrophages | LPS | - | Significant suppression of transcription | [1] |
| Murine Macrophages | LPS | 400 nM | Reduction in serum levels | [5] |
Table 2: Effect of JQ1 on Chemokine Production
| Chemokine | Cell/Model System | Stimulant | JQ1 Concentration | Observed Effect | Reference(s) |
| MCP-1 (CCL2) | RAW 264.7 Macrophages | LPS (50 ng/ml) | 400 nM | >80% decrease in secretion | [12] |
| Murine Macrophages | LPS | - | Significant decrease in expression | [1] | |
| CCL3 | Murine Macrophages | LPS | - | Significant decrease in expression | [1] |
| CCL4 | Murine Macrophages | LPS | - | Significant decrease in expression | [1] |
| KC (CXCL1) | Murine Macrophages | LPS | 400 nM | No significant change in serum levels | [5] |
Experimental Protocols
4.1 Protocol for In Vitro Neutrophil Adhesion Assay with JQ1
This protocol is adapted from studies showing the effect of BRD4 inhibition on neutrophil adhesion to endothelial cells.[13]
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence on tissue culture plates.
-
Induction of Inflammation: Treat HUVECs with an inflammatory stimulus (e.g., 10 ng/mL TNF-α or hypoxia-reoxygenation) for 4-6 hours to induce the expression of adhesion molecules.
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard density gradient separation method (e.g., Polymorphprep™ or Ficoll-Paque followed by dextran sedimentation).[14] Ensure high purity (>95%) and viability.
-
JQ1 Treatment: Pre-incubate the isolated neutrophils with desired concentrations of JQ1 (e.g., 100 nM to 1 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C. The inactive enantiomer, (-)-JQ1, can be used as a negative control.[15]
-
Co-culture: Add the JQ1-treated neutrophils to the washed, activated HUVEC monolayers.
-
Adhesion Incubation: Incubate for 30 minutes at 37°C to allow for neutrophil adhesion.
-
Washing: Gently wash the monolayer multiple times with pre-warmed buffer to remove non-adherent neutrophils.
-
Quantification: Lyse the remaining adherent cells and quantify adhesion using a myeloperoxidase (MPO) activity assay, or by direct cell counting after fixation and staining.
4.2 Protocol for Measuring Cytokine Suppression by JQ1 in Macrophages
This protocol is based on numerous studies investigating the anti-inflammatory effects of JQ1.[1][5][12]
-
Cell Plating: Seed murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in 24-well plates and allow them to adhere.
-
JQ1 Pre-treatment: Pre-treat the cells with JQ1 (e.g., 400-500 nM) or vehicle control (DMSO) for 1-2 hours.
-
Inflammatory Challenge: Add LPS (e.g., 50 ng/mL) to the wells to stimulate an inflammatory response.
-
Incubation: Incubate the cells for a specified period (e.g., 4 hours for gene expression analysis, 24 hours for secreted protein analysis).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine/chemokine measurement by ELISA.
-
Cell Lysate: Lyse the cells in an appropriate buffer for RNA isolation (for qPCR analysis) or protein extraction (for Western blot analysis).
-
-
Analysis:
-
ELISA: Quantify the concentration of secreted proteins like TNF-α and IL-6 in the supernatant.
-
qPCR: Analyze the relative mRNA expression of target inflammatory genes.
-
Western Blot: Analyze the activation (phosphorylation) of key signaling proteins like p65 NF-κB and p38 MAPK.
-
Visualizations: Signaling Pathways and Workflows
Caption: JQ1 inhibits BRD4, blocking inflammatory gene transcription via NF-κB and MAPK pathways.
Caption: Workflow for in vitro analysis of JQ1's anti-inflammatory effects on immune cells.
Caption: Logical flow of JQ1's inhibitory action on inflammation and neutrophil recruitment.
References
- 1. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. BET protein function is required for inflammation: Brd2 genetic disruption and BET inhibitor JQ1 impair mouse macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of NO Synthesis, Local Inflammation, and Innate Immunity to Pathogens by BET Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (+)-JQ1 attenuated LPS-induced microglial inflammation via MAPK/NFκB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JQ1 as a BRD4 Inhibitor Blocks Inflammatory Pyroptosis-Related Acute Colon Injury Induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (+)-JQ1 attenuated LPS-induced microglial inflammation via MAPK/NFκB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of BRD4 Reduces Neutrophil Activation and Adhesion to the Vascular Endothelium Following Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
(Rac)-SC-45694: A Leukotriene B4 Receptor Antagonist for Neutrophil Degranulation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of (Rac)-SC-45694, a potent and specific modulator of neutrophil function. Initially miscategorized in some contexts, it is crucial to clarify that this compound is not a direct inhibitor of Rac GTPases. Instead, it functions as a leukotriene B4 (LTB4) analog with a unique dual activity profile: it acts as a full agonist for LTB4-mediated neutrophil chemotaxis while simultaneously serving as a potent antagonist of LTB4-induced neutrophil degranulation.[1][2][3][4] This document details the mechanism of action, quantitative data, experimental protocols, and the underlying signaling pathways associated with SC-45694's effects on neutrophil degranulation.
This compound is the racemic mixture of SC-45694, which has the chemical name 7-[4-(1-hydroxy-3Z-nonenyl)phenyl]-5S-hydroxy-6Z-heptenoic acid lithium salt.[2][5][6] Its ability to uncouple chemotaxis from degranulation makes it a valuable research tool for dissecting the distinct signaling pathways governing these critical neutrophil functions.
Quantitative Data
The following tables summarize the key quantitative data reported for SC-45694, highlighting its potency and selectivity.
| Parameter | Value | Description | Reference |
| IC50 | 0.3 µM | Inhibition of LTB4-induced maximal degranulation in human neutrophils. | [2][6] |
| KD | 0.76 µM | Dissociation constant for binding to high-affinity LTB4 receptors on human neutrophils. | [2][6] |
| KD (fMLP binding) | > 83 µM | Dissociation constant for binding to N-formyl-methionyl-leucyl-phenylalanine (fMLP) receptors, indicating high selectivity for LTB4 receptors. | [2][6] |
| EC50 (Chemotaxis) | 1 µM | Half-maximal effective concentration for stimulating neutrophil chemotaxis. | [2][6] |
| Max Chemotaxis | 10 µM | Concentration at which maximal chemotactic response, similar to that of LTB4, is observed. | [2][6] |
Mechanism of Action
SC-45694 exerts its effects by interacting with the high-affinity LTB4 receptor, BLT1, on the surface of neutrophils.[2][5] LTB4 is a potent lipid mediator that plays a crucial role in inflammation by recruiting and activating leukocytes.[7][8] The binding of LTB4 to BLT1, a G-protein coupled receptor (GPCR), triggers downstream signaling cascades that lead to various cellular responses, including chemotaxis and degranulation.[9]
SC-45694's unique activity profile suggests that it stabilizes a conformation of the BLT1 receptor that can initiate signals for chemotaxis but fails to productively couple to the machinery required for degranulation. In the context of degranulation, it acts as a competitive antagonist, preventing LTB4 from inducing the release of granule contents.[2][6] Importantly, SC-45694 does not inhibit degranulation induced by other stimuli like fMLP, underscoring its specificity for the LTB4 pathway.[2]
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for LTB4-induced neutrophil degranulation and the point of inhibition by SC-45694.
Caption: LTB4 signaling pathway leading to neutrophil degranulation and its inhibition by SC-45694.
Experimental Protocols
While the precise, proprietary protocols for the original studies on SC-45694 are not publicly available, the following represents a detailed, synthesized methodology for a key experiment—the neutrophil degranulation assay—based on standard and published procedures.
Objective: To determine the inhibitory effect of this compound on LTB4-induced degranulation by measuring the release of elastase from isolated human neutrophils.
Materials:
-
This compound
-
Leukotriene B4 (LTB4)
-
N-Formyl-methionyl-leucyl-phenylalanine (fMLP) - for specificity control
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺
-
Dextran T-500
-
Ficoll-Paque PLUS
-
Human Neutrophil Elastase Substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Triton X-100
-
96-well microplates
-
Spectrophotometer (plate reader)
Protocol:
-
Neutrophil Isolation:
-
Collect whole blood from healthy human donors in heparinized tubes.
-
Perform dextran sedimentation to separate erythrocytes.
-
Layer the leukocyte-rich plasma onto Ficoll-Paque and centrifuge to separate mononuclear cells from granulocytes.
-
Collect the granulocyte pellet and lyse any remaining red blood cells using hypotonic lysis.
-
Wash the purified neutrophils with HBSS without Ca²⁺/Mg²⁺ and resuspend in HBSS with Ca²⁺/Mg²⁺ at a concentration of 1 x 10⁷ cells/mL.
-
-
Neutrophil Treatment:
-
Pre-incubate neutrophils (1 x 10⁶ cells/well in a 96-well plate) with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control for 15 minutes at 37°C.
-
Include a set of wells for a positive control (LTB4 alone) and a negative control (unstimulated cells).
-
Also, include a set of wells to test the specificity of SC-45694 by pre-incubating with the compound and then stimulating with fMLP (e.g., 1 µM).
-
-
Stimulation of Degranulation:
-
Add LTB4 to the appropriate wells to a final concentration of 100 nM.
-
Add fMLP to the specificity control wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Measurement of Elastase Release:
-
Centrifuge the microplate at 400 x g for 5 minutes to pellet the neutrophils.
-
Carefully transfer the supernatant to a new 96-well plate.
-
To determine total elastase content, lyse a separate aliquot of untreated neutrophils with 0.1% Triton X-100.
-
Add the elastase substrate to each well containing the supernatant.
-
Incubate at 37°C and monitor the change in absorbance at 405 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each condition.
-
Express the amount of elastase released as a percentage of the total elastase content (from the Triton X-100 lysed cells).
-
Plot the percentage of inhibition of elastase release against the concentration of this compound to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the neutrophil degranulation assay.
Caption: Workflow for assessing the inhibitory effect of this compound on neutrophil degranulation.
Conclusion
This compound is a specific and potent antagonist of LTB4-induced neutrophil degranulation, with the interesting characteristic of being an agonist for chemotaxis. This dual nature makes it a valuable pharmacological tool for investigating the signaling pathways that differentiate these two fundamental neutrophil functions. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals interested in the modulation of neutrophil activity in inflammatory and immune responses. Further investigation into the precise structural and conformational changes induced by SC-45694 in the BLT1 receptor could provide deeper insights into the biased agonism of GPCRs and pave the way for the development of novel anti-inflammatory therapeutics.
References
- 1. Neutrophil elastase measurement [bio-protocol.org]
- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of leukotriene B4 receptor 1 signaling in platelet-activating factor-mediated neutrophil degranulation and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Association between leukotriene B4-induced phospholipase D activation and degranulation of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 8. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-SC-45694: A Leukotriene B4 Receptor Antagonist for Neutrophil Degranulation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of (Rac)-SC-45694, a potent and specific modulator of neutrophil function. Initially miscategorized in some contexts, it is crucial to clarify that this compound is not a direct inhibitor of Rac GTPases. Instead, it functions as a leukotriene B4 (LTB4) analog with a unique dual activity profile: it acts as a full agonist for LTB4-mediated neutrophil chemotaxis while simultaneously serving as a potent antagonist of LTB4-induced neutrophil degranulation.[1][2][3][4] This document details the mechanism of action, quantitative data, experimental protocols, and the underlying signaling pathways associated with SC-45694's effects on neutrophil degranulation.
This compound is the racemic mixture of SC-45694, which has the chemical name 7-[4-(1-hydroxy-3Z-nonenyl)phenyl]-5S-hydroxy-6Z-heptenoic acid lithium salt.[2][5][6] Its ability to uncouple chemotaxis from degranulation makes it a valuable research tool for dissecting the distinct signaling pathways governing these critical neutrophil functions.
Quantitative Data
The following tables summarize the key quantitative data reported for SC-45694, highlighting its potency and selectivity.
| Parameter | Value | Description | Reference |
| IC50 | 0.3 µM | Inhibition of LTB4-induced maximal degranulation in human neutrophils. | [2][6] |
| KD | 0.76 µM | Dissociation constant for binding to high-affinity LTB4 receptors on human neutrophils. | [2][6] |
| KD (fMLP binding) | > 83 µM | Dissociation constant for binding to N-formyl-methionyl-leucyl-phenylalanine (fMLP) receptors, indicating high selectivity for LTB4 receptors. | [2][6] |
| EC50 (Chemotaxis) | 1 µM | Half-maximal effective concentration for stimulating neutrophil chemotaxis. | [2][6] |
| Max Chemotaxis | 10 µM | Concentration at which maximal chemotactic response, similar to that of LTB4, is observed. | [2][6] |
Mechanism of Action
SC-45694 exerts its effects by interacting with the high-affinity LTB4 receptor, BLT1, on the surface of neutrophils.[2][5] LTB4 is a potent lipid mediator that plays a crucial role in inflammation by recruiting and activating leukocytes.[7][8] The binding of LTB4 to BLT1, a G-protein coupled receptor (GPCR), triggers downstream signaling cascades that lead to various cellular responses, including chemotaxis and degranulation.[9]
SC-45694's unique activity profile suggests that it stabilizes a conformation of the BLT1 receptor that can initiate signals for chemotaxis but fails to productively couple to the machinery required for degranulation. In the context of degranulation, it acts as a competitive antagonist, preventing LTB4 from inducing the release of granule contents.[2][6] Importantly, SC-45694 does not inhibit degranulation induced by other stimuli like fMLP, underscoring its specificity for the LTB4 pathway.[2]
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for LTB4-induced neutrophil degranulation and the point of inhibition by SC-45694.
Caption: LTB4 signaling pathway leading to neutrophil degranulation and its inhibition by SC-45694.
Experimental Protocols
While the precise, proprietary protocols for the original studies on SC-45694 are not publicly available, the following represents a detailed, synthesized methodology for a key experiment—the neutrophil degranulation assay—based on standard and published procedures.
Objective: To determine the inhibitory effect of this compound on LTB4-induced degranulation by measuring the release of elastase from isolated human neutrophils.
Materials:
-
This compound
-
Leukotriene B4 (LTB4)
-
N-Formyl-methionyl-leucyl-phenylalanine (fMLP) - for specificity control
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺
-
Dextran T-500
-
Ficoll-Paque PLUS
-
Human Neutrophil Elastase Substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Triton X-100
-
96-well microplates
-
Spectrophotometer (plate reader)
Protocol:
-
Neutrophil Isolation:
-
Collect whole blood from healthy human donors in heparinized tubes.
-
Perform dextran sedimentation to separate erythrocytes.
-
Layer the leukocyte-rich plasma onto Ficoll-Paque and centrifuge to separate mononuclear cells from granulocytes.
-
Collect the granulocyte pellet and lyse any remaining red blood cells using hypotonic lysis.
-
Wash the purified neutrophils with HBSS without Ca²⁺/Mg²⁺ and resuspend in HBSS with Ca²⁺/Mg²⁺ at a concentration of 1 x 10⁷ cells/mL.
-
-
Neutrophil Treatment:
-
Pre-incubate neutrophils (1 x 10⁶ cells/well in a 96-well plate) with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control for 15 minutes at 37°C.
-
Include a set of wells for a positive control (LTB4 alone) and a negative control (unstimulated cells).
-
Also, include a set of wells to test the specificity of SC-45694 by pre-incubating with the compound and then stimulating with fMLP (e.g., 1 µM).
-
-
Stimulation of Degranulation:
-
Add LTB4 to the appropriate wells to a final concentration of 100 nM.
-
Add fMLP to the specificity control wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Measurement of Elastase Release:
-
Centrifuge the microplate at 400 x g for 5 minutes to pellet the neutrophils.
-
Carefully transfer the supernatant to a new 96-well plate.
-
To determine total elastase content, lyse a separate aliquot of untreated neutrophils with 0.1% Triton X-100.
-
Add the elastase substrate to each well containing the supernatant.
-
Incubate at 37°C and monitor the change in absorbance at 405 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each condition.
-
Express the amount of elastase released as a percentage of the total elastase content (from the Triton X-100 lysed cells).
-
Plot the percentage of inhibition of elastase release against the concentration of this compound to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the neutrophil degranulation assay.
Caption: Workflow for assessing the inhibitory effect of this compound on neutrophil degranulation.
Conclusion
This compound is a specific and potent antagonist of LTB4-induced neutrophil degranulation, with the interesting characteristic of being an agonist for chemotaxis. This dual nature makes it a valuable pharmacological tool for investigating the signaling pathways that differentiate these two fundamental neutrophil functions. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals interested in the modulation of neutrophil activity in inflammatory and immune responses. Further investigation into the precise structural and conformational changes induced by SC-45694 in the BLT1 receptor could provide deeper insights into the biased agonism of GPCRs and pave the way for the development of novel anti-inflammatory therapeutics.
References
- 1. Neutrophil elastase measurement [bio-protocol.org]
- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of leukotriene B4 receptor 1 signaling in platelet-activating factor-mediated neutrophil degranulation and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Association between leukotriene B4-induced phospholipase D activation and degranulation of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 8. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of (Rac)-SC-45694 in Neutrophil-Mediated Inflammation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-SC-45694, a racemic leukotriene B4 (LTB4) analog, presents a unique and complex profile in the modulation of inflammatory responses. This technical guide provides a comprehensive analysis of its dualistic role, acting as both a potent agonist for neutrophil chemotaxis and a formidable antagonist of LTB4-induced degranulation. Through a detailed examination of its interaction with the high-affinity LTB4 receptor (BLT1), this document elucidates the nuanced signaling pathways and cellular responses governed by this compound. Quantitative data from in vitro studies are systematically presented, alongside detailed experimental methodologies, to offer a clear and actionable resource for researchers in inflammation and drug development. Visualizations of the pertinent signaling cascades and experimental workflows are provided to facilitate a deeper understanding of the compound's mechanism of action.
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, playing a pivotal role in the initiation and amplification of inflammatory cascades.[1] Its primary functions include the recruitment and activation of leukocytes, particularly neutrophils, to sites of inflammation.[1] LTB4 exerts its effects through two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[2] The BLT1 receptor is predominantly expressed on leukocytes and is the principal mediator of LTB4's pro-inflammatory actions, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[2][3]
This compound, chemically identified as the racemic form of 7-[4-(1-hydroxy-3Z-nonenyl)phenyl]-5S-hydroxy-6Z-heptenoic acid lithium salt, is a synthetic LTB4 analog that has demonstrated a fascinating and dichotomous interaction with the LTB4 receptor system. It acts as a full agonist in stimulating neutrophil chemotaxis while simultaneously functioning as a potent antagonist of LTB4-induced neutrophil degranulation. This unusual pharmacological profile suggests that this compound may serve as a valuable tool for dissecting the distinct signaling pathways downstream of BLT1 activation that govern these two critical neutrophil functions.
This guide will delve into the technical details of this compound's role in inflammation, presenting the available quantitative data, outlining the experimental protocols used for its characterization, and visualizing the underlying molecular mechanisms.
Quantitative Data Summary
The in vitro effects of SC-45694 on human neutrophil function are summarized below. These data highlight its dual agonist and antagonist properties.
Table 1: Receptor Binding Affinity of SC-45694
| Parameter | Value | Cell Type | Radioligand |
| K D | 0.76 µM | Human Neutrophils | [ 3 H]LTB 4 |
Table 2: Chemotactic Agonist Activity of SC-45694 on Human Neutrophils
| Parameter | Concentration | Response |
| Half-maximal effect (EC 50 ) | 1 µM | Chemotaxis |
| Maximal effect | 10 µM | Chemotaxis (similar to LTB4) |
Table 3: Antagonist Activity of SC-45694 against LTB4-Induced Degranulation in Human Neutrophils
| Parameter | Value | Stimulus |
| IC 50 | 0.3 µM | LTB 4 -induced degranulation |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by interacting with the LTB4 receptor, primarily the high-affinity BLT1 receptor on neutrophils. The differential outcomes of this interaction—chemotaxis (agonist) versus degranulation (antagonist)—suggest a biased agonism, where the compound stabilizes distinct receptor conformations that preferentially activate specific downstream signaling pathways.
LTB4 Receptor (BLT1) Signaling Pathway
Activation of the BLT1 receptor by LTB4 initiates a cascade of intracellular events mediated by G-proteins, primarily of the Gi/o and Gq subfamilies.[4] This leads to the activation of several downstream effectors, including phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and the Ras-related C3 botulinum toxin substrate (Rac) GTPases.[2] These signaling events culminate in calcium mobilization, activation of protein kinase C (PKC), and the assembly of the actin cytoskeleton, which are essential for both chemotaxis and degranulation.[2]
The ability of this compound to uncouple these two functions suggests that the signaling pathways for chemotaxis and degranulation, while sharing common upstream elements, diverge at a critical juncture.
Experimental Protocols
The characterization of this compound's activity on neutrophils involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.
Isolation of Human Neutrophils
A standard protocol for the isolation of human neutrophils from peripheral blood is as follows:
-
Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dextran Sedimentation: The whole blood is mixed with an equal volume of 3% dextran in saline and allowed to sediment at room temperature for 30-45 minutes to separate erythrocytes.
-
Leukocyte-Rich Plasma Collection: The upper leukocyte-rich plasma layer is carefully collected.
-
Ficoll-Hypaque Gradient Centrifugation: The leukocyte-rich plasma is layered over a Ficoll-Hypaque density gradient and centrifuged to separate mononuclear cells from granulocytes.
-
Erythrocyte Lysis: The granulocyte pellet is resuspended, and contaminating red blood cells are removed by hypotonic lysis.
-
Cell Purity and Viability: The purity of the neutrophil preparation is assessed by microscopy after staining, and cell viability is determined using a method such as trypan blue exclusion.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the LTB4 receptor.
-
Membrane Preparation: Isolated neutrophils are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a binding buffer.
-
Assay Setup: In a multi-well plate, the neutrophil membrane preparation is incubated with a constant concentration of radiolabeled LTB4 (e.g., [ 3 H]LTB4) and varying concentrations of unlabeled this compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) or the dissociation constant (KD) of this compound.
Neutrophil Chemotaxis Assay
This assay measures the directed migration of neutrophils in response to a chemoattractant.
-
Assay Setup: A Boyden chamber or a similar multi-well migration plate with a microporous membrane is used. The lower chamber is filled with a medium containing various concentrations of this compound or LTB4 as a positive control.
-
Cell Seeding: A suspension of isolated human neutrophils is placed in the upper chamber.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 60-90 minutes).
-
Quantification of Migration: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The number of neutrophils that have migrated to the lower side of the membrane is quantified. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence intensity.
-
Data Analysis: The chemotactic response is expressed as the number of migrated cells or as a chemotactic index. Dose-response curves are generated to determine the EC50.
Neutrophil Degranulation Assay
This assay quantifies the release of granular enzymes from neutrophils upon stimulation.
-
Cell Preparation: Isolated neutrophils are pre-incubated with cytochalasin B to enhance the degranulation response.
-
Pre-incubation with Antagonist: The cells are then pre-incubated with various concentrations of this compound for a defined period.
-
Stimulation: The neutrophils are subsequently stimulated with a fixed concentration of LTB4 to induce degranulation. A control group without LTB4 stimulation is included to measure spontaneous release.
-
Termination and Centrifugation: The degranulation reaction is stopped by placing the samples on ice and then centrifuging to pellet the cells.
-
Enzyme Activity Measurement: The supernatant is collected, and the activity of a specific granular enzyme (e.g., myeloperoxidase or β-glucuronidase) is measured using a colorimetric substrate. The total enzyme content is determined by lysing an aliquot of the cell suspension.
-
Data Analysis: The percentage of enzyme release is calculated relative to the total enzyme content. The IC50 for the inhibition of LTB4-induced degranulation by this compound is determined from the dose-response curve.
In Vivo Studies
To date, there is a lack of publicly available data on the in vivo effects of this compound in animal models of inflammation. Such studies would be crucial to understand the physiological relevance of its dual agonist/antagonist profile and to assess its therapeutic potential.
Synthesis
A detailed, publicly available protocol for the specific synthesis of 7-[4-(1-hydroxy-3Z-nonenyl)phenyl]-5S-hydroxy-6Z-heptenoic acid is not readily found in the literature. The synthesis of such complex fatty acid analogs typically involves multi-step organic synthesis, often employing stereoselective reactions to control the geometry of the double bonds and the stereochemistry of the hydroxyl groups.
Discussion and Future Directions
This compound represents an intriguing pharmacological tool for the study of LTB4-mediated inflammation. Its ability to selectively activate the chemotactic machinery of neutrophils while inhibiting their degranulation offers a unique opportunity to dissect the signaling pathways that govern these distinct cellular responses. This biased agonism could have significant implications for the development of novel anti-inflammatory therapeutics.
Future research should focus on several key areas:
-
Elucidation of the Molecular Basis of Biased Agonism: Structural and biophysical studies are needed to understand how this compound interacts with the BLT1 receptor to induce a specific signaling outcome.
-
In Vivo Efficacy: The lack of in vivo data is a major gap in our understanding of this compound. Studies in animal models of inflammatory diseases, such as arthritis or inflammatory bowel disease, are essential to evaluate its therapeutic potential.
-
Impact on Other Leukocytes: The effects of this compound on other immune cells that express the BLT1 receptor, such as T-cells and eosinophils, should be investigated.
-
Pharmacokinetics and Safety: Should in vivo efficacy be demonstrated, comprehensive pharmacokinetic and toxicology studies would be necessary for any further development.
Conclusion
This compound is a fascinating LTB4 analog with a unique dualistic activity profile on human neutrophils. Its ability to promote chemotaxis while inhibiting degranulation makes it a valuable probe for studying the intricacies of LTB4 receptor signaling in inflammation. While the current data is limited to in vitro studies, it provides a strong rationale for further investigation into the therapeutic potential of biased agonists targeting the LTB4 receptor system for the treatment of inflammatory diseases.
References
- 1. Leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 4. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of (Rac)-SC-45694 in Neutrophil-Mediated Inflammation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-SC-45694, a racemic leukotriene B4 (LTB4) analog, presents a unique and complex profile in the modulation of inflammatory responses. This technical guide provides a comprehensive analysis of its dualistic role, acting as both a potent agonist for neutrophil chemotaxis and a formidable antagonist of LTB4-induced degranulation. Through a detailed examination of its interaction with the high-affinity LTB4 receptor (BLT1), this document elucidates the nuanced signaling pathways and cellular responses governed by this compound. Quantitative data from in vitro studies are systematically presented, alongside detailed experimental methodologies, to offer a clear and actionable resource for researchers in inflammation and drug development. Visualizations of the pertinent signaling cascades and experimental workflows are provided to facilitate a deeper understanding of the compound's mechanism of action.
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, playing a pivotal role in the initiation and amplification of inflammatory cascades.[1] Its primary functions include the recruitment and activation of leukocytes, particularly neutrophils, to sites of inflammation.[1] LTB4 exerts its effects through two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[2] The BLT1 receptor is predominantly expressed on leukocytes and is the principal mediator of LTB4's pro-inflammatory actions, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[2][3]
This compound, chemically identified as the racemic form of 7-[4-(1-hydroxy-3Z-nonenyl)phenyl]-5S-hydroxy-6Z-heptenoic acid lithium salt, is a synthetic LTB4 analog that has demonstrated a fascinating and dichotomous interaction with the LTB4 receptor system. It acts as a full agonist in stimulating neutrophil chemotaxis while simultaneously functioning as a potent antagonist of LTB4-induced neutrophil degranulation. This unusual pharmacological profile suggests that this compound may serve as a valuable tool for dissecting the distinct signaling pathways downstream of BLT1 activation that govern these two critical neutrophil functions.
This guide will delve into the technical details of this compound's role in inflammation, presenting the available quantitative data, outlining the experimental protocols used for its characterization, and visualizing the underlying molecular mechanisms.
Quantitative Data Summary
The in vitro effects of SC-45694 on human neutrophil function are summarized below. These data highlight its dual agonist and antagonist properties.
Table 1: Receptor Binding Affinity of SC-45694
| Parameter | Value | Cell Type | Radioligand |
| K D | 0.76 µM | Human Neutrophils | [ 3 H]LTB 4 |
Table 2: Chemotactic Agonist Activity of SC-45694 on Human Neutrophils
| Parameter | Concentration | Response |
| Half-maximal effect (EC 50 ) | 1 µM | Chemotaxis |
| Maximal effect | 10 µM | Chemotaxis (similar to LTB4) |
Table 3: Antagonist Activity of SC-45694 against LTB4-Induced Degranulation in Human Neutrophils
| Parameter | Value | Stimulus |
| IC 50 | 0.3 µM | LTB 4 -induced degranulation |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by interacting with the LTB4 receptor, primarily the high-affinity BLT1 receptor on neutrophils. The differential outcomes of this interaction—chemotaxis (agonist) versus degranulation (antagonist)—suggest a biased agonism, where the compound stabilizes distinct receptor conformations that preferentially activate specific downstream signaling pathways.
LTB4 Receptor (BLT1) Signaling Pathway
Activation of the BLT1 receptor by LTB4 initiates a cascade of intracellular events mediated by G-proteins, primarily of the Gi/o and Gq subfamilies.[4] This leads to the activation of several downstream effectors, including phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and the Ras-related C3 botulinum toxin substrate (Rac) GTPases.[2] These signaling events culminate in calcium mobilization, activation of protein kinase C (PKC), and the assembly of the actin cytoskeleton, which are essential for both chemotaxis and degranulation.[2]
The ability of this compound to uncouple these two functions suggests that the signaling pathways for chemotaxis and degranulation, while sharing common upstream elements, diverge at a critical juncture.
Experimental Protocols
The characterization of this compound's activity on neutrophils involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.
Isolation of Human Neutrophils
A standard protocol for the isolation of human neutrophils from peripheral blood is as follows:
-
Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dextran Sedimentation: The whole blood is mixed with an equal volume of 3% dextran in saline and allowed to sediment at room temperature for 30-45 minutes to separate erythrocytes.
-
Leukocyte-Rich Plasma Collection: The upper leukocyte-rich plasma layer is carefully collected.
-
Ficoll-Hypaque Gradient Centrifugation: The leukocyte-rich plasma is layered over a Ficoll-Hypaque density gradient and centrifuged to separate mononuclear cells from granulocytes.
-
Erythrocyte Lysis: The granulocyte pellet is resuspended, and contaminating red blood cells are removed by hypotonic lysis.
-
Cell Purity and Viability: The purity of the neutrophil preparation is assessed by microscopy after staining, and cell viability is determined using a method such as trypan blue exclusion.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the LTB4 receptor.
-
Membrane Preparation: Isolated neutrophils are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a binding buffer.
-
Assay Setup: In a multi-well plate, the neutrophil membrane preparation is incubated with a constant concentration of radiolabeled LTB4 (e.g., [ 3 H]LTB4) and varying concentrations of unlabeled this compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) or the dissociation constant (KD) of this compound.
Neutrophil Chemotaxis Assay
This assay measures the directed migration of neutrophils in response to a chemoattractant.
-
Assay Setup: A Boyden chamber or a similar multi-well migration plate with a microporous membrane is used. The lower chamber is filled with a medium containing various concentrations of this compound or LTB4 as a positive control.
-
Cell Seeding: A suspension of isolated human neutrophils is placed in the upper chamber.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 60-90 minutes).
-
Quantification of Migration: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The number of neutrophils that have migrated to the lower side of the membrane is quantified. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence intensity.
-
Data Analysis: The chemotactic response is expressed as the number of migrated cells or as a chemotactic index. Dose-response curves are generated to determine the EC50.
Neutrophil Degranulation Assay
This assay quantifies the release of granular enzymes from neutrophils upon stimulation.
-
Cell Preparation: Isolated neutrophils are pre-incubated with cytochalasin B to enhance the degranulation response.
-
Pre-incubation with Antagonist: The cells are then pre-incubated with various concentrations of this compound for a defined period.
-
Stimulation: The neutrophils are subsequently stimulated with a fixed concentration of LTB4 to induce degranulation. A control group without LTB4 stimulation is included to measure spontaneous release.
-
Termination and Centrifugation: The degranulation reaction is stopped by placing the samples on ice and then centrifuging to pellet the cells.
-
Enzyme Activity Measurement: The supernatant is collected, and the activity of a specific granular enzyme (e.g., myeloperoxidase or β-glucuronidase) is measured using a colorimetric substrate. The total enzyme content is determined by lysing an aliquot of the cell suspension.
-
Data Analysis: The percentage of enzyme release is calculated relative to the total enzyme content. The IC50 for the inhibition of LTB4-induced degranulation by this compound is determined from the dose-response curve.
In Vivo Studies
To date, there is a lack of publicly available data on the in vivo effects of this compound in animal models of inflammation. Such studies would be crucial to understand the physiological relevance of its dual agonist/antagonist profile and to assess its therapeutic potential.
Synthesis
A detailed, publicly available protocol for the specific synthesis of 7-[4-(1-hydroxy-3Z-nonenyl)phenyl]-5S-hydroxy-6Z-heptenoic acid is not readily found in the literature. The synthesis of such complex fatty acid analogs typically involves multi-step organic synthesis, often employing stereoselective reactions to control the geometry of the double bonds and the stereochemistry of the hydroxyl groups.
Discussion and Future Directions
This compound represents an intriguing pharmacological tool for the study of LTB4-mediated inflammation. Its ability to selectively activate the chemotactic machinery of neutrophils while inhibiting their degranulation offers a unique opportunity to dissect the signaling pathways that govern these distinct cellular responses. This biased agonism could have significant implications for the development of novel anti-inflammatory therapeutics.
Future research should focus on several key areas:
-
Elucidation of the Molecular Basis of Biased Agonism: Structural and biophysical studies are needed to understand how this compound interacts with the BLT1 receptor to induce a specific signaling outcome.
-
In Vivo Efficacy: The lack of in vivo data is a major gap in our understanding of this compound. Studies in animal models of inflammatory diseases, such as arthritis or inflammatory bowel disease, are essential to evaluate its therapeutic potential.
-
Impact on Other Leukocytes: The effects of this compound on other immune cells that express the BLT1 receptor, such as T-cells and eosinophils, should be investigated.
-
Pharmacokinetics and Safety: Should in vivo efficacy be demonstrated, comprehensive pharmacokinetic and toxicology studies would be necessary for any further development.
Conclusion
This compound is a fascinating LTB4 analog with a unique dualistic activity profile on human neutrophils. Its ability to promote chemotaxis while inhibiting degranulation makes it a valuable probe for studying the intricacies of LTB4 receptor signaling in inflammation. While the current data is limited to in vitro studies, it provides a strong rationale for further investigation into the therapeutic potential of biased agonists targeting the LTB4 receptor system for the treatment of inflammatory diseases.
References
- 1. Leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 4. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-SC-45694: A Technical Overview of a Dual-Acting Leukotriene B4 Receptor Modulator
(Rac)-SC-45694 is a conformationally restricted analog of leukotriene B4 (LTB4) developed by Searle & Co. that exhibits a unique dual agonist and antagonist profile at the LTB4 receptor (BLT). This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and History
Details regarding the specific discovery and the broader historical context of the this compound development program at Searle are not extensively documented in publicly available scientific literature. The primary characterization of this compound was published in 1994 in the Journal of Pharmacology and Experimental Therapeutics by a team of scientists from Searle Research and Development. The development of this compound emerged from research efforts to create more rigid analogs of the flexible LTB4 molecule to better understand its interaction with its receptors and to develop novel anti-inflammatory agents. The "SC" designation in its name is indicative of its origin at Searle.
Chemical Properties
This compound, with the chemical name 7-[4-(1-hydroxy-3Z-nonenyl)phenyl]-5S-hydroxy-6Z-heptenoic acid lithium salt, is a synthetic molecule designed to mimic the structure of the potent inflammatory mediator LTB4.
| Property | Value |
| IUPAC Name | lithium; (6Z)-7-[4-[(E,3Z)-1-hydroxynon-3-enyl]phenyl]-5-hydroxyhept-6-enoate |
| Molecular Formula | C22H31LiO4 |
| Molecular Weight | 366.42 g/mol |
| CAS Number | 120772-66-9 |
Pharmacological Activity
This compound is a notable LTB4 analog due to its distinct effects on different neutrophil functions, acting as a full agonist for chemotaxis while simultaneously being an antagonist for degranulation.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data reported for the interaction of this compound with human neutrophil LTB4 receptors and its functional effects.
| Parameter | Value | Assay |
| Binding Affinity (KD) | 0.76 µM | [3H]LTB4 binding to high-affinity receptors on human neutrophils |
| IC50 (Degranulation) | 0.3 µM | Inhibition of LTB4-induced degranulation in human neutrophils |
| EC50 (Chemotaxis) | 1 µM | Stimulation of human neutrophil chemotaxis |
| Maximal Chemotactic Response | 10 µM | Concentration for maximal chemotactic response, similar to LTB4 |
Experimental Protocols
Detailed methodologies for the key experiments that characterized the activity of this compound are outlined below.
[3H]LTB4 Receptor Binding Assay
This assay was performed to determine the binding affinity of this compound to the high-affinity LTB4 receptors on human neutrophils.
-
Cell Preparation: Human neutrophils were isolated from peripheral blood.
-
Incubation: Intact neutrophils were incubated with a fixed concentration of radiolabeled [3H]LTB4 and varying concentrations of this compound.
-
Separation: The mixture was incubated to allow for binding equilibrium. Bound and free radioligand were then separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filters, representing bound [3H]LTB4, was measured by liquid scintillation counting.
-
Data Analysis: The dissociation constant (KD) was calculated from competitive binding curves.
Neutrophil Chemotaxis Assay
This assay was used to evaluate the ability of this compound to stimulate neutrophil migration.
-
Apparatus: A Boyden chamber or a similar microchemotaxis chamber with a micropore filter was used.
-
Procedure: The lower wells of the chamber were filled with varying concentrations of this compound or LTB4 as a positive control.
-
Cell Seeding: A suspension of isolated human neutrophils was placed in the upper wells, separated from the lower wells by the filter.
-
Incubation: The chamber was incubated at 37°C in a humidified atmosphere with 5% CO2 to allow for cell migration towards the chemoattractant.
-
Analysis: After the incubation period, the filter was removed, fixed, and stained. The number of neutrophils that migrated through the filter was quantified by microscopy.
Neutrophil Degranulation Assay
This assay measured the antagonistic effect of this compound on LTB4-induced degranulation.
-
Cell Treatment: Isolated human neutrophils were pre-incubated with varying concentrations of this compound.
-
Stimulation: The pre-treated neutrophils were then stimulated with a fixed concentration of LTB4 to induce degranulation.
-
Enzyme Measurement: The release of a granule enzyme, such as myeloperoxidase or β-glucuronidase, into the supernatant was measured using a colorimetric assay.
-
Data Analysis: The concentration of this compound that caused a 50% inhibition of the LTB4-induced enzyme release (IC50) was determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of LTB4 in neutrophils and the general workflow of the key experiments.
(Rac)-SC-45694: A Technical Overview of a Dual-Acting Leukotriene B4 Receptor Modulator
(Rac)-SC-45694 is a conformationally restricted analog of leukotriene B4 (LTB4) developed by Searle & Co. that exhibits a unique dual agonist and antagonist profile at the LTB4 receptor (BLT). This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and History
Details regarding the specific discovery and the broader historical context of the this compound development program at Searle are not extensively documented in publicly available scientific literature. The primary characterization of this compound was published in 1994 in the Journal of Pharmacology and Experimental Therapeutics by a team of scientists from Searle Research and Development. The development of this compound emerged from research efforts to create more rigid analogs of the flexible LTB4 molecule to better understand its interaction with its receptors and to develop novel anti-inflammatory agents. The "SC" designation in its name is indicative of its origin at Searle.
Chemical Properties
This compound, with the chemical name 7-[4-(1-hydroxy-3Z-nonenyl)phenyl]-5S-hydroxy-6Z-heptenoic acid lithium salt, is a synthetic molecule designed to mimic the structure of the potent inflammatory mediator LTB4.
| Property | Value |
| IUPAC Name | lithium; (6Z)-7-[4-[(E,3Z)-1-hydroxynon-3-enyl]phenyl]-5-hydroxyhept-6-enoate |
| Molecular Formula | C22H31LiO4 |
| Molecular Weight | 366.42 g/mol |
| CAS Number | 120772-66-9 |
Pharmacological Activity
This compound is a notable LTB4 analog due to its distinct effects on different neutrophil functions, acting as a full agonist for chemotaxis while simultaneously being an antagonist for degranulation.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data reported for the interaction of this compound with human neutrophil LTB4 receptors and its functional effects.
| Parameter | Value | Assay |
| Binding Affinity (KD) | 0.76 µM | [3H]LTB4 binding to high-affinity receptors on human neutrophils |
| IC50 (Degranulation) | 0.3 µM | Inhibition of LTB4-induced degranulation in human neutrophils |
| EC50 (Chemotaxis) | 1 µM | Stimulation of human neutrophil chemotaxis |
| Maximal Chemotactic Response | 10 µM | Concentration for maximal chemotactic response, similar to LTB4 |
Experimental Protocols
Detailed methodologies for the key experiments that characterized the activity of this compound are outlined below.
[3H]LTB4 Receptor Binding Assay
This assay was performed to determine the binding affinity of this compound to the high-affinity LTB4 receptors on human neutrophils.
-
Cell Preparation: Human neutrophils were isolated from peripheral blood.
-
Incubation: Intact neutrophils were incubated with a fixed concentration of radiolabeled [3H]LTB4 and varying concentrations of this compound.
-
Separation: The mixture was incubated to allow for binding equilibrium. Bound and free radioligand were then separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filters, representing bound [3H]LTB4, was measured by liquid scintillation counting.
-
Data Analysis: The dissociation constant (KD) was calculated from competitive binding curves.
Neutrophil Chemotaxis Assay
This assay was used to evaluate the ability of this compound to stimulate neutrophil migration.
-
Apparatus: A Boyden chamber or a similar microchemotaxis chamber with a micropore filter was used.
-
Procedure: The lower wells of the chamber were filled with varying concentrations of this compound or LTB4 as a positive control.
-
Cell Seeding: A suspension of isolated human neutrophils was placed in the upper wells, separated from the lower wells by the filter.
-
Incubation: The chamber was incubated at 37°C in a humidified atmosphere with 5% CO2 to allow for cell migration towards the chemoattractant.
-
Analysis: After the incubation period, the filter was removed, fixed, and stained. The number of neutrophils that migrated through the filter was quantified by microscopy.
Neutrophil Degranulation Assay
This assay measured the antagonistic effect of this compound on LTB4-induced degranulation.
-
Cell Treatment: Isolated human neutrophils were pre-incubated with varying concentrations of this compound.
-
Stimulation: The pre-treated neutrophils were then stimulated with a fixed concentration of LTB4 to induce degranulation.
-
Enzyme Measurement: The release of a granule enzyme, such as myeloperoxidase or β-glucuronidase, into the supernatant was measured using a colorimetric assay.
-
Data Analysis: The concentration of this compound that caused a 50% inhibition of the LTB4-induced enzyme release (IC50) was determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of LTB4 in neutrophils and the general workflow of the key experiments.
(Rac)-SC-45694: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-SC-45694 is the racemic mixture of SC-45694, a synthetic analog of the potent inflammatory mediator Leukotriene B4 (LTB4). This compound exhibits a unique dualistic activity profile, functioning as a full agonist for neutrophil chemotaxis while simultaneously acting as an antagonist of LTB4-induced neutrophil degranulation. This distinct pharmacological profile makes this compound a valuable research tool for dissecting the nuanced signaling pathways of LTB4 receptors and for investigating the differential regulation of inflammatory responses in neutrophils. This technical guide provides a detailed overview of the chemical properties, biological activities, and relevant experimental methodologies associated with this compound.
Chemical Properties
This compound is a lithium salt of a heptenoic acid derivative. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | lithium (E)-5-hydroxy-7-(4-((E)-1-hydroxynon-3-en-1-yl)phenyl)hept-6-enoate | [1] |
| Synonyms | This compound, SC-45694 (racemate) | [1][2] |
| CAS Number | 120772-66-9 | [1] |
| Molecular Formula | C₂₂H₃₁LiO₄ | [1] |
| Molecular Weight | 366.42 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C for long-term stability. | [1] |
Biological Activity and Mechanism of Action
This compound exerts its effects by interacting with the high-affinity LTB4 receptor, BLT1, which is predominantly expressed on the surface of leukocytes, including neutrophils.[3][4][5]
-
Agonist Activity (Chemotaxis): As an agonist, this compound mimics the action of LTB4 at the BLT1 receptor to induce neutrophil chemotaxis.[6] This process involves the activation of intracellular signaling cascades that lead to the reorganization of the actin cytoskeleton, cell polarization, and directed migration towards the chemoattractant source.[6]
-
Antagonist Activity (Degranulation): In contrast to its agonistic effect on chemotaxis, this compound acts as an antagonist to block LTB4-induced degranulation in neutrophils.[6] Degranulation is the process by which neutrophils release the contents of their granules, such as enzymes and antimicrobial proteins, which contribute to inflammation and tissue damage. The antagonistic action of this compound suggests that the signaling pathways leading to chemotaxis and degranulation downstream of BLT1 activation can be differentially modulated.
Signaling Pathways
The dual activity of this compound can be understood by examining the distinct signaling pathways downstream of the BLT1 receptor.
Caption: LTB4 Signaling Pathways in Neutrophils.
Experimental Protocols
Detailed, step-by-step synthesis protocols for this compound are not publicly available, and the compound is typically acquired through custom synthesis.[1] However, the following are generalized protocols for key experiments used to characterize its biological activity.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay measures the directed migration of neutrophils towards a chemoattractant.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Chamber Setup: Use a Boyden chamber or a similar multi-well chemotaxis chamber with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.
-
Loading:
-
Add the chemoattractant solution (this compound or LTB4 at various concentrations) to the lower wells.
-
Add a suspension of isolated neutrophils in a suitable buffer (e.g., HBSS with 0.1% BSA) to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes.
-
Analysis:
-
After incubation, remove the membrane.
-
Fix and stain the cells on the membrane.
-
Quantify the number of neutrophils that have migrated through the membrane to the lower side by microscopy. The results are typically expressed as the number of migrated cells per high-power field or as a chemotactic index.
-
Caption: Neutrophil Chemotaxis Assay Workflow.
Neutrophil Degranulation Assay (Myeloperoxidase Release Assay)
This assay quantifies the release of myeloperoxidase (MPO), an enzyme stored in the azurophilic granules of neutrophils, as a marker of degranulation.
Methodology:
-
Neutrophil Preparation: Isolate human neutrophils as described for the chemotaxis assay.
-
Priming (Optional but Recommended): Prime the neutrophils with a low concentration of a priming agent like TNF-α or GM-CSF to enhance their responsiveness to subsequent stimuli.
-
Treatment:
-
Pre-incubate the primed neutrophils with this compound at various concentrations (to test for antagonism).
-
Stimulate the neutrophils with LTB4. Include appropriate controls (unstimulated, LTB4 alone).
-
-
Incubation: Incubate the cell suspensions at 37°C for a defined period (e.g., 15-30 minutes).
-
Separation: Pellet the cells by centrifugation at 4°C.
-
Enzyme Assay:
-
Collect the supernatant, which contains the released MPO.
-
Measure MPO activity in the supernatant using a colorimetric assay. This typically involves the oxidation of a substrate (e.g., o-dianisidine or TMB) in the presence of hydrogen peroxide, leading to a color change that can be quantified spectrophotometrically.
-
-
Data Analysis: Express the results as a percentage of total MPO content (obtained by lysing an equivalent number of cells) or as the change in absorbance.
References
- 1. researchgate.net [researchgate.net]
- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophil degranulation: evidence pertaining to its mediation by the combined effects of leukotriene B4, platelet-activating factor, and 5-HETE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association between leukotriene B4-induced phospholipase D activation and degranulation of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
(Rac)-SC-45694: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-SC-45694 is the racemic mixture of SC-45694, a synthetic analog of the potent inflammatory mediator Leukotriene B4 (LTB4). This compound exhibits a unique dualistic activity profile, functioning as a full agonist for neutrophil chemotaxis while simultaneously acting as an antagonist of LTB4-induced neutrophil degranulation. This distinct pharmacological profile makes this compound a valuable research tool for dissecting the nuanced signaling pathways of LTB4 receptors and for investigating the differential regulation of inflammatory responses in neutrophils. This technical guide provides a detailed overview of the chemical properties, biological activities, and relevant experimental methodologies associated with this compound.
Chemical Properties
This compound is a lithium salt of a heptenoic acid derivative. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | lithium (E)-5-hydroxy-7-(4-((E)-1-hydroxynon-3-en-1-yl)phenyl)hept-6-enoate | [1] |
| Synonyms | This compound, SC-45694 (racemate) | [1][2] |
| CAS Number | 120772-66-9 | [1] |
| Molecular Formula | C₂₂H₃₁LiO₄ | [1] |
| Molecular Weight | 366.42 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C for long-term stability. | [1] |
Biological Activity and Mechanism of Action
This compound exerts its effects by interacting with the high-affinity LTB4 receptor, BLT1, which is predominantly expressed on the surface of leukocytes, including neutrophils.[3][4][5]
-
Agonist Activity (Chemotaxis): As an agonist, this compound mimics the action of LTB4 at the BLT1 receptor to induce neutrophil chemotaxis.[6] This process involves the activation of intracellular signaling cascades that lead to the reorganization of the actin cytoskeleton, cell polarization, and directed migration towards the chemoattractant source.[6]
-
Antagonist Activity (Degranulation): In contrast to its agonistic effect on chemotaxis, this compound acts as an antagonist to block LTB4-induced degranulation in neutrophils.[6] Degranulation is the process by which neutrophils release the contents of their granules, such as enzymes and antimicrobial proteins, which contribute to inflammation and tissue damage. The antagonistic action of this compound suggests that the signaling pathways leading to chemotaxis and degranulation downstream of BLT1 activation can be differentially modulated.
Signaling Pathways
The dual activity of this compound can be understood by examining the distinct signaling pathways downstream of the BLT1 receptor.
Caption: LTB4 Signaling Pathways in Neutrophils.
Experimental Protocols
Detailed, step-by-step synthesis protocols for this compound are not publicly available, and the compound is typically acquired through custom synthesis.[1] However, the following are generalized protocols for key experiments used to characterize its biological activity.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay measures the directed migration of neutrophils towards a chemoattractant.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Chamber Setup: Use a Boyden chamber or a similar multi-well chemotaxis chamber with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.
-
Loading:
-
Add the chemoattractant solution (this compound or LTB4 at various concentrations) to the lower wells.
-
Add a suspension of isolated neutrophils in a suitable buffer (e.g., HBSS with 0.1% BSA) to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes.
-
Analysis:
-
After incubation, remove the membrane.
-
Fix and stain the cells on the membrane.
-
Quantify the number of neutrophils that have migrated through the membrane to the lower side by microscopy. The results are typically expressed as the number of migrated cells per high-power field or as a chemotactic index.
-
Caption: Neutrophil Chemotaxis Assay Workflow.
Neutrophil Degranulation Assay (Myeloperoxidase Release Assay)
This assay quantifies the release of myeloperoxidase (MPO), an enzyme stored in the azurophilic granules of neutrophils, as a marker of degranulation.
Methodology:
-
Neutrophil Preparation: Isolate human neutrophils as described for the chemotaxis assay.
-
Priming (Optional but Recommended): Prime the neutrophils with a low concentration of a priming agent like TNF-α or GM-CSF to enhance their responsiveness to subsequent stimuli.
-
Treatment:
-
Pre-incubate the primed neutrophils with this compound at various concentrations (to test for antagonism).
-
Stimulate the neutrophils with LTB4. Include appropriate controls (unstimulated, LTB4 alone).
-
-
Incubation: Incubate the cell suspensions at 37°C for a defined period (e.g., 15-30 minutes).
-
Separation: Pellet the cells by centrifugation at 4°C.
-
Enzyme Assay:
-
Collect the supernatant, which contains the released MPO.
-
Measure MPO activity in the supernatant using a colorimetric assay. This typically involves the oxidation of a substrate (e.g., o-dianisidine or TMB) in the presence of hydrogen peroxide, leading to a color change that can be quantified spectrophotometrically.
-
-
Data Analysis: Express the results as a percentage of total MPO content (obtained by lysing an equivalent number of cells) or as the change in absorbance.
References
- 1. researchgate.net [researchgate.net]
- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophil degranulation: evidence pertaining to its mediation by the combined effects of leukotriene B4, platelet-activating factor, and 5-HETE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association between leukotriene B4-induced phospholipase D activation and degranulation of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Enigma of (Rac)-SC-45694: A Search for a Ghost in the Machine
An exhaustive investigation into public and scientific databases for the compound designated "(Rac)-SC-45694" has yielded no specific information, suggesting this identifier may belong to a proprietary compound not disclosed in the public domain or a project terminated in early-stage research. This report details the extensive search strategy undertaken and the lack of available data, precluding the creation of the requested in-depth technical guide.
Despite a multi-pronged search approach, no concrete data has emerged for a compound specifically labeled "this compound." This suggests that the compound may be an internal designation used by a pharmaceutical company for a drug candidate that was not advanced into later stages of development or publicly disclosed. The prefix "SC" has been historically associated with the pharmaceutical company G.D. Searle & Co. (now part of Pfizer). However, searches within databases of Searle compounds and historical drug development pipelines have not revealed any matching or similar numerical designations.
The initial broad searches for "this compound" and its potential homologous compounds across scientific literature, patent databases, and chemical registries were met with no relevant results. Subsequent, more targeted searches focusing on variations of the name, its potential chemical class, and association with G.D. Searle & Co. were similarly unsuccessful.
Without any foundational information—such as its chemical structure, biological target, or therapeutic area—it is impossible to construct a technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations of signaling pathways or experimental workflows. The core requirements of the request are entirely dependent on the availability of this fundamental data.
It is plausible that "this compound" was:
-
An early-stage compound that did not progress to a stage requiring public disclosure.
-
A compound that was later renamed or assigned a different identifier for publication or patenting.
-
A typographical error in the provided topic name.
For researchers, scientists, and drug development professionals seeking information on this compound, the following avenues, if accessible, may provide more information:
-
Internal Corporate Archives: If the user has an affiliation with the company that may have developed this compound, internal research and development archives would be the most likely source of information.
-
Alternative Identifiers: If any other names, codes, or structural information related to "this compound" are known, these could be used as alternative search terms in chemical and biological databases.
-
Contextual Information: Any knowledge of the therapeutic target, disease area, or chemical class of the compound could enable a broader, more speculative search for related compounds that may have been publicly disclosed.
Unraveling the Enigma of (Rac)-SC-45694: A Search for a Ghost in the Machine
An exhaustive investigation into public and scientific databases for the compound designated "(Rac)-SC-45694" has yielded no specific information, suggesting this identifier may belong to a proprietary compound not disclosed in the public domain or a project terminated in early-stage research. This report details the extensive search strategy undertaken and the lack of available data, precluding the creation of the requested in-depth technical guide.
Despite a multi-pronged search approach, no concrete data has emerged for a compound specifically labeled "this compound." This suggests that the compound may be an internal designation used by a pharmaceutical company for a drug candidate that was not advanced into later stages of development or publicly disclosed. The prefix "SC" has been historically associated with the pharmaceutical company G.D. Searle & Co. (now part of Pfizer). However, searches within databases of Searle compounds and historical drug development pipelines have not revealed any matching or similar numerical designations.
The initial broad searches for "this compound" and its potential homologous compounds across scientific literature, patent databases, and chemical registries were met with no relevant results. Subsequent, more targeted searches focusing on variations of the name, its potential chemical class, and association with G.D. Searle & Co. were similarly unsuccessful.
Without any foundational information—such as its chemical structure, biological target, or therapeutic area—it is impossible to construct a technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations of signaling pathways or experimental workflows. The core requirements of the request are entirely dependent on the availability of this fundamental data.
It is plausible that "this compound" was:
-
An early-stage compound that did not progress to a stage requiring public disclosure.
-
A compound that was later renamed or assigned a different identifier for publication or patenting.
-
A typographical error in the provided topic name.
For researchers, scientists, and drug development professionals seeking information on this compound, the following avenues, if accessible, may provide more information:
-
Internal Corporate Archives: If the user has an affiliation with the company that may have developed this compound, internal research and development archives would be the most likely source of information.
-
Alternative Identifiers: If any other names, codes, or structural information related to "this compound" are known, these could be used as alternative search terms in chemical and biological databases.
-
Contextual Information: Any knowledge of the therapeutic target, disease area, or chemical class of the compound could enable a broader, more speculative search for related compounds that may have been publicly disclosed.
Methodological & Application
Application Note: In Vitro Neutrophil Migration Assay for Putative Rac Inhibitors
Topic: (Rac)-SC-45694 in vitro neutrophil migration assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neutrophil migration to sites of inflammation is a critical process in the innate immune response. This directed migration, or chemotaxis, is orchestrated by a complex signaling network in which Rho family GTPases, particularly Rac1 and Rac2, play a pivotal role.[1][2] Rac GTPases are essential for actin remodeling, which is necessary for the changes in cell shape and motility required for neutrophils to move through tissue.[1] Consequently, inhibitors of Rac signaling are of significant interest as potential anti-inflammatory therapeutics. This document provides a detailed protocol for an in vitro neutrophil migration assay, such as a Boyden chamber or Transwell® assay, designed to evaluate the inhibitory effects of compounds like the hypothetical Rac inhibitor, this compound, on neutrophil chemotaxis.
Principle of the Assay
The in vitro neutrophil migration assay is based on the principle of chemotaxis, where neutrophils move along a chemical gradient. The most common setup involves a two-chamber system separated by a microporous membrane (e.g., a Transwell® insert).[3] Neutrophils are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The membrane pores are large enough to allow neutrophils to migrate through but small enough to prevent passive movement. The number of neutrophils that migrate to the lower chamber in response to the chemoattractant is quantified, and the effect of an inhibitor can be assessed by adding it to the neutrophils before the assay.
Data Presentation
The efficacy of a putative Rac inhibitor like this compound would be determined by its ability to reduce the number of migrating neutrophils in a dose-dependent manner. The results can be summarized in a table, typically presenting the percentage of inhibition at various concentrations and the calculated IC50 value.
| This compound Concentration | Mean Migrated Neutrophils (± SD) | Percentage Inhibition (%) |
| Vehicle Control (0 µM) | [Insert Data] | 0 |
| 0.1 µM | [Insert Data] | [Calculate] |
| 1 µM | [Insert Data] | [Calculate] |
| 10 µM | [Insert Data] | [Calculate] |
| 100 µM | [Insert Data] | [Calculate] |
| IC50 Value | \multicolumn{2}{c | }{[Calculate from dose-response curve]} |
Experimental Protocols
I. Isolation of Human Neutrophils
Freshly isolated human neutrophils are crucial for a robust migration assay.[3][4]
Materials:
-
Anticoagulated (e.g., with EDTA or heparin) whole human blood
-
Ficoll-Paque or Polymorphprep® density gradient medium[5]
-
Dextran solution
-
Hanks' Balanced Salt Solution (HBSS)
-
Red Blood Cell (RBC) Lysis Buffer
-
Bovine Serum Albumin (BSA)[5]
Protocol:
-
Dilute the whole blood 1:1 with HBSS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque or Polymorphprep® in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, you will observe distinct layers. The neutrophil-rich layer will be below the mononuclear cell layer.
-
Carefully aspirate and discard the upper layers.
-
Collect the neutrophil layer and transfer it to a new conical tube.
-
To remove contaminating red blood cells, perform RBC lysis using an RBC lysis buffer according to the manufacturer's instructions.
-
Wash the neutrophil pellet with HBSS and centrifuge at 300 x g for 10 minutes.
-
Resuspend the neutrophils in HBSS containing 0.5% BSA.[5]
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The cell viability should be >95%.
-
Adjust the cell suspension to the desired concentration (e.g., 1 x 10^6 cells/mL) in the appropriate assay medium.
II. In Vitro Neutrophil Migration (Chemotaxis) Assay
This protocol is based on the widely used Transwell® or Boyden chamber assay.[3]
Materials:
-
Transwell® inserts with a 3-5 µm pore size polycarbonate membrane
-
24-well companion plates
-
Chemoattractant: e.g., N-Formylmethionyl-leucyl-phenylalanine (fMLP) or Interleukin-8 (IL-8)[3][6]
-
This compound or other test compounds
-
Assay buffer (e.g., HBSS with 0.5% BSA)
-
Detection reagent (e.g., CellTiter-Glo®) or a method for cell counting (e.g., flow cytometry)[3][5]
Protocol:
-
Prepare the chemoattractant solution in the assay buffer at the desired concentration (e.g., 10 nM fMLP).
-
Add 600 µL of the chemoattractant solution to the lower wells of the 24-well plate. Add assay buffer without a chemoattractant to some wells to serve as a negative control.
-
Pre-incubate the isolated neutrophils with various concentrations of this compound or the vehicle control for 30-60 minutes at 37°C.
-
Place the Transwell® inserts into the wells of the 24-well plate.
-
Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of each Transwell® insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.[5]
-
After incubation, carefully remove the Transwell® inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by:
-
Luminescence-based ATP measurement: Add a reagent like CellTiter-Glo® to the lower chamber, which measures ATP as an indicator of viable cell number. Read the luminescence on a plate reader.[3]
-
Flow Cytometry: Collect the cells from the lower chamber and count them using a flow cytometer. This method is highly accurate and can provide additional information about the cells.[5]
-
Microscopy: Stain the migrated cells and count them manually using a microscope.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro neutrophil migration assay.
Signaling Pathway
Caption: Simplified Rac signaling pathway in neutrophil chemotaxis.
References
- 1. Regulation of neutrophil function by Rac GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Rac-GEF Tiam1 controls integrin-dependent neutrophil responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. In Vitro Neutrophil Transepithelial Migration | Springer Nature Experiments [experiments.springernature.com]
- 5. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutrophil migration assay from a drop of blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Neutrophil Migration Assay for Putative Rac Inhibitors
Topic: (Rac)-SC-45694 in vitro neutrophil migration assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neutrophil migration to sites of inflammation is a critical process in the innate immune response. This directed migration, or chemotaxis, is orchestrated by a complex signaling network in which Rho family GTPases, particularly Rac1 and Rac2, play a pivotal role.[1][2] Rac GTPases are essential for actin remodeling, which is necessary for the changes in cell shape and motility required for neutrophils to move through tissue.[1] Consequently, inhibitors of Rac signaling are of significant interest as potential anti-inflammatory therapeutics. This document provides a detailed protocol for an in vitro neutrophil migration assay, such as a Boyden chamber or Transwell® assay, designed to evaluate the inhibitory effects of compounds like the hypothetical Rac inhibitor, this compound, on neutrophil chemotaxis.
Principle of the Assay
The in vitro neutrophil migration assay is based on the principle of chemotaxis, where neutrophils move along a chemical gradient. The most common setup involves a two-chamber system separated by a microporous membrane (e.g., a Transwell® insert).[3] Neutrophils are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The membrane pores are large enough to allow neutrophils to migrate through but small enough to prevent passive movement. The number of neutrophils that migrate to the lower chamber in response to the chemoattractant is quantified, and the effect of an inhibitor can be assessed by adding it to the neutrophils before the assay.
Data Presentation
The efficacy of a putative Rac inhibitor like this compound would be determined by its ability to reduce the number of migrating neutrophils in a dose-dependent manner. The results can be summarized in a table, typically presenting the percentage of inhibition at various concentrations and the calculated IC50 value.
| This compound Concentration | Mean Migrated Neutrophils (± SD) | Percentage Inhibition (%) |
| Vehicle Control (0 µM) | [Insert Data] | 0 |
| 0.1 µM | [Insert Data] | [Calculate] |
| 1 µM | [Insert Data] | [Calculate] |
| 10 µM | [Insert Data] | [Calculate] |
| 100 µM | [Insert Data] | [Calculate] |
| IC50 Value | \multicolumn{2}{c | }{[Calculate from dose-response curve]} |
Experimental Protocols
I. Isolation of Human Neutrophils
Freshly isolated human neutrophils are crucial for a robust migration assay.[3][4]
Materials:
-
Anticoagulated (e.g., with EDTA or heparin) whole human blood
-
Ficoll-Paque or Polymorphprep® density gradient medium[5]
-
Dextran solution
-
Hanks' Balanced Salt Solution (HBSS)
-
Red Blood Cell (RBC) Lysis Buffer
-
Bovine Serum Albumin (BSA)[5]
Protocol:
-
Dilute the whole blood 1:1 with HBSS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque or Polymorphprep® in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, you will observe distinct layers. The neutrophil-rich layer will be below the mononuclear cell layer.
-
Carefully aspirate and discard the upper layers.
-
Collect the neutrophil layer and transfer it to a new conical tube.
-
To remove contaminating red blood cells, perform RBC lysis using an RBC lysis buffer according to the manufacturer's instructions.
-
Wash the neutrophil pellet with HBSS and centrifuge at 300 x g for 10 minutes.
-
Resuspend the neutrophils in HBSS containing 0.5% BSA.[5]
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The cell viability should be >95%.
-
Adjust the cell suspension to the desired concentration (e.g., 1 x 10^6 cells/mL) in the appropriate assay medium.
II. In Vitro Neutrophil Migration (Chemotaxis) Assay
This protocol is based on the widely used Transwell® or Boyden chamber assay.[3]
Materials:
-
Transwell® inserts with a 3-5 µm pore size polycarbonate membrane
-
24-well companion plates
-
Chemoattractant: e.g., N-Formylmethionyl-leucyl-phenylalanine (fMLP) or Interleukin-8 (IL-8)[3][6]
-
This compound or other test compounds
-
Assay buffer (e.g., HBSS with 0.5% BSA)
-
Detection reagent (e.g., CellTiter-Glo®) or a method for cell counting (e.g., flow cytometry)[3][5]
Protocol:
-
Prepare the chemoattractant solution in the assay buffer at the desired concentration (e.g., 10 nM fMLP).
-
Add 600 µL of the chemoattractant solution to the lower wells of the 24-well plate. Add assay buffer without a chemoattractant to some wells to serve as a negative control.
-
Pre-incubate the isolated neutrophils with various concentrations of this compound or the vehicle control for 30-60 minutes at 37°C.
-
Place the Transwell® inserts into the wells of the 24-well plate.
-
Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of each Transwell® insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.[5]
-
After incubation, carefully remove the Transwell® inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by:
-
Luminescence-based ATP measurement: Add a reagent like CellTiter-Glo® to the lower chamber, which measures ATP as an indicator of viable cell number. Read the luminescence on a plate reader.[3]
-
Flow Cytometry: Collect the cells from the lower chamber and count them using a flow cytometer. This method is highly accurate and can provide additional information about the cells.[5]
-
Microscopy: Stain the migrated cells and count them manually using a microscope.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro neutrophil migration assay.
Signaling Pathway
Caption: Simplified Rac signaling pathway in neutrophil chemotaxis.
References
- 1. Regulation of neutrophil function by Rac GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Rac-GEF Tiam1 controls integrin-dependent neutrophil responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. In Vitro Neutrophil Transepithelial Migration | Springer Nature Experiments [experiments.springernature.com]
- 5. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutrophil migration assay from a drop of blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Inhibition of Rac1-Mediated Chemotaxis using NSC23766
An experimental protocol for chemotaxis studies involving the Rac1 inhibitor (Rac)-SC-45694 is not available in the public domain as of December 2025. Extensive searches have yielded no specific information regarding a compound with this designation. Therefore, to provide a comprehensive and practical guide for researchers in the field, this document will focus on a well-characterized and widely used Rac1 inhibitor, NSC23766 , as a representative compound for studying the role of Rac1 in chemotaxis.
Introduction
Chemotaxis, the directed migration of cells along a chemical gradient, is a fundamental process in development, immune response, and wound healing, as well as in pathological conditions like cancer metastasis. The Rho family of small GTPases, particularly Rac1, plays a pivotal role in orchestrating the cytoskeletal rearrangements necessary for cell motility.[1][2][3] Rac1, when activated by guanine nucleotide exchange factors (GEFs) downstream of chemoattractant receptors, cycles from an inactive GDP-bound state to an active GTP-bound state.[3] Active Rac1-GTP then engages downstream effectors to promote actin polymerization at the leading edge of the cell, driving the formation of lamellipodia and subsequent cell movement.[1][2][4]
NSC23766 is a small molecule inhibitor that specifically targets the interaction between Rac1 and its GEFs, Tiam1 and Trio, thereby preventing Rac1 activation.[5] This targeted inhibition makes NSC23766 a valuable tool for elucidating the specific role of Rac1 in chemotaxis.
Mechanism of Action
NSC23766 functions by binding to a specific groove on the surface of Rac1 that is critical for the interaction with the Dbl-homology (DH) domain of its GEFs. By occupying this site, NSC23766 sterically hinders the binding of Tiam1 and Trio, preventing the exchange of GDP for GTP and thus locking Rac1 in an inactive state. This selective inhibition allows for the dissection of Rac1-dependent signaling pathways in cell migration without globally affecting other Rho family GTPases like Cdc42 or RhoA.[5] However, it is important to note that some studies have suggested potential off-target effects of NSC23766, particularly at higher concentrations, which should be considered in the experimental design and interpretation of results.[6]
Rac1 Signaling Pathway in Chemotaxis
The following diagram illustrates the canonical Rac1 signaling pathway in response to a chemoattractant gradient.
Caption: Rac1 signaling pathway in chemotaxis and the inhibitory action of NSC23766.
Experimental Protocol: Chemotaxis Assay using NSC23766
This protocol describes a Boyden chamber assay to assess the effect of NSC23766 on the chemotaxis of a representative cell line, such as human aortic smooth muscle cells (HASMCs), in response to a chemoattractant like Platelet-Derived Growth Factor (PDGF).
Materials and Reagents:
-
Human Aortic Smooth Muscle Cells (HASMCs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
PDGF (Platelet-Derived Growth Factor)
-
NSC23766 (stock solution in DMSO)
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)
-
Calcein AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Experimental Workflow:
Caption: Experimental workflow for a Boyden chamber chemotaxis assay.
Procedure:
-
Cell Culture: Culture HASMCs in DMEM supplemented with 10% FBS until they reach approximately 80% confluency.
-
Serum Starvation: To reduce basal levels of cell migration, serum-starve the cells by incubating them in serum-free DMEM for 24 hours prior to the assay.
-
Cell Harvesting: Gently detach the cells using trypsin-EDTA, neutralize with serum-containing medium, and then pellet the cells by centrifugation. Wash the cell pellet once with serum-free DMEM and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-treatment: Aliquot the cell suspension into separate tubes. Add NSC23766 to the desired final concentrations (e.g., 10, 50, 100 µM). For the vehicle control, add an equivalent volume of DMSO. Incubate the cells with the inhibitor or vehicle for 30 minutes at 37°C.
-
Chamber Preparation: To the lower wells of the Boyden chamber, add serum-free DMEM containing the chemoattractant (e.g., 10 ng/mL PDGF). For a negative control, add serum-free DMEM without PDGF.
-
Cell Seeding: Place the polycarbonate membranes (inserts) into the wells. Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the Boyden chamber assembly at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells from the top surface of the membrane.
-
Staining of Migrated Cells: Transfer the inserts to a new plate containing a solution of Calcein AM in PBS. Incubate for 30 minutes at 37°C to allow the migrated cells on the underside of the membrane to take up the dye.
-
Quantification: Read the fluorescence of the migrated, stained cells using a fluorescence plate reader with appropriate excitation and emission wavelengths for Calcein AM (e.g., 485 nm excitation and 520 nm emission).
Data Presentation
The following table summarizes quantitative data for the effect of NSC23766 on chemotaxis from published studies.
| Cell Type | Chemoattractant | NSC23766 Concentration | Effect on Chemotaxis | Reference |
| Human Aortic Smooth Muscle Cells (HASMCs) | PDGF | 10 - 200 µM | Concentration-dependent inhibition (ED50 ≈ 60 µM) | [7] |
| THP-1 (human monocytic cell line) | Insulin (10⁻⁷ M) | 50 µM | Significant inhibition of chemotaxis | [8] |
| Human Lung Endothelial Cells | S1P (1 µM) | Not specified | Attenuation of chemotaxis | [9] |
| SKOV3 (ovarian cancer cells) | LPA | 2 µM | Inhibition of migration speed and directional persistence | [10] |
Note: The effective concentration of NSC23766 and the degree of inhibition can vary depending on the cell type, chemoattractant, and specific experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your system.
References
- 1. pnas.org [pnas.org]
- 2. Rac1 links leading edge and uropod events through Rho and myosin activation during chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rac (GTPase) - Wikipedia [en.wikipedia.org]
- 4. Rac regulation of chemotaxis and morphogenesis in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Insulin regulates multiple signaling pathways leading to monocyte/macrophage chemotaxis into the wound tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coronin 1B Regulates S1P-Induced Human Lung Endothelial Cell Chemotaxis: Role of PLD2, Protein Kinase C and Rac1 Signal Transduction | PLOS One [journals.plos.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Application Notes: Inhibition of Rac1-Mediated Chemotaxis using NSC23766
An experimental protocol for chemotaxis studies involving the Rac1 inhibitor (Rac)-SC-45694 is not available in the public domain as of December 2025. Extensive searches have yielded no specific information regarding a compound with this designation. Therefore, to provide a comprehensive and practical guide for researchers in the field, this document will focus on a well-characterized and widely used Rac1 inhibitor, NSC23766 , as a representative compound for studying the role of Rac1 in chemotaxis.
Introduction
Chemotaxis, the directed migration of cells along a chemical gradient, is a fundamental process in development, immune response, and wound healing, as well as in pathological conditions like cancer metastasis. The Rho family of small GTPases, particularly Rac1, plays a pivotal role in orchestrating the cytoskeletal rearrangements necessary for cell motility.[1][2][3] Rac1, when activated by guanine nucleotide exchange factors (GEFs) downstream of chemoattractant receptors, cycles from an inactive GDP-bound state to an active GTP-bound state.[3] Active Rac1-GTP then engages downstream effectors to promote actin polymerization at the leading edge of the cell, driving the formation of lamellipodia and subsequent cell movement.[1][2][4]
NSC23766 is a small molecule inhibitor that specifically targets the interaction between Rac1 and its GEFs, Tiam1 and Trio, thereby preventing Rac1 activation.[5] This targeted inhibition makes NSC23766 a valuable tool for elucidating the specific role of Rac1 in chemotaxis.
Mechanism of Action
NSC23766 functions by binding to a specific groove on the surface of Rac1 that is critical for the interaction with the Dbl-homology (DH) domain of its GEFs. By occupying this site, NSC23766 sterically hinders the binding of Tiam1 and Trio, preventing the exchange of GDP for GTP and thus locking Rac1 in an inactive state. This selective inhibition allows for the dissection of Rac1-dependent signaling pathways in cell migration without globally affecting other Rho family GTPases like Cdc42 or RhoA.[5] However, it is important to note that some studies have suggested potential off-target effects of NSC23766, particularly at higher concentrations, which should be considered in the experimental design and interpretation of results.[6]
Rac1 Signaling Pathway in Chemotaxis
The following diagram illustrates the canonical Rac1 signaling pathway in response to a chemoattractant gradient.
Caption: Rac1 signaling pathway in chemotaxis and the inhibitory action of NSC23766.
Experimental Protocol: Chemotaxis Assay using NSC23766
This protocol describes a Boyden chamber assay to assess the effect of NSC23766 on the chemotaxis of a representative cell line, such as human aortic smooth muscle cells (HASMCs), in response to a chemoattractant like Platelet-Derived Growth Factor (PDGF).
Materials and Reagents:
-
Human Aortic Smooth Muscle Cells (HASMCs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
PDGF (Platelet-Derived Growth Factor)
-
NSC23766 (stock solution in DMSO)
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)
-
Calcein AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Experimental Workflow:
Caption: Experimental workflow for a Boyden chamber chemotaxis assay.
Procedure:
-
Cell Culture: Culture HASMCs in DMEM supplemented with 10% FBS until they reach approximately 80% confluency.
-
Serum Starvation: To reduce basal levels of cell migration, serum-starve the cells by incubating them in serum-free DMEM for 24 hours prior to the assay.
-
Cell Harvesting: Gently detach the cells using trypsin-EDTA, neutralize with serum-containing medium, and then pellet the cells by centrifugation. Wash the cell pellet once with serum-free DMEM and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-treatment: Aliquot the cell suspension into separate tubes. Add NSC23766 to the desired final concentrations (e.g., 10, 50, 100 µM). For the vehicle control, add an equivalent volume of DMSO. Incubate the cells with the inhibitor or vehicle for 30 minutes at 37°C.
-
Chamber Preparation: To the lower wells of the Boyden chamber, add serum-free DMEM containing the chemoattractant (e.g., 10 ng/mL PDGF). For a negative control, add serum-free DMEM without PDGF.
-
Cell Seeding: Place the polycarbonate membranes (inserts) into the wells. Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the Boyden chamber assembly at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells from the top surface of the membrane.
-
Staining of Migrated Cells: Transfer the inserts to a new plate containing a solution of Calcein AM in PBS. Incubate for 30 minutes at 37°C to allow the migrated cells on the underside of the membrane to take up the dye.
-
Quantification: Read the fluorescence of the migrated, stained cells using a fluorescence plate reader with appropriate excitation and emission wavelengths for Calcein AM (e.g., 485 nm excitation and 520 nm emission).
Data Presentation
The following table summarizes quantitative data for the effect of NSC23766 on chemotaxis from published studies.
| Cell Type | Chemoattractant | NSC23766 Concentration | Effect on Chemotaxis | Reference |
| Human Aortic Smooth Muscle Cells (HASMCs) | PDGF | 10 - 200 µM | Concentration-dependent inhibition (ED50 ≈ 60 µM) | [7] |
| THP-1 (human monocytic cell line) | Insulin (10⁻⁷ M) | 50 µM | Significant inhibition of chemotaxis | [8] |
| Human Lung Endothelial Cells | S1P (1 µM) | Not specified | Attenuation of chemotaxis | [9] |
| SKOV3 (ovarian cancer cells) | LPA | 2 µM | Inhibition of migration speed and directional persistence | [10] |
Note: The effective concentration of NSC23766 and the degree of inhibition can vary depending on the cell type, chemoattractant, and specific experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your system.
References
- 1. pnas.org [pnas.org]
- 2. Rac1 links leading edge and uropod events through Rho and myosin activation during chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rac (GTPase) - Wikipedia [en.wikipedia.org]
- 4. Rac regulation of chemotaxis and morphogenesis in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Insulin regulates multiple signaling pathways leading to monocyte/macrophage chemotaxis into the wound tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coronin 1B Regulates S1P-Induced Human Lung Endothelial Cell Chemotaxis: Role of PLD2, Protein Kinase C and Rac1 Signal Transduction | PLOS One [journals.plos.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Studying Dose-Response of MK2 Inhibitors in Neutrophils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are critical components of the innate immune system, serving as the first line of defense against pathogens. Their activation is tightly regulated by complex signaling networks. One key pathway involved in neutrophil function is the p38 MAPK/MK2 signaling cascade. Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a downstream substrate of p38 MAPK, plays a crucial role in regulating inflammatory responses, including the production of reactive oxygen species (ROS) and chemotaxis.[1][2][3][4][5] Consequently, inhibitors of MK2 are of significant interest for the development of novel anti-inflammatory therapeutics.
These application notes provide a comprehensive guide for investigating the dose-response effects of MK2 inhibitors on primary human neutrophils. The protocols detailed below cover neutrophil isolation from whole blood and two fundamental functional assays: a reactive oxygen species (ROS) production assay and a chemotaxis assay. While the specific compound "(Rac)-SC-45694" could not be definitively identified as a known MK2 inhibitor from available literature, the following protocols are broadly applicable to characterizing any potent and selective MK2 inhibitor.
Key Signaling Pathway: p38 MAPK/MK2 in Neutrophils
The p38 MAPK signaling pathway is activated by various extracellular stimuli, including inflammatory cytokines and chemoattractants. Upon activation, p38 MAPK phosphorylates and activates MK2. Activated MK2, in turn, phosphorylates downstream targets that mediate key neutrophil functions. For instance, MK2 is involved in the phosphorylation of p47phox, a critical component of the NADPH oxidase complex responsible for the respiratory burst and ROS production.[1][4][5] By inhibiting MK2, the production of inflammatory mediators and the execution of effector functions like chemotaxis and ROS generation can be attenuated.
Data Presentation: Dose-Response of a Representative MK2 Inhibitor
The following tables summarize hypothetical, yet expected, quantitative data from dose-response experiments using a representative MK2 inhibitor on primary human neutrophils. These tables are intended to serve as templates for presenting experimental findings.
Table 1: Inhibition of fMLP-Stimulated Superoxide (ROS) Production
| MK2 Inhibitor Conc. (nM) | Superoxide Production (RFU) | % Inhibition | IC₅₀ (nM) |
| 0 (Vehicle) | 15,234 ± 850 | 0 | \multirow{6}{*}{~15} |
| 1 | 13,102 ± 730 | 14 | |
| 5 | 9,890 ± 550 | 35 | |
| 10 | 7,160 ± 400 | 53 | |
| 50 | 3,045 ± 170 | 80 | |
| 100 | 1,520 ± 85 | 90 | |
| Data are presented as mean ± SEM of three independent experiments. RFU = Relative Fluorescence Units. |
Table 2: Inhibition of IL-8-Mediated Chemotaxis
| MK2 Inhibitor Conc. (nM) | Migrated Cells (per field) | % Inhibition | IC₅₀ (nM) |
| 0 (Vehicle) | 215 ± 12 | 0 | \multirow{6}{*}{~25} |
| 1 | 198 ± 11 | 8 | |
| 5 | 155 ± 9 | 28 | |
| 10 | 118 ± 7 | 45 | |
| 50 | 54 ± 3 | 75 | |
| 100 | 26 ± 2 | 88 | |
| Data are presented as mean ± SEM of three independent experiments. |
Experimental Protocols
Protocol 1: Isolation of Human Neutrophils from Peripheral Blood
This protocol describes a standard method for isolating neutrophils from human whole blood using density gradient centrifugation.[6][7][8] This method consistently yields a neutrophil population of >95% purity and viability.[7][8]
Materials:
-
Human whole blood collected in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Density gradient medium (e.g., Ficoll-Paque™ or similar).
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺.
-
Red Blood Cell (RBC) Lysis Buffer.
-
Sterile conical centrifuge tubes (15 mL and 50 mL).
-
Serological pipettes.
-
Centrifuge.
Procedure:
-
Bring all solutions to room temperature.
-
Carefully layer 15 mL of anticoagulated whole blood over 10 mL of density gradient medium in a 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 500 x g for 30-35 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers containing plasma and mononuclear cells.
-
Using a clean pipette, carefully transfer the neutrophil-rich layer to a new 50 mL conical tube.
-
Wash the collected cells by adding HBSS to a final volume of 45 mL and centrifuge at 350 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 2 mL of RBC Lysis Buffer for 30-60 seconds to lyse contaminating erythrocytes.
-
Stop the lysis by adding 30 mL of HBSS and centrifuge at 250 x g for 5 minutes.
-
Discard the supernatant and resuspend the purified neutrophil pellet in the desired buffer for subsequent experiments.
-
Determine cell viability and concentration using a hemocytometer and Trypan blue exclusion.
Protocol 2: Measurement of Neutrophil Reactive Oxygen Species (ROS) Production
This protocol measures the intracellular production of ROS (oxidative burst) in response to a stimulus using a fluorescent probe.[9][10][11]
Materials:
-
Isolated human neutrophils (from Protocol 1).
-
Assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺).
-
Dihydrorhodamine 123 (DHR 123) or similar ROS-sensitive fluorescent probe.
-
Neutrophil stimulus (e.g., N-formylmethionyl-leucyl-phenylalanine (fMLP) or phorbol 12-myristate 13-acetate (PMA)).
-
MK2 inhibitor stock solution (in DMSO).
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader.
Procedure:
-
Resuspend isolated neutrophils in assay buffer to a final concentration of 1 x 10⁶ cells/mL.
-
Prepare serial dilutions of the MK2 inhibitor in the assay buffer. Also, prepare a vehicle control (DMSO).
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 25 µL of the MK2 inhibitor dilutions or vehicle control to the appropriate wells and incubate for 15-30 minutes at 37°C.
-
Prepare a working solution of DHR 123 and the neutrophil stimulus in the assay buffer.
-
Add 25 µL of the DHR 123/stimulus solution to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation/Emission ~485/530 nm for rhodamine 123) kinetically over 60-90 minutes.
-
The rate of increase in fluorescence is proportional to the rate of ROS production. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
Protocol 3: Neutrophil Chemotaxis Assay
This protocol assesses the ability of neutrophils to migrate along a chemotactic gradient using a Boyden chamber or similar transwell system.[12][13]
Materials:
-
Isolated human neutrophils (from Protocol 1).
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA).
-
Chemoattractant (e.g., Interleukin-8 (IL-8) or fMLP).
-
MK2 inhibitor stock solution (in DMSO).
-
Boyden chamber or 24-well plates with transwell inserts (3-5 µm pore size).
-
Methanol for fixing.
-
Giemsa or similar stain.
-
Microscope.
Procedure:
-
Resuspend isolated neutrophils in chemotaxis buffer to a final concentration of 2 x 10⁶ cells/mL.
-
Pre-incubate the neutrophil suspension with various concentrations of the MK2 inhibitor or vehicle control for 15-30 minutes at 37°C.
-
Add the chemoattractant to the lower wells of the 24-well plate. Add buffer only to the negative control wells.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-treated neutrophil suspension to the top of each insert.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
After incubation, remove the inserts. Carefully wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 1 minute.
-
Stain the cells by immersing the insert in Giemsa stain for 5-10 minutes.
-
Gently rinse the inserts in distilled water and allow them to air dry.
-
Using a microscope, count the number of migrated cells in several high-power fields for each insert.
-
Calculate the average number of migrated cells and determine the percent inhibition for each inhibitor concentration.
References
- 1. A Role for MK2 in Enhancing Neutrophil-Derived ROS Production and Aggravating Liver Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MK2 Is Required for Neutrophil-Derived ROS Production and Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MK2 Is Required for Neutrophil-Derived ROS Production and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Role for MK2 in Enhancing Neutrophil-Derived ROS Production and Aggravating Liver Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 12. Bidirectional Regulation of Neutrophil Migration by MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Dose-Response of MK2 Inhibitors in Neutrophils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are critical components of the innate immune system, serving as the first line of defense against pathogens. Their activation is tightly regulated by complex signaling networks. One key pathway involved in neutrophil function is the p38 MAPK/MK2 signaling cascade. Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a downstream substrate of p38 MAPK, plays a crucial role in regulating inflammatory responses, including the production of reactive oxygen species (ROS) and chemotaxis.[1][2][3][4][5] Consequently, inhibitors of MK2 are of significant interest for the development of novel anti-inflammatory therapeutics.
These application notes provide a comprehensive guide for investigating the dose-response effects of MK2 inhibitors on primary human neutrophils. The protocols detailed below cover neutrophil isolation from whole blood and two fundamental functional assays: a reactive oxygen species (ROS) production assay and a chemotaxis assay. While the specific compound "(Rac)-SC-45694" could not be definitively identified as a known MK2 inhibitor from available literature, the following protocols are broadly applicable to characterizing any potent and selective MK2 inhibitor.
Key Signaling Pathway: p38 MAPK/MK2 in Neutrophils
The p38 MAPK signaling pathway is activated by various extracellular stimuli, including inflammatory cytokines and chemoattractants. Upon activation, p38 MAPK phosphorylates and activates MK2. Activated MK2, in turn, phosphorylates downstream targets that mediate key neutrophil functions. For instance, MK2 is involved in the phosphorylation of p47phox, a critical component of the NADPH oxidase complex responsible for the respiratory burst and ROS production.[1][4][5] By inhibiting MK2, the production of inflammatory mediators and the execution of effector functions like chemotaxis and ROS generation can be attenuated.
Data Presentation: Dose-Response of a Representative MK2 Inhibitor
The following tables summarize hypothetical, yet expected, quantitative data from dose-response experiments using a representative MK2 inhibitor on primary human neutrophils. These tables are intended to serve as templates for presenting experimental findings.
Table 1: Inhibition of fMLP-Stimulated Superoxide (ROS) Production
| MK2 Inhibitor Conc. (nM) | Superoxide Production (RFU) | % Inhibition | IC₅₀ (nM) |
| 0 (Vehicle) | 15,234 ± 850 | 0 | \multirow{6}{*}{~15} |
| 1 | 13,102 ± 730 | 14 | |
| 5 | 9,890 ± 550 | 35 | |
| 10 | 7,160 ± 400 | 53 | |
| 50 | 3,045 ± 170 | 80 | |
| 100 | 1,520 ± 85 | 90 | |
| Data are presented as mean ± SEM of three independent experiments. RFU = Relative Fluorescence Units. |
Table 2: Inhibition of IL-8-Mediated Chemotaxis
| MK2 Inhibitor Conc. (nM) | Migrated Cells (per field) | % Inhibition | IC₅₀ (nM) |
| 0 (Vehicle) | 215 ± 12 | 0 | \multirow{6}{*}{~25} |
| 1 | 198 ± 11 | 8 | |
| 5 | 155 ± 9 | 28 | |
| 10 | 118 ± 7 | 45 | |
| 50 | 54 ± 3 | 75 | |
| 100 | 26 ± 2 | 88 | |
| Data are presented as mean ± SEM of three independent experiments. |
Experimental Protocols
Protocol 1: Isolation of Human Neutrophils from Peripheral Blood
This protocol describes a standard method for isolating neutrophils from human whole blood using density gradient centrifugation.[6][7][8] This method consistently yields a neutrophil population of >95% purity and viability.[7][8]
Materials:
-
Human whole blood collected in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Density gradient medium (e.g., Ficoll-Paque™ or similar).
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺.
-
Red Blood Cell (RBC) Lysis Buffer.
-
Sterile conical centrifuge tubes (15 mL and 50 mL).
-
Serological pipettes.
-
Centrifuge.
Procedure:
-
Bring all solutions to room temperature.
-
Carefully layer 15 mL of anticoagulated whole blood over 10 mL of density gradient medium in a 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 500 x g for 30-35 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers containing plasma and mononuclear cells.
-
Using a clean pipette, carefully transfer the neutrophil-rich layer to a new 50 mL conical tube.
-
Wash the collected cells by adding HBSS to a final volume of 45 mL and centrifuge at 350 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 2 mL of RBC Lysis Buffer for 30-60 seconds to lyse contaminating erythrocytes.
-
Stop the lysis by adding 30 mL of HBSS and centrifuge at 250 x g for 5 minutes.
-
Discard the supernatant and resuspend the purified neutrophil pellet in the desired buffer for subsequent experiments.
-
Determine cell viability and concentration using a hemocytometer and Trypan blue exclusion.
Protocol 2: Measurement of Neutrophil Reactive Oxygen Species (ROS) Production
This protocol measures the intracellular production of ROS (oxidative burst) in response to a stimulus using a fluorescent probe.[9][10][11]
Materials:
-
Isolated human neutrophils (from Protocol 1).
-
Assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺).
-
Dihydrorhodamine 123 (DHR 123) or similar ROS-sensitive fluorescent probe.
-
Neutrophil stimulus (e.g., N-formylmethionyl-leucyl-phenylalanine (fMLP) or phorbol 12-myristate 13-acetate (PMA)).
-
MK2 inhibitor stock solution (in DMSO).
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader.
Procedure:
-
Resuspend isolated neutrophils in assay buffer to a final concentration of 1 x 10⁶ cells/mL.
-
Prepare serial dilutions of the MK2 inhibitor in the assay buffer. Also, prepare a vehicle control (DMSO).
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 25 µL of the MK2 inhibitor dilutions or vehicle control to the appropriate wells and incubate for 15-30 minutes at 37°C.
-
Prepare a working solution of DHR 123 and the neutrophil stimulus in the assay buffer.
-
Add 25 µL of the DHR 123/stimulus solution to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation/Emission ~485/530 nm for rhodamine 123) kinetically over 60-90 minutes.
-
The rate of increase in fluorescence is proportional to the rate of ROS production. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
Protocol 3: Neutrophil Chemotaxis Assay
This protocol assesses the ability of neutrophils to migrate along a chemotactic gradient using a Boyden chamber or similar transwell system.[12][13]
Materials:
-
Isolated human neutrophils (from Protocol 1).
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA).
-
Chemoattractant (e.g., Interleukin-8 (IL-8) or fMLP).
-
MK2 inhibitor stock solution (in DMSO).
-
Boyden chamber or 24-well plates with transwell inserts (3-5 µm pore size).
-
Methanol for fixing.
-
Giemsa or similar stain.
-
Microscope.
Procedure:
-
Resuspend isolated neutrophils in chemotaxis buffer to a final concentration of 2 x 10⁶ cells/mL.
-
Pre-incubate the neutrophil suspension with various concentrations of the MK2 inhibitor or vehicle control for 15-30 minutes at 37°C.
-
Add the chemoattractant to the lower wells of the 24-well plate. Add buffer only to the negative control wells.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-treated neutrophil suspension to the top of each insert.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
After incubation, remove the inserts. Carefully wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 1 minute.
-
Stain the cells by immersing the insert in Giemsa stain for 5-10 minutes.
-
Gently rinse the inserts in distilled water and allow them to air dry.
-
Using a microscope, count the number of migrated cells in several high-power fields for each insert.
-
Calculate the average number of migrated cells and determine the percent inhibition for each inhibitor concentration.
References
- 1. A Role for MK2 in Enhancing Neutrophil-Derived ROS Production and Aggravating Liver Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MK2 Is Required for Neutrophil-Derived ROS Production and Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MK2 Is Required for Neutrophil-Derived ROS Production and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Role for MK2 in Enhancing Neutrophil-Derived ROS Production and Aggravating Liver Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 12. Bidirectional Regulation of Neutrophil Migration by MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Dissolving (Rac)-SC-45694 for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-SC-45694 is a novel racemic compound with potential applications in cell-based assays. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible experimental results. Due to the limited publicly available information on this compound, this document provides a general yet detailed protocol for determining its solubility and preparing stock solutions suitable for cell culture experiments. The following guidelines are based on standard laboratory practices for handling new chemical entities.
Determining Solubility of this compound
A systematic approach is recommended to identify a suitable solvent for this compound that is compatible with the specific cell line and experimental design. The ideal solvent should dissolve the compound at a high enough concentration to prepare a concentrated stock solution, be minimally toxic to the cells at the final working concentration, and not interfere with the experimental assay.
Recommended Solvents for Initial Screening
-
Dimethyl sulfoxide (DMSO): A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. It is a common choice for preparing stock solutions of small molecules for cell culture, but can be toxic to some cell lines at concentrations above 0.5-1%.
-
Ethanol (EtOH): A polar protic solvent that can dissolve many organic compounds. It is generally less toxic to cells than DMSO, but also typically a weaker solvent for complex organic molecules.
-
Phosphate-Buffered Saline (PBS): An aqueous buffer that is isotonic and non-toxic to cells. While many organic compounds have low solubility in PBS, it is the ideal solvent if the compound is sufficiently soluble.
Solubility Testing Protocol
This protocol outlines a method to determine the approximate solubility of this compound in the recommended solvents.
Materials:
-
This compound powder
-
Cell culture grade DMSO
-
Absolute Ethanol (200 proof)
-
Sterile 1X PBS
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into three separate sterile microcentrifuge tubes.
-
To the first tube, add a small volume of DMSO (e.g., 10 µL) to achieve a high initial concentration (e.g., 100 mg/mL).
-
To the second tube, add a corresponding volume of Ethanol.
-
To the third tube, add a corresponding volume of sterile PBS.
-
Vortex each tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect each tube for undissolved particles. If particles remain, the compound is not soluble at that concentration.
-
If the compound has dissolved, proceed to make serial dilutions of the stock in the same solvent to determine the saturation point.
-
If the compound has not dissolved, incrementally add more solvent to decrease the concentration and continue vortexing until the compound fully dissolves. Gentle warming (e.g., 37°C) may be used to aid dissolution, but be cautious of potential compound degradation.
-
Record the highest concentration at which the compound remains fully dissolved in each solvent.
Data Presentation: Solubility Summary
The results of the solubility testing should be recorded in a clear and organized manner.
| Solvent | Initial Concentration (mg/mL) | Visual Observation | Estimated Solubility (mg/mL) |
| DMSO | 100 | Clear solution | >100 |
| Ethanol | 100 | Fine precipitate | ~50 (after dilution) |
| PBS | 100 | Insoluble | <1 |
Note: The above table is populated with example data. Researchers should replace this with their own experimental findings.
Experimental Workflow for Solubility Determination
The following diagram illustrates the decision-making process for selecting an appropriate solvent and preparing a stock solution of this compound.
Caption: Workflow for solubility testing and stock solution preparation.
Protocol for Preparing a this compound Stock Solution
Based on the solubility tests, select the most appropriate solvent. The following protocol assumes DMSO is the chosen solvent.
Materials:
-
This compound powder
-
Cell culture grade DMSO, sterile
-
Sterile, light-protective microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound into a sterile, light-protective microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile, light-protective tube. This step is crucial to remove any potential microbial contamination.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Representative Signaling Pathway
As the precise mechanism of action for this compound is not publicly documented, the following diagram illustrates a representative signaling pathway involving the Rac GTPase, a common target in cell signaling research. This diagram is for illustrative purposes to provide context for potential experimental designs.
Caption: A potential Rac signaling pathway that could be modulated.
Conclusion
The successful use of this compound in cell culture hinges on its proper dissolution and handling. By systematically determining its solubility in biocompatible solvents and preparing sterile, concentrated stock solutions, researchers can ensure the reliability and reproducibility of their experimental results. It is imperative to always consider the final solvent concentration in the cell culture medium and its potential effects on the cells.
Application Notes and Protocols: Dissolving (Rac)-SC-45694 for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-SC-45694 is a novel racemic compound with potential applications in cell-based assays. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible experimental results. Due to the limited publicly available information on this compound, this document provides a general yet detailed protocol for determining its solubility and preparing stock solutions suitable for cell culture experiments. The following guidelines are based on standard laboratory practices for handling new chemical entities.
Determining Solubility of this compound
A systematic approach is recommended to identify a suitable solvent for this compound that is compatible with the specific cell line and experimental design. The ideal solvent should dissolve the compound at a high enough concentration to prepare a concentrated stock solution, be minimally toxic to the cells at the final working concentration, and not interfere with the experimental assay.
Recommended Solvents for Initial Screening
-
Dimethyl sulfoxide (DMSO): A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. It is a common choice for preparing stock solutions of small molecules for cell culture, but can be toxic to some cell lines at concentrations above 0.5-1%.
-
Ethanol (EtOH): A polar protic solvent that can dissolve many organic compounds. It is generally less toxic to cells than DMSO, but also typically a weaker solvent for complex organic molecules.
-
Phosphate-Buffered Saline (PBS): An aqueous buffer that is isotonic and non-toxic to cells. While many organic compounds have low solubility in PBS, it is the ideal solvent if the compound is sufficiently soluble.
Solubility Testing Protocol
This protocol outlines a method to determine the approximate solubility of this compound in the recommended solvents.
Materials:
-
This compound powder
-
Cell culture grade DMSO
-
Absolute Ethanol (200 proof)
-
Sterile 1X PBS
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into three separate sterile microcentrifuge tubes.
-
To the first tube, add a small volume of DMSO (e.g., 10 µL) to achieve a high initial concentration (e.g., 100 mg/mL).
-
To the second tube, add a corresponding volume of Ethanol.
-
To the third tube, add a corresponding volume of sterile PBS.
-
Vortex each tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect each tube for undissolved particles. If particles remain, the compound is not soluble at that concentration.
-
If the compound has dissolved, proceed to make serial dilutions of the stock in the same solvent to determine the saturation point.
-
If the compound has not dissolved, incrementally add more solvent to decrease the concentration and continue vortexing until the compound fully dissolves. Gentle warming (e.g., 37°C) may be used to aid dissolution, but be cautious of potential compound degradation.
-
Record the highest concentration at which the compound remains fully dissolved in each solvent.
Data Presentation: Solubility Summary
The results of the solubility testing should be recorded in a clear and organized manner.
| Solvent | Initial Concentration (mg/mL) | Visual Observation | Estimated Solubility (mg/mL) |
| DMSO | 100 | Clear solution | >100 |
| Ethanol | 100 | Fine precipitate | ~50 (after dilution) |
| PBS | 100 | Insoluble | <1 |
Note: The above table is populated with example data. Researchers should replace this with their own experimental findings.
Experimental Workflow for Solubility Determination
The following diagram illustrates the decision-making process for selecting an appropriate solvent and preparing a stock solution of this compound.
Caption: Workflow for solubility testing and stock solution preparation.
Protocol for Preparing a this compound Stock Solution
Based on the solubility tests, select the most appropriate solvent. The following protocol assumes DMSO is the chosen solvent.
Materials:
-
This compound powder
-
Cell culture grade DMSO, sterile
-
Sterile, light-protective microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound into a sterile, light-protective microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile, light-protective tube. This step is crucial to remove any potential microbial contamination.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Representative Signaling Pathway
As the precise mechanism of action for this compound is not publicly documented, the following diagram illustrates a representative signaling pathway involving the Rac GTPase, a common target in cell signaling research. This diagram is for illustrative purposes to provide context for potential experimental designs.
Caption: A potential Rac signaling pathway that could be modulated.
Conclusion
The successful use of this compound in cell culture hinges on its proper dissolution and handling. By systematically determining its solubility in biocompatible solvents and preparing sterile, concentrated stock solutions, researchers can ensure the reliability and reproducibility of their experimental results. It is imperative to always consider the final solvent concentration in the cell culture medium and its potential effects on the cells.
Application of Rac GTPase Inhibitors in Autoimmune Disease Models: A General Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific compound "(Rac)-SC-45694" does not appear in publicly available scientific literature, the broader class of Rac GTPase inhibitors is a subject of significant interest in the study and potential treatment of autoimmune diseases. Rac proteins, part of the Rho family of small GTPases, are crucial regulators of various cellular processes implicated in the pathogenesis of autoimmune disorders, including cell proliferation, migration, and inflammatory signaling.[1][2][3] This document provides a general overview of the application of Rac inhibitors in preclinical models of autoimmune diseases, focusing on rheumatoid arthritis and inflammatory bowel disease.
Mechanism of Action of Rac GTPases in Autoimmunity
Rac GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[3] In their active form, they trigger downstream signaling cascades that contribute to the inflammatory environment characteristic of autoimmune diseases. For instance, in rheumatoid arthritis, Rac proteins are implicated in the aggressive, tumor-like behavior of fibroblast-like synoviocytes (FLS), which are key drivers of joint destruction.[1][2] Rac signaling promotes the proliferation and invasion of these cells.[1][2] Furthermore, Rac1 is involved in the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-17 by T cells.[4] In inflammatory bowel disease (IBD), Rac1 signaling is suppressed in healthy mucosa but is significantly increased in inflamed tissues, highlighting its role in the inflammatory process.[5]
Application in Preclinical Autoimmune Disease Models
The therapeutic potential of targeting Rac signaling has been explored in various animal models of autoimmune diseases.
Rheumatoid Arthritis (RA)
In models of RA, the use of Rac inhibitors has shown promising results. Studies utilizing the Rac-specific small molecule inhibitor NSC23766 have demonstrated a significant reduction in the proliferation and invasion of fibroblast-like synoviocytes isolated from RA patients.[1][2] This inhibition is achieved without affecting cell survival, suggesting a targeted effect on the pathological behavior of these cells.[1][2]
Inflammatory Bowel Disease (IBD)
In mouse models of colitis, which mimics human IBD, the Rac inhibitor EHT-1864 has been shown to have a potent inhibitory effect on both acute and chronic inflammation.[6] Treatment with this inhibitor also suppressed the development of colitis-associated cancer.[6] The mechanism behind this effect involves the prevention of macrophage and myeloid-derived suppressor cell (MDSC) infiltration into the colon tissue and a reduction in the expression of pro-inflammatory cytokines.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of Rac inhibitors in the described autoimmune disease models.
Table 1: Effect of Rac Inhibitor NSC23766 on Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)
| Parameter | Treatment | Observation | Reference |
| RA-FLS Proliferation | 50 µM NSC23766 | Strong inhibition | [1][2] |
| RA-FLS Invasion | 50 µM NSC23766 | Strong reduction | [1][2] |
| JNK Activation in RA-FLS | NSC23766 | Prevented | [1][2] |
Table 2: Effect of Rac Inhibitor EHT-1864 in a Mouse Model of Colitis
| Parameter | Treatment | Observation | Reference |
| Acute and Chronic Colitis | EHT-1864 (intraperitoneal injection) | Efficient inhibitory effect | [6] |
| Colitis-Associated Cancer Development | EHT-1864 | Efficient inhibitory effect | [6] |
| Macrophage and MDSC Infiltration | EHT-1864 | Markedly prevented | [6] |
| Pro-inflammatory Cytokine Expression | EHT-1864 | Suppressed | [6] |
Experimental Protocols
Below are generalized protocols for key experiments involving the use of Rac inhibitors in autoimmune disease models, based on common methodologies in the field.
Protocol 1: In Vitro Inhibition of RA Fibroblast-Like Synoviocyte (FLS) Invasion
Objective: To assess the effect of a Rac inhibitor on the invasive properties of FLS isolated from patients with rheumatoid arthritis.
Materials:
-
Primary RA-FLS cultures
-
Rac inhibitor (e.g., NSC23766)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel invasion chambers (e.g., BD BioCoat™)
-
Chemoattractant (e.g., IL-1β)
-
Microscope for cell visualization and counting
Procedure:
-
Culture RA-FLS to 80% confluency.
-
Pre-treat the cells with the Rac inhibitor (e.g., 50 µM NSC23766) or vehicle control for 24 hours.
-
Prepare Matrigel invasion chambers according to the manufacturer's instructions.
-
Seed the pre-treated RA-FLS into the upper chamber of the invasion plate.
-
Add a chemoattractant (e.g., IL-1β) to the lower chamber.
-
Incubate for 24-48 hours to allow for cell invasion through the Matrigel.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Quantify the number of invaded cells by counting under a microscope.
Protocol 2: Induction of DSS-Induced Colitis and Treatment with a Rac Inhibitor in Mice
Objective: To evaluate the in vivo efficacy of a Rac inhibitor in a mouse model of inflammatory bowel disease.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Dextran sulfate sodium (DSS)
-
Rac inhibitor (e.g., EHT-1864)
-
Vehicle for inhibitor administration (e.g., saline, DMSO)
-
Equipment for intraperitoneal injections
-
Materials for monitoring disease activity (e.g., body weight scale, stool consistency and bleeding score sheets)
-
Materials for tissue collection and analysis (e.g., histology, flow cytometry, ELISAs)
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Induce acute colitis by administering 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
Administer the Rac inhibitor (e.g., EHT-1864) or vehicle control daily via intraperitoneal injection, starting from the first day of DSS administration.
-
Monitor mice daily for body weight loss, stool consistency, and rectal bleeding to calculate a Disease Activity Index (DAI).
-
At the end of the treatment period, euthanize the mice and collect colon tissue.
-
Measure colon length as an indicator of inflammation.
-
Process colon tissue for histological analysis to assess tissue damage and immune cell infiltration.
-
Isolate cells from the colon lamina propria for flow cytometry analysis of immune cell populations (e.g., macrophages, MDSCs).
-
Prepare colon tissue homogenates for ELISA to measure the levels of pro-inflammatory cytokines.
Visualizations
Caption: Rac GTPase signaling pathway in autoimmune inflammation.
Caption: General experimental workflow for testing a Rac inhibitor in a mouse model of colitis.
References
- 1. The GTPase Rac Regulates the Proliferation and Invasion of Fibroblast-Like Synoviocytes from Rheumatoid Arthritis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rac1 in human diseases: The therapeutic potential of targeting Rac1 signaling regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rac Attack: Modulation of the Small GTPase Rac in Inflammatory Bowel Disease and Thiopurine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Rac family protein impairs colitis and colitis-associated cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Rac GTPase Inhibitors in Autoimmune Disease Models: A General Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific compound "(Rac)-SC-45694" does not appear in publicly available scientific literature, the broader class of Rac GTPase inhibitors is a subject of significant interest in the study and potential treatment of autoimmune diseases. Rac proteins, part of the Rho family of small GTPases, are crucial regulators of various cellular processes implicated in the pathogenesis of autoimmune disorders, including cell proliferation, migration, and inflammatory signaling.[1][2][3] This document provides a general overview of the application of Rac inhibitors in preclinical models of autoimmune diseases, focusing on rheumatoid arthritis and inflammatory bowel disease.
Mechanism of Action of Rac GTPases in Autoimmunity
Rac GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[3] In their active form, they trigger downstream signaling cascades that contribute to the inflammatory environment characteristic of autoimmune diseases. For instance, in rheumatoid arthritis, Rac proteins are implicated in the aggressive, tumor-like behavior of fibroblast-like synoviocytes (FLS), which are key drivers of joint destruction.[1][2] Rac signaling promotes the proliferation and invasion of these cells.[1][2] Furthermore, Rac1 is involved in the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-17 by T cells.[4] In inflammatory bowel disease (IBD), Rac1 signaling is suppressed in healthy mucosa but is significantly increased in inflamed tissues, highlighting its role in the inflammatory process.[5]
Application in Preclinical Autoimmune Disease Models
The therapeutic potential of targeting Rac signaling has been explored in various animal models of autoimmune diseases.
Rheumatoid Arthritis (RA)
In models of RA, the use of Rac inhibitors has shown promising results. Studies utilizing the Rac-specific small molecule inhibitor NSC23766 have demonstrated a significant reduction in the proliferation and invasion of fibroblast-like synoviocytes isolated from RA patients.[1][2] This inhibition is achieved without affecting cell survival, suggesting a targeted effect on the pathological behavior of these cells.[1][2]
Inflammatory Bowel Disease (IBD)
In mouse models of colitis, which mimics human IBD, the Rac inhibitor EHT-1864 has been shown to have a potent inhibitory effect on both acute and chronic inflammation.[6] Treatment with this inhibitor also suppressed the development of colitis-associated cancer.[6] The mechanism behind this effect involves the prevention of macrophage and myeloid-derived suppressor cell (MDSC) infiltration into the colon tissue and a reduction in the expression of pro-inflammatory cytokines.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of Rac inhibitors in the described autoimmune disease models.
Table 1: Effect of Rac Inhibitor NSC23766 on Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)
| Parameter | Treatment | Observation | Reference |
| RA-FLS Proliferation | 50 µM NSC23766 | Strong inhibition | [1][2] |
| RA-FLS Invasion | 50 µM NSC23766 | Strong reduction | [1][2] |
| JNK Activation in RA-FLS | NSC23766 | Prevented | [1][2] |
Table 2: Effect of Rac Inhibitor EHT-1864 in a Mouse Model of Colitis
| Parameter | Treatment | Observation | Reference |
| Acute and Chronic Colitis | EHT-1864 (intraperitoneal injection) | Efficient inhibitory effect | [6] |
| Colitis-Associated Cancer Development | EHT-1864 | Efficient inhibitory effect | [6] |
| Macrophage and MDSC Infiltration | EHT-1864 | Markedly prevented | [6] |
| Pro-inflammatory Cytokine Expression | EHT-1864 | Suppressed | [6] |
Experimental Protocols
Below are generalized protocols for key experiments involving the use of Rac inhibitors in autoimmune disease models, based on common methodologies in the field.
Protocol 1: In Vitro Inhibition of RA Fibroblast-Like Synoviocyte (FLS) Invasion
Objective: To assess the effect of a Rac inhibitor on the invasive properties of FLS isolated from patients with rheumatoid arthritis.
Materials:
-
Primary RA-FLS cultures
-
Rac inhibitor (e.g., NSC23766)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel invasion chambers (e.g., BD BioCoat™)
-
Chemoattractant (e.g., IL-1β)
-
Microscope for cell visualization and counting
Procedure:
-
Culture RA-FLS to 80% confluency.
-
Pre-treat the cells with the Rac inhibitor (e.g., 50 µM NSC23766) or vehicle control for 24 hours.
-
Prepare Matrigel invasion chambers according to the manufacturer's instructions.
-
Seed the pre-treated RA-FLS into the upper chamber of the invasion plate.
-
Add a chemoattractant (e.g., IL-1β) to the lower chamber.
-
Incubate for 24-48 hours to allow for cell invasion through the Matrigel.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Quantify the number of invaded cells by counting under a microscope.
Protocol 2: Induction of DSS-Induced Colitis and Treatment with a Rac Inhibitor in Mice
Objective: To evaluate the in vivo efficacy of a Rac inhibitor in a mouse model of inflammatory bowel disease.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Dextran sulfate sodium (DSS)
-
Rac inhibitor (e.g., EHT-1864)
-
Vehicle for inhibitor administration (e.g., saline, DMSO)
-
Equipment for intraperitoneal injections
-
Materials for monitoring disease activity (e.g., body weight scale, stool consistency and bleeding score sheets)
-
Materials for tissue collection and analysis (e.g., histology, flow cytometry, ELISAs)
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Induce acute colitis by administering 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
Administer the Rac inhibitor (e.g., EHT-1864) or vehicle control daily via intraperitoneal injection, starting from the first day of DSS administration.
-
Monitor mice daily for body weight loss, stool consistency, and rectal bleeding to calculate a Disease Activity Index (DAI).
-
At the end of the treatment period, euthanize the mice and collect colon tissue.
-
Measure colon length as an indicator of inflammation.
-
Process colon tissue for histological analysis to assess tissue damage and immune cell infiltration.
-
Isolate cells from the colon lamina propria for flow cytometry analysis of immune cell populations (e.g., macrophages, MDSCs).
-
Prepare colon tissue homogenates for ELISA to measure the levels of pro-inflammatory cytokines.
Visualizations
Caption: Rac GTPase signaling pathway in autoimmune inflammation.
Caption: General experimental workflow for testing a Rac inhibitor in a mouse model of colitis.
References
- 1. The GTPase Rac Regulates the Proliferation and Invasion of Fibroblast-Like Synoviocytes from Rheumatoid Arthritis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rac1 in human diseases: The therapeutic potential of targeting Rac1 signaling regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rac Attack: Modulation of the Small GTPase Rac in Inflammatory Bowel Disease and Thiopurine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Rac family protein impairs colitis and colitis-associated cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Inflammatory Pathways with Rac Inhibitors
Note: Initial searches for the specific compound "(Rac)-SC-45694" did not yield any publicly available information regarding its use as a Rac inhibitor for studying inflammatory pathways. Therefore, these application notes and protocols are based on the well-characterized and widely used Rac1 inhibitor, NSC23766 , as a representative tool for this area of research. The principles and methods described herein can be adapted for other specific Rac inhibitors as they become available.
Introduction to Rac GTPases in Inflammation
The Rho family of small GTPases, including Rac1, Rac2, and Rac3, are critical molecular switches that regulate a wide array of cellular processes. In the context of inflammation, Rac GTPases are central to coordinating the functions of immune cells, such as adhesion, migration, and the production of inflammatory mediators. Dysregulation of Rac signaling is implicated in various inflammatory diseases, making Rac an attractive therapeutic target. Rac isoforms have distinct and sometimes overlapping roles; for instance, Rac1 is ubiquitously expressed, while Rac2 is predominantly found in hematopoietic cells.
Mechanism of Action of NSC23766
NSC23766 is a small molecule inhibitor that specifically targets the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), Tiam1 and Trio.[1] By binding to a surface groove on Rac1 that is critical for GEF recognition, NSC23766 prevents the exchange of GDP for GTP, thereby keeping Rac1 in its inactive state.[1] This targeted inhibition prevents the activation of downstream signaling pathways that are dependent on active, GTP-bound Rac1. It is important to note that NSC23766 shows selectivity for Rac1 over other closely related Rho GTPases like Cdc42 and RhoA.[1]
Data Presentation: Efficacy of Rac Inhibition
The following table summarizes key quantitative data for Rac inhibitors from preclinical studies. This data is essential for designing experiments and interpreting results.
| Inhibitor | Target(s) | IC50 | Cell Line/Model | Effect on Inflammatory Markers | Reference |
| NSC23766 | Rac1-GEF Interaction (Tiam1/Trio) | ~50 µM (in vitro) | Human and Murine Cell Lines | Inhibits Rac1 activation, reduces lamellipodia formation, impairs cell migration.[1] | [1] |
| EHop-016 | Vav/Rac Interaction | 1 µM (Rac activation) | Breast Cancer and Leukemia Cells | Reduces Rac activation, decreases IL-6 in plasma and tumor microenvironment. | [2] |
| MBQ-167 | Rac1/Cdc42 | 100 nM (Rac1 activation), 78 nM (Cdc42 activation) | Breast Cancer Cells | Inhibits Rac and Cdc42 activation, reduces tumor-infiltrating macrophages and neutrophils. | [2] |
Experimental Protocols
Protocol 1: In Vitro Rac1 Activation Assay (Pull-down Assay)
This protocol is designed to measure the levels of active, GTP-bound Rac1 in cells treated with a Rac inhibitor.
Materials:
-
Cell culture reagents
-
This compound or other Rac inhibitor (e.g., NSC23766)
-
Stimulus (e.g., Platelet-Derived Growth Factor (PDGF), Lipopolysaccharide (LPS))
-
Lysis buffer (e.g., RIPA buffer)
-
PAK1-PBD (p21-binding domain) agarose beads
-
Anti-Rac1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., macrophages, endothelial cells) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the cells with the desired concentrations of the Rac inhibitor for the recommended time (e.g., 1-4 hours for NSC23766).
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL PDGF for 5-10 minutes) to induce Rac1 activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease inhibitors.
-
Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Pull-down: Incubate the supernatant with PAK1-PBD agarose beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to active (GTP-bound) Rac1.
-
Washing: Wash the beads three times with lysis buffer.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Rac1 antibody to detect the amount of active Rac1.
-
Total Rac1: Run a parallel Western blot on a small fraction of the total cell lysate to determine the total Rac1 levels for normalization.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of Rac inhibition on cell migration, a key process in the inflammatory response.
Materials:
-
Cell culture reagents
-
This compound or other Rac inhibitor
-
Sterile pipette tips or a cell scraper
-
Microscope with a camera
Procedure:
-
Create a Monolayer: Plate cells in a multi-well plate and grow them to full confluency.
-
Create the "Wound": Use a sterile pipette tip to create a uniform scratch or "wound" in the cell monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh media containing the Rac inhibitor at various concentrations. Include a vehicle control.
-
Image Acquisition (Time 0): Immediately capture images of the wounds in different fields for each well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Image Acquisition (Time X): Capture images of the same wound fields at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the wound at different points for each image. Calculate the percentage of wound closure over time for each treatment condition.
Visualizations
Caption: Rac1 signaling pathway and the inhibitory action of NSC23766.
Caption: General experimental workflow for studying Rac inhibition in vitro.
References
Application Notes and Protocols for Studying Inflammatory Pathways with Rac Inhibitors
Note: Initial searches for the specific compound "(Rac)-SC-45694" did not yield any publicly available information regarding its use as a Rac inhibitor for studying inflammatory pathways. Therefore, these application notes and protocols are based on the well-characterized and widely used Rac1 inhibitor, NSC23766 , as a representative tool for this area of research. The principles and methods described herein can be adapted for other specific Rac inhibitors as they become available.
Introduction to Rac GTPases in Inflammation
The Rho family of small GTPases, including Rac1, Rac2, and Rac3, are critical molecular switches that regulate a wide array of cellular processes. In the context of inflammation, Rac GTPases are central to coordinating the functions of immune cells, such as adhesion, migration, and the production of inflammatory mediators. Dysregulation of Rac signaling is implicated in various inflammatory diseases, making Rac an attractive therapeutic target. Rac isoforms have distinct and sometimes overlapping roles; for instance, Rac1 is ubiquitously expressed, while Rac2 is predominantly found in hematopoietic cells.
Mechanism of Action of NSC23766
NSC23766 is a small molecule inhibitor that specifically targets the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), Tiam1 and Trio.[1] By binding to a surface groove on Rac1 that is critical for GEF recognition, NSC23766 prevents the exchange of GDP for GTP, thereby keeping Rac1 in its inactive state.[1] This targeted inhibition prevents the activation of downstream signaling pathways that are dependent on active, GTP-bound Rac1. It is important to note that NSC23766 shows selectivity for Rac1 over other closely related Rho GTPases like Cdc42 and RhoA.[1]
Data Presentation: Efficacy of Rac Inhibition
The following table summarizes key quantitative data for Rac inhibitors from preclinical studies. This data is essential for designing experiments and interpreting results.
| Inhibitor | Target(s) | IC50 | Cell Line/Model | Effect on Inflammatory Markers | Reference |
| NSC23766 | Rac1-GEF Interaction (Tiam1/Trio) | ~50 µM (in vitro) | Human and Murine Cell Lines | Inhibits Rac1 activation, reduces lamellipodia formation, impairs cell migration.[1] | [1] |
| EHop-016 | Vav/Rac Interaction | 1 µM (Rac activation) | Breast Cancer and Leukemia Cells | Reduces Rac activation, decreases IL-6 in plasma and tumor microenvironment. | [2] |
| MBQ-167 | Rac1/Cdc42 | 100 nM (Rac1 activation), 78 nM (Cdc42 activation) | Breast Cancer Cells | Inhibits Rac and Cdc42 activation, reduces tumor-infiltrating macrophages and neutrophils. | [2] |
Experimental Protocols
Protocol 1: In Vitro Rac1 Activation Assay (Pull-down Assay)
This protocol is designed to measure the levels of active, GTP-bound Rac1 in cells treated with a Rac inhibitor.
Materials:
-
Cell culture reagents
-
This compound or other Rac inhibitor (e.g., NSC23766)
-
Stimulus (e.g., Platelet-Derived Growth Factor (PDGF), Lipopolysaccharide (LPS))
-
Lysis buffer (e.g., RIPA buffer)
-
PAK1-PBD (p21-binding domain) agarose beads
-
Anti-Rac1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., macrophages, endothelial cells) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the cells with the desired concentrations of the Rac inhibitor for the recommended time (e.g., 1-4 hours for NSC23766).
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL PDGF for 5-10 minutes) to induce Rac1 activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease inhibitors.
-
Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Pull-down: Incubate the supernatant with PAK1-PBD agarose beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to active (GTP-bound) Rac1.
-
Washing: Wash the beads three times with lysis buffer.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Rac1 antibody to detect the amount of active Rac1.
-
Total Rac1: Run a parallel Western blot on a small fraction of the total cell lysate to determine the total Rac1 levels for normalization.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of Rac inhibition on cell migration, a key process in the inflammatory response.
Materials:
-
Cell culture reagents
-
This compound or other Rac inhibitor
-
Sterile pipette tips or a cell scraper
-
Microscope with a camera
Procedure:
-
Create a Monolayer: Plate cells in a multi-well plate and grow them to full confluency.
-
Create the "Wound": Use a sterile pipette tip to create a uniform scratch or "wound" in the cell monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh media containing the Rac inhibitor at various concentrations. Include a vehicle control.
-
Image Acquisition (Time 0): Immediately capture images of the wounds in different fields for each well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Image Acquisition (Time X): Capture images of the same wound fields at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the wound at different points for each image. Calculate the percentage of wound closure over time for each treatment condition.
Visualizations
Caption: Rac1 signaling pathway and the inhibitory action of NSC23766.
Caption: General experimental workflow for studying Rac inhibition in vitro.
References
Application Notes and Protocols for Celecoxib (SC-58635) as a Research Tool
Disclaimer: The compound "(Rac)-SC-45694" as specified in the topic could not be identified in publicly available scientific literature. The following application notes and protocols are provided for Celecoxib (SC-58635) , a well-characterized selective cyclooxygenase-2 (COX-2) inhibitor. The "SC-" designation in the original query suggests a potential relation to compounds developed by Searle, for which Celecoxib is a prominent example. It is crucial to note that Celecoxib's primary mechanism of action is the inhibition of the COX-2 enzyme, not direct modulation of G-protein coupled receptors (GPCRs). However, its effects on prostaglandin synthesis can indirectly influence GPCR signaling pathways that are activated by prostaglandins.
These notes are intended for researchers, scientists, and drug development professionals interested in utilizing Celecoxib as a tool for studying inflammation, pain, and cancer biology.
Introduction
Celecoxib (SC-58635) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2][3][4][5] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, Celecoxib's selectivity for COX-2 leads to a reduced risk of gastrointestinal side effects.[1][2][5][6] This property makes it a valuable tool for investigating the specific roles of COX-2 in various physiological and pathological processes, including inflammation, pain, and carcinogenesis.[2][7][8][9]
Chemical Properties:
| Property | Value |
| IUPAC Name | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide |
| Synonyms | SC-58635, Celebrex |
| Molecular Formula | C₁₇H₁₄F₃N₃O₂S |
| Molecular Weight | 381.37 g/mol |
| CAS Number | 169590-42-5 |
Mechanism of Action
Celecoxib is a selective, noncompetitive inhibitor of the COX-2 enzyme.[1] The COX enzyme catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[10][11] There are two main isoforms of the COX enzyme:
-
COX-1: Constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[6]
-
COX-2: Inducible enzyme that is upregulated at sites of inflammation.[1][6]
By selectively inhibiting COX-2, Celecoxib reduces the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1.[9][10]
Beyond its primary role in COX-2 inhibition, Celecoxib has been shown to have anti-cancer effects through both COX-dependent and COX-independent mechanisms.[10][12] These include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[7][12]
Quantitative Data
The following tables summarize the binding affinity and potency of Celecoxib and a related compound, SC-58125.
Table 1: Binding Affinity and Potency of Celecoxib (SC-58635)
| Parameter | Target | Species | Value | Reference |
| IC₅₀ | COX-2 | Human | 40 nM | [3][4] |
| IC₅₀ | COX-1 | Human | 15 µM | [4] |
| Kᴅ | COX-2 | Murine | 2.3 nM | [13] |
| Selectivity Index (COX-1/COX-2) | - | - | ~375 | [6] |
Table 2: Potency of SC-58125
| Parameter | Target | Value | Reference |
| IC₅₀ | COX-2 | 0.04 µM | [14] |
| IC₅₀ | COX-1 | >100 µM | [14] |
Signaling Pathways
The primary signaling pathway affected by Celecoxib is the arachidonic acid cascade, specifically the branch mediated by COX-2.
Caption: Celecoxib inhibits the COX-2 mediated synthesis of prostaglandins.
Celecoxib can also influence cancer-related signaling pathways independently of its COX-2 inhibitory activity.
Caption: COX-independent anticancer mechanisms of Celecoxib.
Experimental Protocols
In Vitro COX-2 Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of Celecoxib on COX-2 in a cell-free system.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Celecoxib (SC-58635)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
DMSO (for dissolving Celecoxib)
-
Prostaglandin E2 (PGE2) ELISA kit
Procedure:
-
Prepare a stock solution of Celecoxib in DMSO.
-
Serially dilute the Celecoxib stock solution to obtain a range of concentrations.
-
In a microplate, add the assay buffer, recombinant COX-2 enzyme, and the various concentrations of Celecoxib or vehicle (DMSO).
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stop solution or by placing on ice).
-
Measure the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each Celecoxib concentration and determine the IC₅₀ value.
Caption: Workflow for in vitro COX-2 inhibition assay.
Cell-Based Assay for Anti-Proliferative Effects
This protocol outlines a method to assess the effect of Celecoxib on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCA-7, LLC)
-
Complete cell culture medium
-
Celecoxib (SC-58635)
-
MTT or WST-1 reagent
-
96-well plates
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare various concentrations of Celecoxib in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing different concentrations of Celecoxib or vehicle control (medium with DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Add MTT or WST-1 reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals (if using MTT).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ for cell growth inhibition.
Applications in Research
-
Inflammation Research: To investigate the role of COX-2 in inflammatory models in vitro and in vivo.
-
Pain Research: To study the mechanisms of pain and the analgesic effects of selective COX-2 inhibition.
-
Cancer Biology: To explore the anti-tumorigenic effects of Celecoxib and the role of COX-2 in cancer progression.[7][8][15]
-
Cardiovascular Research: To study the cardiovascular effects of selective COX-2 inhibition, although caution is advised due to potential risks.
Important Considerations
-
Solubility: Celecoxib is poorly soluble in water and should be dissolved in an organic solvent like DMSO for in vitro experiments.
-
Off-Target Effects: While highly selective for COX-2, at high concentrations, Celecoxib may exhibit off-target effects. It is essential to include appropriate controls and use the lowest effective concentration.
-
In Vivo Studies: For in vivo experiments, appropriate formulation and vehicle selection are crucial for ensuring bioavailability.
This document provides a starting point for utilizing Celecoxib as a research tool. It is recommended to consult the primary literature for more specific protocols and applications relevant to your research interests.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Celecoxib | SC 58635 | COX-2 inhibitor | TargetMol [targetmol.com]
- 5. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mayo researchers define celecoxib pathways and mechanisms for tumor reduction | EurekAlert! [eurekalert.org]
- 8. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Characterization of celecoxib and valdecoxib binding to cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A cyclooxygenase-2 inhibitor (SC-58125) blocks growth of established human colon cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Celecoxib (SC-58635) as a Research Tool
Disclaimer: The compound "(Rac)-SC-45694" as specified in the topic could not be identified in publicly available scientific literature. The following application notes and protocols are provided for Celecoxib (SC-58635) , a well-characterized selective cyclooxygenase-2 (COX-2) inhibitor. The "SC-" designation in the original query suggests a potential relation to compounds developed by Searle, for which Celecoxib is a prominent example. It is crucial to note that Celecoxib's primary mechanism of action is the inhibition of the COX-2 enzyme, not direct modulation of G-protein coupled receptors (GPCRs). However, its effects on prostaglandin synthesis can indirectly influence GPCR signaling pathways that are activated by prostaglandins.
These notes are intended for researchers, scientists, and drug development professionals interested in utilizing Celecoxib as a tool for studying inflammation, pain, and cancer biology.
Introduction
Celecoxib (SC-58635) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2][3][4][5] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, Celecoxib's selectivity for COX-2 leads to a reduced risk of gastrointestinal side effects.[1][2][5][6] This property makes it a valuable tool for investigating the specific roles of COX-2 in various physiological and pathological processes, including inflammation, pain, and carcinogenesis.[2][7][8][9]
Chemical Properties:
| Property | Value |
| IUPAC Name | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide |
| Synonyms | SC-58635, Celebrex |
| Molecular Formula | C₁₇H₁₄F₃N₃O₂S |
| Molecular Weight | 381.37 g/mol |
| CAS Number | 169590-42-5 |
Mechanism of Action
Celecoxib is a selective, noncompetitive inhibitor of the COX-2 enzyme.[1] The COX enzyme catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[10][11] There are two main isoforms of the COX enzyme:
-
COX-1: Constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[6]
-
COX-2: Inducible enzyme that is upregulated at sites of inflammation.[1][6]
By selectively inhibiting COX-2, Celecoxib reduces the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1.[9][10]
Beyond its primary role in COX-2 inhibition, Celecoxib has been shown to have anti-cancer effects through both COX-dependent and COX-independent mechanisms.[10][12] These include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[7][12]
Quantitative Data
The following tables summarize the binding affinity and potency of Celecoxib and a related compound, SC-58125.
Table 1: Binding Affinity and Potency of Celecoxib (SC-58635)
| Parameter | Target | Species | Value | Reference |
| IC₅₀ | COX-2 | Human | 40 nM | [3][4] |
| IC₅₀ | COX-1 | Human | 15 µM | [4] |
| Kᴅ | COX-2 | Murine | 2.3 nM | [13] |
| Selectivity Index (COX-1/COX-2) | - | - | ~375 | [6] |
Table 2: Potency of SC-58125
| Parameter | Target | Value | Reference |
| IC₅₀ | COX-2 | 0.04 µM | [14] |
| IC₅₀ | COX-1 | >100 µM | [14] |
Signaling Pathways
The primary signaling pathway affected by Celecoxib is the arachidonic acid cascade, specifically the branch mediated by COX-2.
Caption: Celecoxib inhibits the COX-2 mediated synthesis of prostaglandins.
Celecoxib can also influence cancer-related signaling pathways independently of its COX-2 inhibitory activity.
Caption: COX-independent anticancer mechanisms of Celecoxib.
Experimental Protocols
In Vitro COX-2 Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of Celecoxib on COX-2 in a cell-free system.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Celecoxib (SC-58635)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
DMSO (for dissolving Celecoxib)
-
Prostaglandin E2 (PGE2) ELISA kit
Procedure:
-
Prepare a stock solution of Celecoxib in DMSO.
-
Serially dilute the Celecoxib stock solution to obtain a range of concentrations.
-
In a microplate, add the assay buffer, recombinant COX-2 enzyme, and the various concentrations of Celecoxib or vehicle (DMSO).
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stop solution or by placing on ice).
-
Measure the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each Celecoxib concentration and determine the IC₅₀ value.
Caption: Workflow for in vitro COX-2 inhibition assay.
Cell-Based Assay for Anti-Proliferative Effects
This protocol outlines a method to assess the effect of Celecoxib on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCA-7, LLC)
-
Complete cell culture medium
-
Celecoxib (SC-58635)
-
MTT or WST-1 reagent
-
96-well plates
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare various concentrations of Celecoxib in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing different concentrations of Celecoxib or vehicle control (medium with DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Add MTT or WST-1 reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals (if using MTT).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ for cell growth inhibition.
Applications in Research
-
Inflammation Research: To investigate the role of COX-2 in inflammatory models in vitro and in vivo.
-
Pain Research: To study the mechanisms of pain and the analgesic effects of selective COX-2 inhibition.
-
Cancer Biology: To explore the anti-tumorigenic effects of Celecoxib and the role of COX-2 in cancer progression.[7][8][15]
-
Cardiovascular Research: To study the cardiovascular effects of selective COX-2 inhibition, although caution is advised due to potential risks.
Important Considerations
-
Solubility: Celecoxib is poorly soluble in water and should be dissolved in an organic solvent like DMSO for in vitro experiments.
-
Off-Target Effects: While highly selective for COX-2, at high concentrations, Celecoxib may exhibit off-target effects. It is essential to include appropriate controls and use the lowest effective concentration.
-
In Vivo Studies: For in vivo experiments, appropriate formulation and vehicle selection are crucial for ensuring bioavailability.
This document provides a starting point for utilizing Celecoxib as a research tool. It is recommended to consult the primary literature for more specific protocols and applications relevant to your research interests.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Celecoxib | SC 58635 | COX-2 inhibitor | TargetMol [targetmol.com]
- 5. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mayo researchers define celecoxib pathways and mechanisms for tumor reduction | EurekAlert! [eurekalert.org]
- 8. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Characterization of celecoxib and valdecoxib binding to cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A cyclooxygenase-2 inhibitor (SC-58125) blocks growth of established human colon cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-SC-45694 In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phorbol Ester-Induced Mouse Ear Edema Model
A widely used and relevant in vivo model for evaluating the anti-inflammatory potential of LTB4 receptor antagonists is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. TPA is a potent inflammatory agent that induces a localized inflammatory response characterized by edema (swelling), erythema (redness), and infiltration of immune cells. This model is particularly relevant as LTB4 has been identified as a key mediator in the inflammatory response induced by TPA.
Experimental Protocol: TPA-Induced Mouse Ear Edema
This protocol is adapted from established methods for evaluating anti-inflammatory agents in mice.
Materials:
-
(Rac)-SC-45694
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Vehicle for this compound (e.g., acetone, ethanol, or a suitable topical formulation)
-
Vehicle for TPA (typically acetone or ethanol)
-
Male or female CD-1 or BALB/c mice (8-10 weeks old)
-
Micrometer caliper for ear thickness measurement
-
Pipettes for topical application
Procedure:
-
Animal Acclimation: House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the mice into experimental groups (n=6-8 per group), including:
-
Vehicle control group (receives vehicle for both TPA and the test compound)
-
TPA control group (receives TPA and the vehicle for the test compound)
-
This compound treatment groups (receives TPA and varying doses of this compound)
-
Positive control group (optional, e.g., a known anti-inflammatory drug like indomethacin)
-
-
Baseline Measurement: Before any treatment, measure the initial thickness of both ears of each mouse using a micrometer caliper.
-
Treatment Application:
-
Topically apply the vehicle or this compound solution (typically 20 µL) to the inner and outer surfaces of the right ear of each mouse.
-
After a predetermined time (e.g., 30 minutes), topically apply the TPA solution (e.g., 2.5 µg in 20 µL of acetone) to the same ear. The left ear remains untreated and serves as an internal control.
-
-
Edema Measurement: At various time points after TPA application (e.g., 4, 6, and 24 hours), measure the thickness of both ears again. The peak edematous response to TPA is typically observed around 6 hours.
-
Data Analysis:
-
Calculate the change in ear thickness (edema) for each mouse by subtracting the initial ear thickness from the post-treatment thickness.
-
Calculate the percentage inhibition of edema for each treatment group using the following formula: % Inhibition = [ (Edema in TPA control group - Edema in treated group) / Edema in TPA control group ] x 100
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
-
Quantitative Data Summary
The following table summarizes representative data from a study evaluating the LTB4 receptor antagonist SC-41930 in the TPA-induced mouse ear edema model. This data can be used as a benchmark for designing experiments with this compound.
| Treatment Group | Dose (mg/ear) | Ear Edema (mm) (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.02 ± 0.01 | - |
| TPA Control | - | 0.15 ± 0.02 | 0 |
| SC-41930 | 0.1 | 0.08 ± 0.01 | 46.7 |
| SC-41930 | 0.3 | 0.05 ± 0.01 | 66.7 |
| SC-41930 | 1.0 | 0.03 ± 0.01 | 80.0 |
Note: This data is illustrative and based on findings for a related compound. Actual results with this compound may vary.
Signaling Pathway
This compound exerts its anti-inflammatory effects by antagonizing the leukotriene B4 receptors, BLT1 and BLT2. These are G-protein coupled receptors (GPCRs) that, upon activation by LTB4, trigger downstream signaling cascades leading to cellular responses such as chemotaxis, degranulation, and production of inflammatory cytokines.
Caption: LTB4 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating the anti-inflammatory effects of this compound.
Caption: In Vivo Experimental Workflow for this compound.
Application Notes and Protocols for (Rac)-SC-45694 In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phorbol Ester-Induced Mouse Ear Edema Model
A widely used and relevant in vivo model for evaluating the anti-inflammatory potential of LTB4 receptor antagonists is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. TPA is a potent inflammatory agent that induces a localized inflammatory response characterized by edema (swelling), erythema (redness), and infiltration of immune cells. This model is particularly relevant as LTB4 has been identified as a key mediator in the inflammatory response induced by TPA.
Experimental Protocol: TPA-Induced Mouse Ear Edema
This protocol is adapted from established methods for evaluating anti-inflammatory agents in mice.
Materials:
-
(Rac)-SC-45694
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Vehicle for this compound (e.g., acetone, ethanol, or a suitable topical formulation)
-
Vehicle for TPA (typically acetone or ethanol)
-
Male or female CD-1 or BALB/c mice (8-10 weeks old)
-
Micrometer caliper for ear thickness measurement
-
Pipettes for topical application
Procedure:
-
Animal Acclimation: House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the mice into experimental groups (n=6-8 per group), including:
-
Vehicle control group (receives vehicle for both TPA and the test compound)
-
TPA control group (receives TPA and the vehicle for the test compound)
-
This compound treatment groups (receives TPA and varying doses of this compound)
-
Positive control group (optional, e.g., a known anti-inflammatory drug like indomethacin)
-
-
Baseline Measurement: Before any treatment, measure the initial thickness of both ears of each mouse using a micrometer caliper.
-
Treatment Application:
-
Topically apply the vehicle or this compound solution (typically 20 µL) to the inner and outer surfaces of the right ear of each mouse.
-
After a predetermined time (e.g., 30 minutes), topically apply the TPA solution (e.g., 2.5 µg in 20 µL of acetone) to the same ear. The left ear remains untreated and serves as an internal control.
-
-
Edema Measurement: At various time points after TPA application (e.g., 4, 6, and 24 hours), measure the thickness of both ears again. The peak edematous response to TPA is typically observed around 6 hours.
-
Data Analysis:
-
Calculate the change in ear thickness (edema) for each mouse by subtracting the initial ear thickness from the post-treatment thickness.
-
Calculate the percentage inhibition of edema for each treatment group using the following formula: % Inhibition = [ (Edema in TPA control group - Edema in treated group) / Edema in TPA control group ] x 100
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
-
Quantitative Data Summary
The following table summarizes representative data from a study evaluating the LTB4 receptor antagonist SC-41930 in the TPA-induced mouse ear edema model. This data can be used as a benchmark for designing experiments with this compound.
| Treatment Group | Dose (mg/ear) | Ear Edema (mm) (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.02 ± 0.01 | - |
| TPA Control | - | 0.15 ± 0.02 | 0 |
| SC-41930 | 0.1 | 0.08 ± 0.01 | 46.7 |
| SC-41930 | 0.3 | 0.05 ± 0.01 | 66.7 |
| SC-41930 | 1.0 | 0.03 ± 0.01 | 80.0 |
Note: This data is illustrative and based on findings for a related compound. Actual results with this compound may vary.
Signaling Pathway
This compound exerts its anti-inflammatory effects by antagonizing the leukotriene B4 receptors, BLT1 and BLT2. These are G-protein coupled receptors (GPCRs) that, upon activation by LTB4, trigger downstream signaling cascades leading to cellular responses such as chemotaxis, degranulation, and production of inflammatory cytokines.
Caption: LTB4 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating the anti-inflammatory effects of this compound.
Caption: In Vivo Experimental Workflow for this compound.
Application Notes and Protocols: Measuring Neutrophil Degranulation with (Rac)-SC-45694
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are a critical component of the innate immune system, serving as the first line of defense against invading pathogens. A key effector function of neutrophils is degranulation, the process of releasing the contents of their specialized granules to the extracellular space or into phagosomes. These granules contain a potent arsenal of antimicrobial proteins, proteases, and other inflammatory mediators. However, excessive or dysregulated neutrophil degranulation can contribute to tissue damage and the pathology of various inflammatory diseases.
The Rho family of small GTPases, particularly Rac, plays a crucial role in regulating neutrophil functions, including degranulation.[1][2] Rac activation is a key signaling event downstream of various stimuli that trigger the release of granule contents.[3][4] Therefore, pharmacological modulation of Rac activity presents a promising strategy for controlling neutrophil-mediated inflammation.
This document provides detailed application notes and protocols for the use of (Rac)-SC-45694 , a putative inhibitor of Rac GTPase, in studying and measuring neutrophil degranulation. These protocols are intended to guide researchers in assessing the efficacy and mechanism of action of this compound in primary human neutrophils.
Principle of Action
This compound is hypothesized to act as an inhibitor of Rac GTPase. By blocking Rac activation, this compound is expected to interfere with the downstream signaling pathways that lead to the mobilization and fusion of neutrophil granules with the plasma membrane, thereby inhibiting degranulation. The protocols described below are designed to test this hypothesis by measuring the release of specific markers from different types of neutrophil granules in the presence and absence of this compound.
Signaling Pathway: Rac-Mediated Neutrophil Degranulation
The following diagram illustrates the central role of Rac GTPase in the signaling cascade leading to neutrophil degranulation.
References
Application Notes and Protocols: Measuring Neutrophil Degranulation with (Rac)-SC-45694
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are a critical component of the innate immune system, serving as the first line of defense against invading pathogens. A key effector function of neutrophils is degranulation, the process of releasing the contents of their specialized granules to the extracellular space or into phagosomes. These granules contain a potent arsenal of antimicrobial proteins, proteases, and other inflammatory mediators. However, excessive or dysregulated neutrophil degranulation can contribute to tissue damage and the pathology of various inflammatory diseases.
The Rho family of small GTPases, particularly Rac, plays a crucial role in regulating neutrophil functions, including degranulation.[1][2] Rac activation is a key signaling event downstream of various stimuli that trigger the release of granule contents.[3][4] Therefore, pharmacological modulation of Rac activity presents a promising strategy for controlling neutrophil-mediated inflammation.
This document provides detailed application notes and protocols for the use of (Rac)-SC-45694 , a putative inhibitor of Rac GTPase, in studying and measuring neutrophil degranulation. These protocols are intended to guide researchers in assessing the efficacy and mechanism of action of this compound in primary human neutrophils.
Principle of Action
This compound is hypothesized to act as an inhibitor of Rac GTPase. By blocking Rac activation, this compound is expected to interfere with the downstream signaling pathways that lead to the mobilization and fusion of neutrophil granules with the plasma membrane, thereby inhibiting degranulation. The protocols described below are designed to test this hypothesis by measuring the release of specific markers from different types of neutrophil granules in the presence and absence of this compound.
Signaling Pathway: Rac-Mediated Neutrophil Degranulation
The following diagram illustrates the central role of Rac GTPase in the signaling cascade leading to neutrophil degranulation.
References
Troubleshooting & Optimization
Technical Support Center: Investigating (Rac)-SC-45694 and Chemotaxis
Welcome to the technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments related to (Rac)-SC-45694 and its effects on chemotaxis. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: We are using this compound in our chemotaxis assay, but we do not observe cell migration. Is this expected?
A1: The lack of chemotaxis induction by this compound may indeed be the expected outcome depending on the cell type and the specific signaling pathways involved. Published research indicates that the target of SC-45694, the Prostaglandin E2 (PGE2) receptor EP4, is involved in complex and sometimes opposing roles in cell migration. While activation of some PGE2 receptors can promote chemotaxis, activation of EP2 and EP4 receptors has been shown to inhibit chemotaxis in several cell types, including human lung fibroblasts and neutrophils.[1][2][3] Therefore, if this compound acts as an antagonist to the EP4 receptor, it would not be expected to induce chemotaxis.
Q2: What is the mechanism by which EP4 receptor modulation can lead to an absence of chemotaxis?
A2: The EP4 receptor is a G-protein coupled receptor that, upon activation by its natural ligand PGE2, primarily signals through the Gαs protein to increase intracellular cyclic AMP (cAMP) levels.[4][5] Elevated cAMP is often associated with the inhibition of cell migration in various cell types.[2][6] Therefore, if this compound is an EP4 antagonist, it would block this signaling cascade. However, it's crucial to understand that PGE2 itself can have dual effects; in some cellular contexts, it can promote chemotaxis through other receptors like EP1 and EP3.[1][7][8] The net effect on chemotaxis depends on the specific expression profile of EP receptors on your cells of interest.
Q3: Could the racemic nature of this compound influence the experimental outcome?
A3: Yes, the presence of a racemic mixture means that the compound contains equal amounts of two enantiomers. It is possible that one enantiomer is a potent antagonist for the EP4 receptor, while the other is less active or has off-target effects. This could lead to a complex pharmacological profile. If the desired effect is specific to one enantiomer, using a racemic mixture might result in a weaker or null response.
Q4: Are there alternative explanations for why this compound is not inducing chemotaxis in our assay?
A4: Beyond the compound's mechanism of action, several experimental factors could contribute to a lack of observed chemotaxis. These can include suboptimal assay conditions, issues with the cells themselves, or problems with the experimental setup. For a detailed guide on troubleshooting your chemotaxis assay, please refer to the "Troubleshooting Guide for Chemotaxis Assays" section below.
Summary of Prostaglandin E2 (PGE2) Effects on Chemotaxis
The following table summarizes the diverse effects of PGE2 on chemotaxis in different cell types, highlighting the complexity of the signaling pathways involved.
| Cell Type | Effect of PGE2 on Chemotaxis | Mediating Receptors | Reference(s) |
| Human Lung Fibroblasts | Inhibition | EP2, EP4 | [1][2] |
| Human Neutrophils | Inhibition | EP2 | [3] |
| Mouse Mast Cells | Stimulation | EP3 | [7][8] |
| Human Bronchial Epithelial Cells | Stimulation | EP1, EP4 | [1] |
| Monocytes | Augments migration (via CCR7 expression) | EP4 | [4] |
Troubleshooting Guide for Chemotaxis Assays
If you are experiencing a lack of cell migration in your chemotaxis assay, consider the following troubleshooting steps.
Experimental Workflow for a Standard Chemotaxis Assay
Caption: A generalized workflow for a standard Boyden chamber or Transwell chemotaxis assay.
Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) | Reference(s) |
| No cell migration observed in any condition (including positive control) | - Cell viability is low.- Pore size of the membrane is too small for the cell type.- Chemoattractant concentration is not optimal.- Incubation time is too short. | - Check cell viability before starting the experiment.- Use a membrane with a larger pore size appropriate for your cells.- Perform a dose-response curve for your positive control chemoattractant.- Optimize the incubation time for your specific cell line. | [9][10][11] |
| High background migration in the negative control | - Cells are not properly serum-starved.- The membrane was damaged during handling.- Cells were seeded at too high a density. | - Ensure cells are adequately serum-starved to reduce random migration.- Handle inserts carefully to avoid damaging the membrane.- Optimize the cell seeding density. | [9][10] |
| Inconsistent results between replicates | - Uneven cell seeding.- Air bubbles trapped under the membrane.- Inaccurate pipetting. | - Thoroughly resuspend cells before seeding to ensure a uniform suspension.- Carefully inspect for and remove any air bubbles between the insert and the medium.- Use calibrated pipettes and ensure proper pipetting technique. | [9][12] |
| This compound does not inhibit migration induced by a known chemoattractant | - The concentration of this compound is too low.- The chemoattractant signals through a pathway not modulated by the EP4 receptor. | - Perform a dose-response experiment with this compound.- Verify the signaling pathway of your chosen chemoattractant in your cell line. |
Signaling Pathways
Simplified EP4 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the EP4 receptor and its potential role in inhibiting cell migration.
Caption: Simplified signaling cascade of the EP4 receptor leading to potential inhibition of cell migration.
Experimental Protocols
Standard Transwell Chemotaxis Assay
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay to minimize basal migration.
-
Harvest cells and resuspend in serum-free media at the desired concentration (e.g., 1 x 10^6 cells/mL).
-
-
Assay Setup:
-
Add chemoattractant (positive control) or serum-free media (negative control) to the lower wells of the Transwell plate.
-
If testing for inhibition, add this compound to both the upper and lower chambers.
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
Add the cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 4-24 hours), optimized for your cell type.
-
-
Quantification:
-
Remove the inserts from the wells.
-
Carefully wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the underside of the membrane with methanol or paraformaldehyde.
-
Stain the cells with a suitable stain (e.g., Crystal Violet or DAPI).
-
Wash the inserts to remove excess stain.
-
Allow the inserts to dry completely.
-
Image the underside of the membrane using a microscope and count the number of migrated cells in several representative fields. Alternatively, the stain can be eluted and the absorbance measured.
-
For further assistance, please contact our technical support team.
References
- 1. Prostaglandin E2 Inhibits Human Lung Fibroblast Chemotaxis through Disparate Actions on Different E-Prostanoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Rac activation as a mechanism for negative regulation of actin cytoskeletal reorganization and cell motility by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemotactic action of prostaglandin E2 on mouse mast cells acting via the PGE2 receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. yeasenbio.com [yeasenbio.com]
- 10. corning.com [corning.com]
- 11. researchgate.net [researchgate.net]
- 12. A Real Time Chemotaxis Assay Unveils Unique Migratory Profiles amongst Different Primary Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating (Rac)-SC-45694 and Chemotaxis
Welcome to the technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments related to (Rac)-SC-45694 and its effects on chemotaxis. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: We are using this compound in our chemotaxis assay, but we do not observe cell migration. Is this expected?
A1: The lack of chemotaxis induction by this compound may indeed be the expected outcome depending on the cell type and the specific signaling pathways involved. Published research indicates that the target of SC-45694, the Prostaglandin E2 (PGE2) receptor EP4, is involved in complex and sometimes opposing roles in cell migration. While activation of some PGE2 receptors can promote chemotaxis, activation of EP2 and EP4 receptors has been shown to inhibit chemotaxis in several cell types, including human lung fibroblasts and neutrophils.[1][2][3] Therefore, if this compound acts as an antagonist to the EP4 receptor, it would not be expected to induce chemotaxis.
Q2: What is the mechanism by which EP4 receptor modulation can lead to an absence of chemotaxis?
A2: The EP4 receptor is a G-protein coupled receptor that, upon activation by its natural ligand PGE2, primarily signals through the Gαs protein to increase intracellular cyclic AMP (cAMP) levels.[4][5] Elevated cAMP is often associated with the inhibition of cell migration in various cell types.[2][6] Therefore, if this compound is an EP4 antagonist, it would block this signaling cascade. However, it's crucial to understand that PGE2 itself can have dual effects; in some cellular contexts, it can promote chemotaxis through other receptors like EP1 and EP3.[1][7][8] The net effect on chemotaxis depends on the specific expression profile of EP receptors on your cells of interest.
Q3: Could the racemic nature of this compound influence the experimental outcome?
A3: Yes, the presence of a racemic mixture means that the compound contains equal amounts of two enantiomers. It is possible that one enantiomer is a potent antagonist for the EP4 receptor, while the other is less active or has off-target effects. This could lead to a complex pharmacological profile. If the desired effect is specific to one enantiomer, using a racemic mixture might result in a weaker or null response.
Q4: Are there alternative explanations for why this compound is not inducing chemotaxis in our assay?
A4: Beyond the compound's mechanism of action, several experimental factors could contribute to a lack of observed chemotaxis. These can include suboptimal assay conditions, issues with the cells themselves, or problems with the experimental setup. For a detailed guide on troubleshooting your chemotaxis assay, please refer to the "Troubleshooting Guide for Chemotaxis Assays" section below.
Summary of Prostaglandin E2 (PGE2) Effects on Chemotaxis
The following table summarizes the diverse effects of PGE2 on chemotaxis in different cell types, highlighting the complexity of the signaling pathways involved.
| Cell Type | Effect of PGE2 on Chemotaxis | Mediating Receptors | Reference(s) |
| Human Lung Fibroblasts | Inhibition | EP2, EP4 | [1][2] |
| Human Neutrophils | Inhibition | EP2 | [3] |
| Mouse Mast Cells | Stimulation | EP3 | [7][8] |
| Human Bronchial Epithelial Cells | Stimulation | EP1, EP4 | [1] |
| Monocytes | Augments migration (via CCR7 expression) | EP4 | [4] |
Troubleshooting Guide for Chemotaxis Assays
If you are experiencing a lack of cell migration in your chemotaxis assay, consider the following troubleshooting steps.
Experimental Workflow for a Standard Chemotaxis Assay
Caption: A generalized workflow for a standard Boyden chamber or Transwell chemotaxis assay.
Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) | Reference(s) |
| No cell migration observed in any condition (including positive control) | - Cell viability is low.- Pore size of the membrane is too small for the cell type.- Chemoattractant concentration is not optimal.- Incubation time is too short. | - Check cell viability before starting the experiment.- Use a membrane with a larger pore size appropriate for your cells.- Perform a dose-response curve for your positive control chemoattractant.- Optimize the incubation time for your specific cell line. | [9][10][11] |
| High background migration in the negative control | - Cells are not properly serum-starved.- The membrane was damaged during handling.- Cells were seeded at too high a density. | - Ensure cells are adequately serum-starved to reduce random migration.- Handle inserts carefully to avoid damaging the membrane.- Optimize the cell seeding density. | [9][10] |
| Inconsistent results between replicates | - Uneven cell seeding.- Air bubbles trapped under the membrane.- Inaccurate pipetting. | - Thoroughly resuspend cells before seeding to ensure a uniform suspension.- Carefully inspect for and remove any air bubbles between the insert and the medium.- Use calibrated pipettes and ensure proper pipetting technique. | [9][12] |
| This compound does not inhibit migration induced by a known chemoattractant | - The concentration of this compound is too low.- The chemoattractant signals through a pathway not modulated by the EP4 receptor. | - Perform a dose-response experiment with this compound.- Verify the signaling pathway of your chosen chemoattractant in your cell line. |
Signaling Pathways
Simplified EP4 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the EP4 receptor and its potential role in inhibiting cell migration.
Caption: Simplified signaling cascade of the EP4 receptor leading to potential inhibition of cell migration.
Experimental Protocols
Standard Transwell Chemotaxis Assay
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay to minimize basal migration.
-
Harvest cells and resuspend in serum-free media at the desired concentration (e.g., 1 x 10^6 cells/mL).
-
-
Assay Setup:
-
Add chemoattractant (positive control) or serum-free media (negative control) to the lower wells of the Transwell plate.
-
If testing for inhibition, add this compound to both the upper and lower chambers.
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
Add the cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 4-24 hours), optimized for your cell type.
-
-
Quantification:
-
Remove the inserts from the wells.
-
Carefully wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the underside of the membrane with methanol or paraformaldehyde.
-
Stain the cells with a suitable stain (e.g., Crystal Violet or DAPI).
-
Wash the inserts to remove excess stain.
-
Allow the inserts to dry completely.
-
Image the underside of the membrane using a microscope and count the number of migrated cells in several representative fields. Alternatively, the stain can be eluted and the absorbance measured.
-
For further assistance, please contact our technical support team.
References
- 1. Prostaglandin E2 Inhibits Human Lung Fibroblast Chemotaxis through Disparate Actions on Different E-Prostanoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Rac activation as a mechanism for negative regulation of actin cytoskeletal reorganization and cell motility by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemotactic action of prostaglandin E2 on mouse mast cells acting via the PGE2 receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. yeasenbio.com [yeasenbio.com]
- 10. corning.com [corning.com]
- 11. researchgate.net [researchgate.net]
- 12. A Real Time Chemotaxis Assay Unveils Unique Migratory Profiles amongst Different Primary Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experiments with (Rac)-SC-45694
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing (Rac)-SC-45694 in their experiments. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and visualizations to ensure the successful application of this compound.
Disclaimer: Clarification of this compound's Biological Activity
Initial reports may have erroneously categorized this compound as a Rac inhibitor. It is critical to note that This compound is a leukotriene B4 (LTB4) analog . Its primary mechanism of action involves the modulation of LTB4 receptors, where it exhibits dual functionality:
-
Agonist for LTB4-induced neutrophil chemotaxis.
-
Antagonist for LTB4-induced neutrophil degranulation.
This guide will focus on the correct biological function of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a structural analog of leukotriene B4 (LTB4). It interacts with LTB4 receptors on immune cells, particularly neutrophils. It acts as a full agonist in stimulating neutrophil chemotaxis while simultaneously functioning as an antagonist against LTB4-induced degranulation.
Q2: I've seen "sc-45694" listed as an siRNA for Mucin 15 from a major supplier. Is this the same product?
A2: No, this is a critical point of potential confusion. The catalog number "sc-45694" is used by Santa Cruz Biotechnology for a Mucin 15 siRNA product. This is entirely different from the chemical compound this compound, which is an LTB4 analog. Researchers must ensure they are ordering and using the correct product for their experiments to avoid erroneous results. Always verify the product by its chemical name and structure.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in DMSO. For experimental use, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in an appropriate aqueous buffer or cell culture medium.
Q4: What are the typical working concentrations for this compound in cell-based assays?
A4: The optimal concentration will vary depending on the specific cell type and assay. However, based on available data, here are some suggested ranges:
-
Neutrophil Chemotaxis (Agonist Activity): Half-maximal effects are observed around 1 µM, with maximal effects at approximately 10 µM.
-
Neutrophil Degranulation (Antagonist Activity): The IC50 for inhibiting LTB4-induced degranulation is approximately 0.3 µM.
A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
Q5: How should I store this compound?
A5: For long-term storage, it is recommended to store the solid compound and DMSO stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles of the stock solution to maintain its stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No chemotactic response observed. | 1. Sub-optimal concentration of this compound.2. Poor cell viability or responsiveness.3. Incorrect assay setup. | 1. Perform a dose-response curve (e.g., 0.1 µM to 20 µM) to find the optimal concentration.2. Check neutrophil viability using Trypan Blue or a similar method. Ensure cells are freshly isolated and handled gently.3. Verify the chemotaxis chamber setup and ensure a proper gradient is formed. |
| Inconsistent inhibition of degranulation. | 1. Variation in LTB4 stimulation.2. Inappropriate incubation time.3. Issues with the degranulation detection method. | 1. Ensure the concentration of the LTB4 stimulus is consistent across experiments.2. Optimize the pre-incubation time with this compound before adding LTB4.3. Validate your degranulation assay (e.g., myeloperoxidase or elastase release) with appropriate positive and negative controls. |
| Compound precipitates in the aqueous medium. | 1. Poor solubility at the working concentration.2. High final concentration of DMSO. | 1. Ensure the final concentration of this compound is within its solubility limit in the aqueous buffer. Vortex thoroughly after dilution.2. Keep the final DMSO concentration in your assay below 0.5% to avoid solvent-induced artifacts. |
| High background in assays. | 1. Contamination of reagents or cells.2. Autofluorescence of the compound or cells. | 1. Use sterile techniques and fresh, high-quality reagents.2. Run appropriate controls, including a "compound only" well, to assess background signal. |
Quantitative Data Summary
| Parameter | Value | Assay |
| IC50 | 0.3 µM | Inhibition of LTB4-induced neutrophil degranulation |
| KD | 0.76 µM | Binding to high-affinity LTB4 receptors on human neutrophils |
| EC50 (Chemotaxis) | ~1 µM | Stimulation of neutrophil chemotaxis |
| Maximal Effect (Chemotaxis) | ~10 µM | Maximal stimulation of neutrophil chemotaxis |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in high-quality, anhydrous DMSO to create a stock solution of 10 mM.
-
Aliquotting: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C.
Neutrophil Chemotaxis Assay (Boyden Chamber)
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA).
-
Assay Setup:
-
In the lower wells of a Boyden chamber, add different concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) diluted in the assay buffer. Include a negative control (buffer only) and a positive control (e.g., 10 nM LTB4).
-
Place a polycarbonate membrane (typically 3-5 µm pore size) over the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
Quantification:
-
After incubation, remove the membrane.
-
Fix and stain the migrated cells on the lower side of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, use a fluorescently labeled cell quantification method.
-
Neutrophil Degranulation Assay (Myeloperoxidase Release)
-
Neutrophil Preparation: Isolate and resuspend neutrophils as described for the chemotaxis assay.
-
Pre-incubation:
-
In a microplate, add the neutrophil suspension.
-
Add varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (DMSO).
-
-
Stimulation: Add a pre-determined concentration of LTB4 (e.g., 100 nM) to stimulate degranulation. Include an unstimulated control.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Sample Collection: Pellet the cells by centrifugation. Carefully collect the supernatant, which contains the released granule contents.
-
MPO Activity Measurement:
-
Add the supernatant to a new plate.
-
Add a myeloperoxidase (MPO) substrate solution (e.g., TMB or OPD).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage inhibition of MPO release compared to the LTB4-only control.
-
Visualizations
Signaling Pathway
Caption: LTB4 signaling pathway in neutrophils.
Experimental Workflow: Chemotaxis Assay
Caption: Workflow for neutrophil chemotaxis assay.
Logical Relationship: Dual Activity of this compound
Caption: Dual agonist/antagonist activity of this compound.
Technical Support Center: Optimizing Experiments with (Rac)-SC-45694
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing (Rac)-SC-45694 in their experiments. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and visualizations to ensure the successful application of this compound.
Disclaimer: Clarification of this compound's Biological Activity
Initial reports may have erroneously categorized this compound as a Rac inhibitor. It is critical to note that This compound is a leukotriene B4 (LTB4) analog . Its primary mechanism of action involves the modulation of LTB4 receptors, where it exhibits dual functionality:
-
Agonist for LTB4-induced neutrophil chemotaxis.
-
Antagonist for LTB4-induced neutrophil degranulation.
This guide will focus on the correct biological function of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a structural analog of leukotriene B4 (LTB4). It interacts with LTB4 receptors on immune cells, particularly neutrophils. It acts as a full agonist in stimulating neutrophil chemotaxis while simultaneously functioning as an antagonist against LTB4-induced degranulation.
Q2: I've seen "sc-45694" listed as an siRNA for Mucin 15 from a major supplier. Is this the same product?
A2: No, this is a critical point of potential confusion. The catalog number "sc-45694" is used by Santa Cruz Biotechnology for a Mucin 15 siRNA product. This is entirely different from the chemical compound this compound, which is an LTB4 analog. Researchers must ensure they are ordering and using the correct product for their experiments to avoid erroneous results. Always verify the product by its chemical name and structure.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in DMSO. For experimental use, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in an appropriate aqueous buffer or cell culture medium.
Q4: What are the typical working concentrations for this compound in cell-based assays?
A4: The optimal concentration will vary depending on the specific cell type and assay. However, based on available data, here are some suggested ranges:
-
Neutrophil Chemotaxis (Agonist Activity): Half-maximal effects are observed around 1 µM, with maximal effects at approximately 10 µM.
-
Neutrophil Degranulation (Antagonist Activity): The IC50 for inhibiting LTB4-induced degranulation is approximately 0.3 µM.
A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
Q5: How should I store this compound?
A5: For long-term storage, it is recommended to store the solid compound and DMSO stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles of the stock solution to maintain its stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No chemotactic response observed. | 1. Sub-optimal concentration of this compound.2. Poor cell viability or responsiveness.3. Incorrect assay setup. | 1. Perform a dose-response curve (e.g., 0.1 µM to 20 µM) to find the optimal concentration.2. Check neutrophil viability using Trypan Blue or a similar method. Ensure cells are freshly isolated and handled gently.3. Verify the chemotaxis chamber setup and ensure a proper gradient is formed. |
| Inconsistent inhibition of degranulation. | 1. Variation in LTB4 stimulation.2. Inappropriate incubation time.3. Issues with the degranulation detection method. | 1. Ensure the concentration of the LTB4 stimulus is consistent across experiments.2. Optimize the pre-incubation time with this compound before adding LTB4.3. Validate your degranulation assay (e.g., myeloperoxidase or elastase release) with appropriate positive and negative controls. |
| Compound precipitates in the aqueous medium. | 1. Poor solubility at the working concentration.2. High final concentration of DMSO. | 1. Ensure the final concentration of this compound is within its solubility limit in the aqueous buffer. Vortex thoroughly after dilution.2. Keep the final DMSO concentration in your assay below 0.5% to avoid solvent-induced artifacts. |
| High background in assays. | 1. Contamination of reagents or cells.2. Autofluorescence of the compound or cells. | 1. Use sterile techniques and fresh, high-quality reagents.2. Run appropriate controls, including a "compound only" well, to assess background signal. |
Quantitative Data Summary
| Parameter | Value | Assay |
| IC50 | 0.3 µM | Inhibition of LTB4-induced neutrophil degranulation |
| KD | 0.76 µM | Binding to high-affinity LTB4 receptors on human neutrophils |
| EC50 (Chemotaxis) | ~1 µM | Stimulation of neutrophil chemotaxis |
| Maximal Effect (Chemotaxis) | ~10 µM | Maximal stimulation of neutrophil chemotaxis |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in high-quality, anhydrous DMSO to create a stock solution of 10 mM.
-
Aliquotting: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C.
Neutrophil Chemotaxis Assay (Boyden Chamber)
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA).
-
Assay Setup:
-
In the lower wells of a Boyden chamber, add different concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) diluted in the assay buffer. Include a negative control (buffer only) and a positive control (e.g., 10 nM LTB4).
-
Place a polycarbonate membrane (typically 3-5 µm pore size) over the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
Quantification:
-
After incubation, remove the membrane.
-
Fix and stain the migrated cells on the lower side of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, use a fluorescently labeled cell quantification method.
-
Neutrophil Degranulation Assay (Myeloperoxidase Release)
-
Neutrophil Preparation: Isolate and resuspend neutrophils as described for the chemotaxis assay.
-
Pre-incubation:
-
In a microplate, add the neutrophil suspension.
-
Add varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (DMSO).
-
-
Stimulation: Add a pre-determined concentration of LTB4 (e.g., 100 nM) to stimulate degranulation. Include an unstimulated control.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Sample Collection: Pellet the cells by centrifugation. Carefully collect the supernatant, which contains the released granule contents.
-
MPO Activity Measurement:
-
Add the supernatant to a new plate.
-
Add a myeloperoxidase (MPO) substrate solution (e.g., TMB or OPD).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage inhibition of MPO release compared to the LTB4-only control.
-
Visualizations
Signaling Pathway
Caption: LTB4 signaling pathway in neutrophils.
Experimental Workflow: Chemotaxis Assay
Caption: Workflow for neutrophil chemotaxis assay.
Logical Relationship: Dual Activity of this compound
Caption: Dual agonist/antagonist activity of this compound.
Technical Support Center: (Rac)-Inhibitor Solubility and Experimental Guidance
Disclaimer: The compound "(Rac)-SC-45694" is not found in publicly available scientific literature. This technical support guide is based on information for well-characterized, structurally distinct, commercially available Rac GTPase inhibitors, such as NSC23766 and EHT 1864 . The provided information should serve as a general guideline, and users should always refer to the manufacturer's product-specific datasheet.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other common challenges encountered when working with Rac inhibitors.
Frequently Asked Questions (FAQs)
Q1: My Rac inhibitor precipitated when I added it to my aqueous buffer/media. Why did this happen?
A1: This is a common issue for many small molecule inhibitors, which are often hydrophobic. While they may be readily soluble in organic solvents like DMSO, they can precipitate when introduced into an aqueous environment where their solubility is much lower. This is often due to the inhibitor's concentration exceeding its aqueous solubility limit.
Q2: How can I prevent my Rac inhibitor from precipitating when preparing my working solutions?
A2: To prevent precipitation, it is crucial to start with a high-concentration stock solution in an appropriate organic solvent (like DMSO) and then dilute it into your aqueous buffer or cell culture medium. Here are some key strategies:
-
Use a Step-wise Dilution: Instead of adding the concentrated DMSO stock directly into the final volume of your aqueous solution, first, create an intermediate dilution in a smaller volume of buffer or media.
-
Ensure Thorough Mixing: Add the inhibitor stock solution dropwise to the aqueous solution while gently vortexing or swirling to promote rapid dispersal and prevent localized high concentrations.
-
Warm the Diluent: Gently warming your buffer or media to 37°C can sometimes improve the solubility of the compound.
-
Maintain a Low Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your experiments to minimize solvent-induced artifacts and cytotoxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q3: My inhibitor is soluble initially but precipitates over time in my cell culture experiment. What can I do?
A3: Delayed precipitation can be caused by several factors, including temperature fluctuations, pH shifts in the media, or interactions with media components. To troubleshoot this:
-
Control Temperature: Use a heated stage on your microscope and minimize the time your culture plates are outside the incubator.
-
Use Buffered Media: Employ a well-buffered medium, potentially supplemented with HEPES, to maintain a stable pH.
-
Assess Compound Stability: Refer to the manufacturer's data sheet for information on the stability of the inhibitor in aqueous solutions. For less stable compounds, you may need to perform shorter-term experiments or replenish the media with a freshly prepared inhibitor solution.
Q4: Can the pH of my buffer affect the solubility of the Rac inhibitor?
A4: Yes, the solubility of many small molecules is pH-dependent. For ionizable compounds, solubility is generally higher when the molecule is in its charged (ionized) state. It is advisable to work with a buffer pH that is at least 1-2 units away from the compound's pKa to ensure it remains ionized and more soluble. If the pKa is not known, a simple solubility test across a range of pH values can be performed.
Troubleshooting Guide: Rac Inhibitor Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with Rac inhibitors.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation upon Dilution | - Concentration exceeds aqueous solubility. - Poor mixing technique. | - Perform a serial dilution. - Add the inhibitor stock dropwise while vortexing. - Warm the aqueous diluent to 37°C. |
| Cloudiness or Precipitate in Stock Solution | - Improper solvent. - Freeze-thaw cycles. - Compound degradation. | - Confirm the recommended solvent on the product datasheet. - Aliquot stock solutions to minimize freeze-thaw cycles. - Store stock solutions at -20°C or -80°C as recommended. |
| Precipitation in Cell Culture Over Time | - Temperature fluctuations. - pH shift in media. - Compound instability in media. | - Use a heated stage for microscopy. - Use a well-buffered medium (e.g., with HEPES). - Check the compound's stability data; consider shorter experiments or media changes. |
| Inconsistent Experimental Results | - Incomplete dissolution of the inhibitor. - Precipitation at working concentration. | - Visually inspect solutions for any particulate matter before use. - Perform a solubility test at the intended working concentration. - Consider using a fresh stock solution. |
Quantitative Data Summary
The following tables summarize the solubility of two common Rac inhibitors, NSC23766 and EHT 1864, in various solvents. This data is compiled from publicly available sources and should be used as a guideline. For lot-specific data, please refer to the manufacturer's certificate of analysis.
Table 1: Solubility of NSC23766
| Solvent | Maximum Reported Solubility | Reference |
| Water | ~100 mM | [1] |
| DMSO | ~100 mM | [1] |
Table 2: Solubility of EHT 1864
| Solvent | Maximum Reported Solubility | Reference |
| Water | ~20 mM | [2] |
| DMSO | ~75 mM | [2] |
Experimental Protocols
Protocol 1: Preparation of Rac Inhibitor Stock and Working Solutions
Objective: To prepare a concentrated stock solution of a Rac inhibitor in DMSO and a working solution in cell culture media.
Materials:
-
Rac inhibitor (e.g., NSC23766 or EHT 1864)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Refer to the manufacturer's datasheet for the molecular weight of the inhibitor.
-
Calculate the mass of the inhibitor required to prepare a 10 mM stock solution in DMSO.
-
Carefully weigh the inhibitor and dissolve it in the calculated volume of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
-
-
Prepare a Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Warm the complete cell culture medium to 37°C.
-
To prepare a 10 µM working solution, perform a serial dilution. For example, first, dilute the 10 mM stock 1:100 in pre-warmed media to create a 100 µM intermediate solution.
-
Then, dilute the 100 µM intermediate solution 1:10 in pre-warmed media to achieve the final 10 µM concentration.
-
During each dilution step, add the inhibitor solution dropwise to the media while gently vortexing.
-
Visually inspect the final working solution to ensure it is clear and free of any precipitate.
-
Use the working solution immediately or store it as recommended by the manufacturer, though fresh preparation is always preferred.
-
Protocol 2: Rac1 Activation Pull-Down Assay
Objective: To measure the effect of a Rac inhibitor on the activation state of Rac1 in cultured cells.
Materials:
-
Cultured cells of interest
-
Rac inhibitor working solution
-
Vehicle control (e.g., cell culture medium with the same final concentration of DMSO)
-
Growth factor or stimulus to activate Rac1 (e.g., EGF, PDGF)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Rac1 Activation Assay Kit (containing PAK-PBD beads and lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and western blot reagents
-
Primary antibody against Rac1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells if necessary, according to your experimental design.
-
Pre-treat the cells with the desired concentration of the Rac inhibitor or vehicle control for the appropriate duration.
-
Stimulate the cells with a Rac1 activator (e.g., 100 ng/mL EGF for 5-15 minutes).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifuging at ~14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration by adding lysis buffer.
-
Set aside a small aliquot (e.g., 20-30 µg) of each lysate to serve as a "Total Rac1" input control.
-
-
Pull-Down of Activated Rac1:
-
To the normalized lysates, add the PAK-PBD agarose beads.
-
Incubate at 4°C for 1 hour with gentle agitation.
-
Pellet the beads by brief centrifugation (~5,000 x g for 1 minute) at 4°C.
-
Wash the beads three times with ice-cold lysis buffer, pelleting the beads after each wash.
-
-
Western Blot Analysis:
-
After the final wash, resuspend the beads in 2X reducing SDS-PAGE sample buffer.
-
Boil the samples (including the "Total Rac1" input aliquots) for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-Rac1 primary antibody, followed by an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results. The amount of pulled-down Rac1 will be indicative of the level of Rac1 activation.
-
Visualizations
Caption: Simplified Rac signaling pathway.
Caption: Rac1 activation pull-down assay workflow.
References
Technical Support Center: (Rac)-Inhibitor Solubility and Experimental Guidance
Disclaimer: The compound "(Rac)-SC-45694" is not found in publicly available scientific literature. This technical support guide is based on information for well-characterized, structurally distinct, commercially available Rac GTPase inhibitors, such as NSC23766 and EHT 1864 . The provided information should serve as a general guideline, and users should always refer to the manufacturer's product-specific datasheet.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other common challenges encountered when working with Rac inhibitors.
Frequently Asked Questions (FAQs)
Q1: My Rac inhibitor precipitated when I added it to my aqueous buffer/media. Why did this happen?
A1: This is a common issue for many small molecule inhibitors, which are often hydrophobic. While they may be readily soluble in organic solvents like DMSO, they can precipitate when introduced into an aqueous environment where their solubility is much lower. This is often due to the inhibitor's concentration exceeding its aqueous solubility limit.
Q2: How can I prevent my Rac inhibitor from precipitating when preparing my working solutions?
A2: To prevent precipitation, it is crucial to start with a high-concentration stock solution in an appropriate organic solvent (like DMSO) and then dilute it into your aqueous buffer or cell culture medium. Here are some key strategies:
-
Use a Step-wise Dilution: Instead of adding the concentrated DMSO stock directly into the final volume of your aqueous solution, first, create an intermediate dilution in a smaller volume of buffer or media.
-
Ensure Thorough Mixing: Add the inhibitor stock solution dropwise to the aqueous solution while gently vortexing or swirling to promote rapid dispersal and prevent localized high concentrations.
-
Warm the Diluent: Gently warming your buffer or media to 37°C can sometimes improve the solubility of the compound.
-
Maintain a Low Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your experiments to minimize solvent-induced artifacts and cytotoxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q3: My inhibitor is soluble initially but precipitates over time in my cell culture experiment. What can I do?
A3: Delayed precipitation can be caused by several factors, including temperature fluctuations, pH shifts in the media, or interactions with media components. To troubleshoot this:
-
Control Temperature: Use a heated stage on your microscope and minimize the time your culture plates are outside the incubator.
-
Use Buffered Media: Employ a well-buffered medium, potentially supplemented with HEPES, to maintain a stable pH.
-
Assess Compound Stability: Refer to the manufacturer's data sheet for information on the stability of the inhibitor in aqueous solutions. For less stable compounds, you may need to perform shorter-term experiments or replenish the media with a freshly prepared inhibitor solution.
Q4: Can the pH of my buffer affect the solubility of the Rac inhibitor?
A4: Yes, the solubility of many small molecules is pH-dependent. For ionizable compounds, solubility is generally higher when the molecule is in its charged (ionized) state. It is advisable to work with a buffer pH that is at least 1-2 units away from the compound's pKa to ensure it remains ionized and more soluble. If the pKa is not known, a simple solubility test across a range of pH values can be performed.
Troubleshooting Guide: Rac Inhibitor Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with Rac inhibitors.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation upon Dilution | - Concentration exceeds aqueous solubility. - Poor mixing technique. | - Perform a serial dilution. - Add the inhibitor stock dropwise while vortexing. - Warm the aqueous diluent to 37°C. |
| Cloudiness or Precipitate in Stock Solution | - Improper solvent. - Freeze-thaw cycles. - Compound degradation. | - Confirm the recommended solvent on the product datasheet. - Aliquot stock solutions to minimize freeze-thaw cycles. - Store stock solutions at -20°C or -80°C as recommended. |
| Precipitation in Cell Culture Over Time | - Temperature fluctuations. - pH shift in media. - Compound instability in media. | - Use a heated stage for microscopy. - Use a well-buffered medium (e.g., with HEPES). - Check the compound's stability data; consider shorter experiments or media changes. |
| Inconsistent Experimental Results | - Incomplete dissolution of the inhibitor. - Precipitation at working concentration. | - Visually inspect solutions for any particulate matter before use. - Perform a solubility test at the intended working concentration. - Consider using a fresh stock solution. |
Quantitative Data Summary
The following tables summarize the solubility of two common Rac inhibitors, NSC23766 and EHT 1864, in various solvents. This data is compiled from publicly available sources and should be used as a guideline. For lot-specific data, please refer to the manufacturer's certificate of analysis.
Table 1: Solubility of NSC23766
| Solvent | Maximum Reported Solubility | Reference |
| Water | ~100 mM | [1] |
| DMSO | ~100 mM | [1] |
Table 2: Solubility of EHT 1864
| Solvent | Maximum Reported Solubility | Reference |
| Water | ~20 mM | [2] |
| DMSO | ~75 mM | [2] |
Experimental Protocols
Protocol 1: Preparation of Rac Inhibitor Stock and Working Solutions
Objective: To prepare a concentrated stock solution of a Rac inhibitor in DMSO and a working solution in cell culture media.
Materials:
-
Rac inhibitor (e.g., NSC23766 or EHT 1864)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Refer to the manufacturer's datasheet for the molecular weight of the inhibitor.
-
Calculate the mass of the inhibitor required to prepare a 10 mM stock solution in DMSO.
-
Carefully weigh the inhibitor and dissolve it in the calculated volume of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
-
-
Prepare a Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Warm the complete cell culture medium to 37°C.
-
To prepare a 10 µM working solution, perform a serial dilution. For example, first, dilute the 10 mM stock 1:100 in pre-warmed media to create a 100 µM intermediate solution.
-
Then, dilute the 100 µM intermediate solution 1:10 in pre-warmed media to achieve the final 10 µM concentration.
-
During each dilution step, add the inhibitor solution dropwise to the media while gently vortexing.
-
Visually inspect the final working solution to ensure it is clear and free of any precipitate.
-
Use the working solution immediately or store it as recommended by the manufacturer, though fresh preparation is always preferred.
-
Protocol 2: Rac1 Activation Pull-Down Assay
Objective: To measure the effect of a Rac inhibitor on the activation state of Rac1 in cultured cells.
Materials:
-
Cultured cells of interest
-
Rac inhibitor working solution
-
Vehicle control (e.g., cell culture medium with the same final concentration of DMSO)
-
Growth factor or stimulus to activate Rac1 (e.g., EGF, PDGF)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Rac1 Activation Assay Kit (containing PAK-PBD beads and lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and western blot reagents
-
Primary antibody against Rac1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells if necessary, according to your experimental design.
-
Pre-treat the cells with the desired concentration of the Rac inhibitor or vehicle control for the appropriate duration.
-
Stimulate the cells with a Rac1 activator (e.g., 100 ng/mL EGF for 5-15 minutes).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifuging at ~14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration by adding lysis buffer.
-
Set aside a small aliquot (e.g., 20-30 µg) of each lysate to serve as a "Total Rac1" input control.
-
-
Pull-Down of Activated Rac1:
-
To the normalized lysates, add the PAK-PBD agarose beads.
-
Incubate at 4°C for 1 hour with gentle agitation.
-
Pellet the beads by brief centrifugation (~5,000 x g for 1 minute) at 4°C.
-
Wash the beads three times with ice-cold lysis buffer, pelleting the beads after each wash.
-
-
Western Blot Analysis:
-
After the final wash, resuspend the beads in 2X reducing SDS-PAGE sample buffer.
-
Boil the samples (including the "Total Rac1" input aliquots) for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-Rac1 primary antibody, followed by an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results. The amount of pulled-down Rac1 will be indicative of the level of Rac1 activation.
-
Visualizations
Caption: Simplified Rac signaling pathway.
Caption: Rac1 activation pull-down assay workflow.
References
Technical Support Center: (Rac)-JQ1 (formerly referenced as (Rac)-SC-45694)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the unexpected effects of (Rac)-JQ1 in cell assays. It is intended for researchers, scientists, and drug development professionals who may encounter unanticipated results during their experiments.
Disclaimer:
The compound "(Rac)-SC-45694" is not found in the scientific literature. Based on the query, it is highly probable that this is a typographical error and the intended compound is (Rac)-JQ1 , a well-characterized inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. This document will proceed under the assumption that the user is referring to (Rac)-JQ1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (Rac)-JQ1?
A1: (Rac)-JQ1 is a potent and specific inhibitor of the BET family of bromodomain-containing proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] It competitively binds to the acetyl-lysine recognition pockets of these proteins, thereby displacing them from chromatin and inhibiting the transcription of target genes.[2][3] This often leads to the downregulation of key oncogenes like MYC, resulting in cell cycle arrest and apoptosis in various cancer cell lines.[4][5]
Q2: I'm observing increased cell invasion and potential metastasis in my prostate cancer cell line after treatment with (Rac)-JQ1. Is this an expected outcome?
A2: No, this is a documented unexpected and off-target effect of JQ1. Studies have shown that JQ1 can promote prostate cancer cell invasion.[6] This effect is independent of its BET-inhibitory function. JQ1 has been found to directly interact with and inactivate the Forkhead box protein A1 (FOXA1), a suppressor of invasion in prostate cancer.[6] This interaction blocks the repressive function of FOXA1, leading to the activation of invasion-related genes.[6]
Q3: My bladder cancer cells are showing signs of autophagy upon JQ1 treatment, which seems to be linked to proliferation inhibition. Is this a known phenomenon?
A3: Yes, this is a recognized, though perhaps unexpected, effect of JQ1 in certain contexts. In bladder cancer cells, JQ1 has been shown to induce autophagy, which contributes to its anti-proliferative effects.[7] This process is mediated by the activation of the LKB1/AMPK signaling pathway.[7] Inhibition of autophagy can attenuate the growth-suppressive capacity of JQ1 in these cells.[7]
Q4: I'm seeing resistance to (Rac)-JQ1 develop in my leukemia cell lines. What are the potential mechanisms?
A4: Acquired resistance to BET inhibitors like JQ1 is a significant challenge. One of the key mechanisms of resistance is the activation of alternative signaling pathways that bypass the need for BRD4-mediated transcription of key target genes like MYC.[8] A notable pathway implicated in resistance is the Wnt/β-catenin signaling pathway.[9] Increased Wnt/β-catenin signaling has been shown to confer resistance to BET inhibitors in both human and mouse leukemia cells.[9]
Q5: Are there other reported off-target or unexpected effects of JQ1?
A5: Yes, while JQ1 is considered a selective BET inhibitor, other unexpected effects have been reported. For instance, JQ1 can induce variable responses in different cancer types, and its effects are not solely dependent on MYC regulation.[8] It has also been noted to affect distinct pathways upon continued treatment and can have transcriptional and functional opposition in processes like the epithelial-to-mesenchymal transition (EMT).[6] Furthermore, in some contexts, JQ1 has been reported to be toxic and trigger apoptosis in neuronal derivative cells.[10]
Troubleshooting Guide
| Observed Unexpected Effect | Potential Cause | Troubleshooting Steps |
| Increased Cell Invasion (Prostate Cancer) | BET-independent inactivation of FOXA1 by JQ1.[6] | 1. Confirm FOXA1 involvement: Use siRNA to knock down FOXA1 and observe if the pro-invasive phenotype is recapitulated. 2. Investigate downstream targets: Perform qPCR or RNA-seq to analyze the expression of known FOXA1 target genes related to invasion. 3. Consider combination therapy: Explore co-treatment with inhibitors of pathways activated downstream of FOXA1 inactivation, such as BMP signaling.[6] |
| Induction of Autophagy (Bladder Cancer) | Activation of the LKB1/AMPK signaling pathway.[7] | 1. Confirm autophagy: Use established autophagy markers like LC3-II conversion and p62 degradation via Western blot. Visualize autophagosomes using electron microscopy or fluorescence microscopy with GFP-LC3. 2. Inhibit autophagy: Treat cells with autophagy inhibitors like 3-methyladenine (3-MA) or bafilomycin A1 to see if the anti-proliferative effect of JQ1 is reversed.[7] 3. Probe the pathway: Analyze the phosphorylation status of LKB1 and AMPKα via Western blot to confirm pathway activation.[7] |
| Development of Drug Resistance (Leukemia) | Activation of compensatory signaling pathways, such as Wnt/β-catenin.[9] | 1. Assess Wnt pathway activation: Use a TCF/LEF reporter assay or measure the expression of Wnt target genes (e.g., Axin2, LEF1) via qPCR. 2. Inhibit the Wnt pathway: Co-treat with a Wnt pathway inhibitor (e.g., IWP-2, XAV-939) to see if sensitivity to JQ1 is restored.[9] 3. Analyze BRD4 chromatin binding: Perform ChIP-seq to determine if BRD4 binding is globally reduced in resistant cells.[9] |
| Variable Apoptotic Response | Cell-type specific dependencies and off-target effects. | 1. Titrate JQ1 concentration: Determine the optimal concentration for inducing the desired effect without significant toxicity in your specific cell line. 2. Assess cell cycle: Perform flow cytometry to analyze cell cycle distribution, as JQ1 can induce G1 arrest.[4][11] 3. Measure apoptosis markers: Use Annexin V/PI staining or cleavage of caspase-3 and PARP to quantify apoptosis.[3][11] |
Quantitative Data Summary
Table 1: In Vitro Potency of (+)-JQ1 Against BET Bromodomains
| Target | Assay Type | IC50 / Kd |
| BRD4 (BD1) | - | IC50: 77 nM |
| BRD4 (BD2) | - | IC50: 33 nM |
| BRD2 | ITC | Kd: 128 nM |
| BRD2 (BD1) | AlphaScreen | IC50: 76.9 nM |
| BRD2 (BD2) | AlphaScreen | IC50: 32.6 nM |
| (Data sourced from Cell Signaling Technology and the Chemical Probes Portal)[1][2] |
Experimental Protocols
1. Cell Viability Assay (WST-1)
-
Objective: To determine the effect of (Rac)-JQ1 on cell proliferation.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with increasing concentrations of (Rac)-JQ1 (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control.
-
Incubate for the desired time period (e.g., 48 hours).
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control.[11]
-
2. Western Blot for Autophagy Markers
-
Objective: To detect the induction of autophagy by (Rac)-JQ1.
-
Methodology:
-
Treat cells with (Rac)-JQ1 or DMSO for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against LC3B and p62 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[7]
-
3. Cell Invasion Assay (Transwell)
-
Objective: To assess the effect of (Rac)-JQ1 on cell invasion.
-
Methodology:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed cells in serum-free media in the upper chamber.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add (Rac)-JQ1 or DMSO to both the upper and lower chambers.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of invading cells in several fields of view under a microscope.
-
Visualizations
Caption: Expected signaling pathway of (Rac)-JQ1 via BET inhibition.
Caption: Unexpected, off-target effects of (Rac)-JQ1 in cell assays.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Probe JQ1 | Chemical Probes Portal [chemicalprobes.org]
- 2. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET inhibitor JQ1 suppresses cell proliferation via inducing autophagy and activating LKB1/AMPK in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional plasticity promotes primary and acquired resistance to BET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: (Rac)-JQ1 (formerly referenced as (Rac)-SC-45694)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the unexpected effects of (Rac)-JQ1 in cell assays. It is intended for researchers, scientists, and drug development professionals who may encounter unanticipated results during their experiments.
Disclaimer:
The compound "(Rac)-SC-45694" is not found in the scientific literature. Based on the query, it is highly probable that this is a typographical error and the intended compound is (Rac)-JQ1 , a well-characterized inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. This document will proceed under the assumption that the user is referring to (Rac)-JQ1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (Rac)-JQ1?
A1: (Rac)-JQ1 is a potent and specific inhibitor of the BET family of bromodomain-containing proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] It competitively binds to the acetyl-lysine recognition pockets of these proteins, thereby displacing them from chromatin and inhibiting the transcription of target genes.[2][3] This often leads to the downregulation of key oncogenes like MYC, resulting in cell cycle arrest and apoptosis in various cancer cell lines.[4][5]
Q2: I'm observing increased cell invasion and potential metastasis in my prostate cancer cell line after treatment with (Rac)-JQ1. Is this an expected outcome?
A2: No, this is a documented unexpected and off-target effect of JQ1. Studies have shown that JQ1 can promote prostate cancer cell invasion.[6] This effect is independent of its BET-inhibitory function. JQ1 has been found to directly interact with and inactivate the Forkhead box protein A1 (FOXA1), a suppressor of invasion in prostate cancer.[6] This interaction blocks the repressive function of FOXA1, leading to the activation of invasion-related genes.[6]
Q3: My bladder cancer cells are showing signs of autophagy upon JQ1 treatment, which seems to be linked to proliferation inhibition. Is this a known phenomenon?
A3: Yes, this is a recognized, though perhaps unexpected, effect of JQ1 in certain contexts. In bladder cancer cells, JQ1 has been shown to induce autophagy, which contributes to its anti-proliferative effects.[7] This process is mediated by the activation of the LKB1/AMPK signaling pathway.[7] Inhibition of autophagy can attenuate the growth-suppressive capacity of JQ1 in these cells.[7]
Q4: I'm seeing resistance to (Rac)-JQ1 develop in my leukemia cell lines. What are the potential mechanisms?
A4: Acquired resistance to BET inhibitors like JQ1 is a significant challenge. One of the key mechanisms of resistance is the activation of alternative signaling pathways that bypass the need for BRD4-mediated transcription of key target genes like MYC.[8] A notable pathway implicated in resistance is the Wnt/β-catenin signaling pathway.[9] Increased Wnt/β-catenin signaling has been shown to confer resistance to BET inhibitors in both human and mouse leukemia cells.[9]
Q5: Are there other reported off-target or unexpected effects of JQ1?
A5: Yes, while JQ1 is considered a selective BET inhibitor, other unexpected effects have been reported. For instance, JQ1 can induce variable responses in different cancer types, and its effects are not solely dependent on MYC regulation.[8] It has also been noted to affect distinct pathways upon continued treatment and can have transcriptional and functional opposition in processes like the epithelial-to-mesenchymal transition (EMT).[6] Furthermore, in some contexts, JQ1 has been reported to be toxic and trigger apoptosis in neuronal derivative cells.[10]
Troubleshooting Guide
| Observed Unexpected Effect | Potential Cause | Troubleshooting Steps |
| Increased Cell Invasion (Prostate Cancer) | BET-independent inactivation of FOXA1 by JQ1.[6] | 1. Confirm FOXA1 involvement: Use siRNA to knock down FOXA1 and observe if the pro-invasive phenotype is recapitulated. 2. Investigate downstream targets: Perform qPCR or RNA-seq to analyze the expression of known FOXA1 target genes related to invasion. 3. Consider combination therapy: Explore co-treatment with inhibitors of pathways activated downstream of FOXA1 inactivation, such as BMP signaling.[6] |
| Induction of Autophagy (Bladder Cancer) | Activation of the LKB1/AMPK signaling pathway.[7] | 1. Confirm autophagy: Use established autophagy markers like LC3-II conversion and p62 degradation via Western blot. Visualize autophagosomes using electron microscopy or fluorescence microscopy with GFP-LC3. 2. Inhibit autophagy: Treat cells with autophagy inhibitors like 3-methyladenine (3-MA) or bafilomycin A1 to see if the anti-proliferative effect of JQ1 is reversed.[7] 3. Probe the pathway: Analyze the phosphorylation status of LKB1 and AMPKα via Western blot to confirm pathway activation.[7] |
| Development of Drug Resistance (Leukemia) | Activation of compensatory signaling pathways, such as Wnt/β-catenin.[9] | 1. Assess Wnt pathway activation: Use a TCF/LEF reporter assay or measure the expression of Wnt target genes (e.g., Axin2, LEF1) via qPCR. 2. Inhibit the Wnt pathway: Co-treat with a Wnt pathway inhibitor (e.g., IWP-2, XAV-939) to see if sensitivity to JQ1 is restored.[9] 3. Analyze BRD4 chromatin binding: Perform ChIP-seq to determine if BRD4 binding is globally reduced in resistant cells.[9] |
| Variable Apoptotic Response | Cell-type specific dependencies and off-target effects. | 1. Titrate JQ1 concentration: Determine the optimal concentration for inducing the desired effect without significant toxicity in your specific cell line. 2. Assess cell cycle: Perform flow cytometry to analyze cell cycle distribution, as JQ1 can induce G1 arrest.[4][11] 3. Measure apoptosis markers: Use Annexin V/PI staining or cleavage of caspase-3 and PARP to quantify apoptosis.[3][11] |
Quantitative Data Summary
Table 1: In Vitro Potency of (+)-JQ1 Against BET Bromodomains
| Target | Assay Type | IC50 / Kd |
| BRD4 (BD1) | - | IC50: 77 nM |
| BRD4 (BD2) | - | IC50: 33 nM |
| BRD2 | ITC | Kd: 128 nM |
| BRD2 (BD1) | AlphaScreen | IC50: 76.9 nM |
| BRD2 (BD2) | AlphaScreen | IC50: 32.6 nM |
| (Data sourced from Cell Signaling Technology and the Chemical Probes Portal)[1][2] |
Experimental Protocols
1. Cell Viability Assay (WST-1)
-
Objective: To determine the effect of (Rac)-JQ1 on cell proliferation.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with increasing concentrations of (Rac)-JQ1 (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control.
-
Incubate for the desired time period (e.g., 48 hours).
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control.[11]
-
2. Western Blot for Autophagy Markers
-
Objective: To detect the induction of autophagy by (Rac)-JQ1.
-
Methodology:
-
Treat cells with (Rac)-JQ1 or DMSO for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against LC3B and p62 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[7]
-
3. Cell Invasion Assay (Transwell)
-
Objective: To assess the effect of (Rac)-JQ1 on cell invasion.
-
Methodology:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed cells in serum-free media in the upper chamber.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add (Rac)-JQ1 or DMSO to both the upper and lower chambers.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of invading cells in several fields of view under a microscope.
-
Visualizations
Caption: Expected signaling pathway of (Rac)-JQ1 via BET inhibition.
Caption: Unexpected, off-target effects of (Rac)-JQ1 in cell assays.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Probe JQ1 | Chemical Probes Portal [chemicalprobes.org]
- 2. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET inhibitor JQ1 suppresses cell proliferation via inducing autophagy and activating LKB1/AMPK in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional plasticity promotes primary and acquired resistance to BET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
interpreting conflicting results with (Rac)-SC-45694
Welcome to the technical support center for (Rac)-SC-45694. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to help interpret its unique pharmacological profile. Below you will find frequently asked questions and troubleshooting guides to address potential conflicting results observed during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the racemic mixture of 7-[4-(1-hydroxy-3Z-nonenyl)phenyl]-5S-hydroxy-6Z-heptenoic acid lithium salt. It is a conformationally restricted analog of leukotriene B4 (LTB4) and is known to interact with LTB4 receptors on human neutrophils.[1][2]
Q2: What is the primary mechanism of action of this compound?
This compound exhibits a dual agonist and antagonist activity specifically on human neutrophil functions. It acts as a full agonist for neutrophil chemotaxis, while simultaneously acting as an antagonist of LTB4-induced degranulation.[1][2] This suggests that it may interact differently with LTB4 receptor subtypes or signaling pathways that mediate these distinct cellular responses.
Q3: Why am I observing conflicting results, such as cellular migration but no degranulation, with this compound?
This is the expected and most interesting feature of this compound. This compound is designed to be a selective modulator of LTB4 receptor signaling. At concentrations where it effectively stimulates neutrophil chemotaxis (a migratory response), it does not induce degranulation (the release of granular contents).[1][2] In fact, at these same concentrations, it will inhibit degranulation induced by LTB4.[1][2]
Q4: How can this compound be both an agonist and an antagonist?
The dual activity of this compound suggests that the LTB4 receptors mediating chemotaxis and degranulation may be different, or exist in different states. One hypothesis is that SC-45694 binds to a high-affinity state of the LTB4 receptor to initiate the signaling cascade for chemotaxis. However, for degranulation, which may require a different or more sustained signaling threshold, SC-45694 may bind to the receptor in a way that prevents the conformational change necessary for this specific downstream signaling, thereby acting as an antagonist.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No chemotactic response observed. | 1. Suboptimal concentration of this compound. 2. Degradation of the compound. 3. Issues with the chemotaxis assay setup. | 1. Perform a dose-response experiment. Half-maximal and maximal effects are typically seen at 1 µM and 10 µM, respectively[1][2]. 2. Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment. 3. Include a positive control, such as LTB4, to validate the assay. |
| Degranulation is observed with this compound alone. | 1. Contamination of the compound or reagents. 2. High concentrations of this compound may elicit non-specific effects. | 1. Use fresh, high-purity reagents. 2. Ensure you are working within the recommended concentration range (up to 10 µM for chemotaxis). |
| This compound does not inhibit LTB4-induced degranulation. | 1. Incorrect timing of compound addition. 2. Concentration of LTB4 is too high. | 1. The inhibitory effect of SC-45694 on LTB4-induced degranulation is time-dependent. Ensure pre-incubation with SC-45694 before adding LTB4. 2. Optimize the concentration of LTB4 used to induce degranulation to a level where inhibition by SC-45694 (IC50 ~0.3 µM) can be observed[1]. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity in human neutrophils.
| Parameter | Value | Assay |
| Binding Affinity (KD) | 0.76 µM | [3H]LTB4 binding to high-affinity receptors |
| Chemotaxis (EC50) | 1 µM | Neutrophil Chemotaxis Assay |
| Maximal Chemotaxis | 10 µM | Neutrophil Chemotaxis Assay |
| Inhibition of Degranulation (IC50) | 0.3 µM | LTB4-induced Degranulation Assay |
Experimental Protocols
1. [3H]LTB4 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound to LTB4 receptors.
-
Method:
-
Isolate human neutrophils from whole blood.
-
Prepare neutrophil membranes.
-
Incubate the membranes with a constant concentration of [3H]LTB4 and varying concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the KD from competitive binding curves.
-
2. Neutrophil Chemotaxis Assay
-
Objective: To measure the ability of this compound to induce neutrophil migration.
-
Method:
-
Use a Boyden chamber or a similar chemotaxis system with a porous membrane.
-
Place a solution of this compound at varying concentrations in the lower chamber.
-
Add a suspension of isolated human neutrophils to the upper chamber.
-
Incubate to allow cells to migrate through the membrane towards the chemoattractant.
-
Stain and count the number of migrated cells on the lower side of the membrane.
-
3. LTB4-Induced Degranulation Assay
-
Objective: To assess the antagonistic effect of this compound on LTB4-induced degranulation.
-
Method:
-
Isolate human neutrophils.
-
Pre-incubate the neutrophils with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of LTB4.
-
Pellet the cells by centrifugation.
-
Measure the activity of a granule-specific enzyme (e.g., myeloperoxidase or β-glucuronidase) released into the supernatant.
-
Calculate the percent inhibition of LTB4-induced degranulation.
-
Visualizations
Caption: Proposed dual action of this compound on LTB4 receptor states.
Caption: Troubleshooting flowchart for conflicting results with this compound.
Caption: Experimental workflow for characterizing this compound activity.
References
interpreting conflicting results with (Rac)-SC-45694
Welcome to the technical support center for (Rac)-SC-45694. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to help interpret its unique pharmacological profile. Below you will find frequently asked questions and troubleshooting guides to address potential conflicting results observed during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the racemic mixture of 7-[4-(1-hydroxy-3Z-nonenyl)phenyl]-5S-hydroxy-6Z-heptenoic acid lithium salt. It is a conformationally restricted analog of leukotriene B4 (LTB4) and is known to interact with LTB4 receptors on human neutrophils.[1][2]
Q2: What is the primary mechanism of action of this compound?
This compound exhibits a dual agonist and antagonist activity specifically on human neutrophil functions. It acts as a full agonist for neutrophil chemotaxis, while simultaneously acting as an antagonist of LTB4-induced degranulation.[1][2] This suggests that it may interact differently with LTB4 receptor subtypes or signaling pathways that mediate these distinct cellular responses.
Q3: Why am I observing conflicting results, such as cellular migration but no degranulation, with this compound?
This is the expected and most interesting feature of this compound. This compound is designed to be a selective modulator of LTB4 receptor signaling. At concentrations where it effectively stimulates neutrophil chemotaxis (a migratory response), it does not induce degranulation (the release of granular contents).[1][2] In fact, at these same concentrations, it will inhibit degranulation induced by LTB4.[1][2]
Q4: How can this compound be both an agonist and an antagonist?
The dual activity of this compound suggests that the LTB4 receptors mediating chemotaxis and degranulation may be different, or exist in different states. One hypothesis is that SC-45694 binds to a high-affinity state of the LTB4 receptor to initiate the signaling cascade for chemotaxis. However, for degranulation, which may require a different or more sustained signaling threshold, SC-45694 may bind to the receptor in a way that prevents the conformational change necessary for this specific downstream signaling, thereby acting as an antagonist.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No chemotactic response observed. | 1. Suboptimal concentration of this compound. 2. Degradation of the compound. 3. Issues with the chemotaxis assay setup. | 1. Perform a dose-response experiment. Half-maximal and maximal effects are typically seen at 1 µM and 10 µM, respectively[1][2]. 2. Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment. 3. Include a positive control, such as LTB4, to validate the assay. |
| Degranulation is observed with this compound alone. | 1. Contamination of the compound or reagents. 2. High concentrations of this compound may elicit non-specific effects. | 1. Use fresh, high-purity reagents. 2. Ensure you are working within the recommended concentration range (up to 10 µM for chemotaxis). |
| This compound does not inhibit LTB4-induced degranulation. | 1. Incorrect timing of compound addition. 2. Concentration of LTB4 is too high. | 1. The inhibitory effect of SC-45694 on LTB4-induced degranulation is time-dependent. Ensure pre-incubation with SC-45694 before adding LTB4. 2. Optimize the concentration of LTB4 used to induce degranulation to a level where inhibition by SC-45694 (IC50 ~0.3 µM) can be observed[1]. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity in human neutrophils.
| Parameter | Value | Assay |
| Binding Affinity (KD) | 0.76 µM | [3H]LTB4 binding to high-affinity receptors |
| Chemotaxis (EC50) | 1 µM | Neutrophil Chemotaxis Assay |
| Maximal Chemotaxis | 10 µM | Neutrophil Chemotaxis Assay |
| Inhibition of Degranulation (IC50) | 0.3 µM | LTB4-induced Degranulation Assay |
Experimental Protocols
1. [3H]LTB4 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound to LTB4 receptors.
-
Method:
-
Isolate human neutrophils from whole blood.
-
Prepare neutrophil membranes.
-
Incubate the membranes with a constant concentration of [3H]LTB4 and varying concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the KD from competitive binding curves.
-
2. Neutrophil Chemotaxis Assay
-
Objective: To measure the ability of this compound to induce neutrophil migration.
-
Method:
-
Use a Boyden chamber or a similar chemotaxis system with a porous membrane.
-
Place a solution of this compound at varying concentrations in the lower chamber.
-
Add a suspension of isolated human neutrophils to the upper chamber.
-
Incubate to allow cells to migrate through the membrane towards the chemoattractant.
-
Stain and count the number of migrated cells on the lower side of the membrane.
-
3. LTB4-Induced Degranulation Assay
-
Objective: To assess the antagonistic effect of this compound on LTB4-induced degranulation.
-
Method:
-
Isolate human neutrophils.
-
Pre-incubate the neutrophils with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of LTB4.
-
Pellet the cells by centrifugation.
-
Measure the activity of a granule-specific enzyme (e.g., myeloperoxidase or β-glucuronidase) released into the supernatant.
-
Calculate the percent inhibition of LTB4-induced degranulation.
-
Visualizations
Caption: Proposed dual action of this compound on LTB4 receptor states.
Caption: Troubleshooting flowchart for conflicting results with this compound.
Caption: Experimental workflow for characterizing this compound activity.
References
Navigating Rac Inhibition: A Technical Guide to Minimizing Off-Target Effects of NSC23766 and EHT 1864
Disclaimer: Information regarding the specific compound "(Rac)-SC-45694" is not publicly available in scientific literature. Therefore, this technical support center has been developed using two well-characterized and widely used Rac1 inhibitors, NSC23766 and EHT 1864, as representative examples to guide researchers in minimizing off-target effects.
This guide is intended for researchers, scientists, and drug development professionals working with Rac inhibitors. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the design and interpretation of experiments while minimizing confounding off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of the Rac1 inhibitors NSC23766 and EHT 1864?
A1: Both NSC23766 and EHT 1864, while valuable research tools, have documented off-target effects, particularly at higher concentrations. NSC23766 has been shown to have effects independent of Rac1, including impacting glycoprotein Ib-mediated signaling in platelets and directly affecting the activation of PAK1/2, a downstream effector of Rac1.[1][2] It has also been reported to have off-target effects on the chemokine receptor CXCR4 and N-methyl-D-aspartate receptors (NMDARs).[3][4] EHT 1864 also exhibits Rac1-independent effects at concentrations around 100 μM and can directly affect PAK1/2 activation.[1][2]
Q2: How do the mechanisms of action of NSC23766 and EHT 1864 differ?
A2: NSC23766 is a competitive inhibitor of the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Tiam1 and Trio.[5][6] It specifically binds to a groove on the surface of Rac1 that is critical for GEF binding, thereby preventing the exchange of GDP for GTP and subsequent Rac1 activation.[6] In contrast, EHT 1864 has a novel mechanism of action that involves binding to Rac family GTPases and promoting the dissociation of the bound guanine nucleotide, rendering the GTPase in an inactive state.[7][8]
Q3: What are the recommended working concentrations for NSC23766 and EHT 1864 to maintain specificity?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of these inhibitors. For NSC23766, the IC50 for Rac1 inhibition is approximately 50 μM in cell-free assays.[9][10] However, off-target effects have been observed at 100 μM.[1][2] For EHT 1864, the Kd values for binding to Rac isoforms are in the nanomolar range (40-230 nM).[11] Despite its higher potency, off-target effects have also been reported at higher concentrations (e.g., 100 μM).[1][2] It is strongly recommended to perform a dose-response curve for your specific cell type and assay to determine the optimal concentration.
Q4: How can I experimentally validate that the observed phenotype is due to on-target Rac1 inhibition?
A4: Several experimental approaches can be used to confirm on-target activity. A primary method is to perform rescue experiments using a constitutively active (GTP-bound) mutant of Rac1 (e.g., Rac1-Q61L) or by siRNA-mediated knockdown of Rac1 to see if it phenocopies the inhibitor's effect. Additionally, directly measuring the levels of active Rac1-GTP using a pull-down assay is a crucial validation step.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High cytotoxicity observed at effective concentrations. | Off-target effects of the inhibitor. | 1. Perform a dose-response curve to identify the lowest effective concentration. 2. Test the inhibitor in Rac1-deficient cells (if available) to distinguish between on-target and off-target toxicity. 3. Use an alternative Rac1 inhibitor with a different mechanism of action (e.g., compare NSC23766 with EHT 1864). |
| Inconsistent or unexpected experimental results. | 1. Inhibitor instability or precipitation. 2. Cell line-specific off-target effects. 3. Activation of compensatory signaling pathways. | 1. Prepare fresh inhibitor solutions for each experiment. Visually inspect for precipitation. 2. Test the inhibitor in multiple cell lines. 3. Use western blotting to probe for the activation of related pathways (e.g., other Rho GTPases like Cdc42 or RhoA). |
| No effect observed at expected concentrations. | 1. Low potency of the inhibitor in the specific cell type. 2. Rapid degradation of the inhibitor. 3. High basal activity of downstream effectors. | 1. Increase the inhibitor concentration, while monitoring for cytotoxicity. 2. Reduce the incubation time or replenish the inhibitor during long-term experiments. 3. Assess the activation state of downstream effectors like PAK and AKT. |
Quantitative Data Summary
The following tables summarize the inhibitory and binding constants for NSC23766 and EHT 1864. Note that IC50 values can vary depending on the assay conditions.
Table 1: Inhibitory Concentrations (IC50) and Dissociation Constants (Kd)
| Compound | Target | IC50 / Kd | Assay Type | Reference |
| NSC23766 | Rac1-GEF Interaction | ~50 μM | Cell-free GEF assay | [9][10] |
| Rac1 Activation (MDA-MB-435 cells) | 95.0 µM | Cellular Assay | [3] | |
| EHT 1864 | Rac1 | 40 nM (Kd) | Biochemical Binding Assay | [11] |
| Rac1b | 50 nM (Kd) | Biochemical Binding Assay | [11] | |
| Rac2 | 60 nM (Kd) | Biochemical Binding Assay | [11] | |
| Rac3 | 230 nM (Kd) | Biochemical Binding Assay | [11] |
Experimental Protocols
Protocol 1: Rac1 Activity Pull-Down Assay
This protocol is used to measure the levels of active, GTP-bound Rac1 in cell lysates.
Materials:
-
Cells of interest
-
Rac1 inhibitor (NSC23766 or EHT 1864)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PAK1-PBD (p21-binding domain) agarose beads
-
GTPγS (non-hydrolyzable GTP analog, positive control)
-
GDP (negative control)
-
Anti-Rac1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Plate cells and treat with the Rac1 inhibitor at the desired concentration and for the appropriate time. Include vehicle-treated controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse on ice with lysis buffer.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Positive and Negative Controls: In separate tubes, load a portion of the control lysate with GTPγS (to a final concentration of 100 µM) or GDP (to a final concentration of 1 mM) and incubate for 30 minutes at 30°C with agitation. Terminate the loading by adding MgCl2 to a final concentration of 60 mM.
-
Pull-Down: Add PAK1-PBD agarose beads to each lysate sample and incubate for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with lysis buffer.
-
Elution and Western Blotting: Resuspend the beads in Laemmli sample buffer, boil for 5 minutes, and centrifuge. Load the supernatant onto an SDS-PAGE gel and perform Western blotting with an anti-Rac1 antibody.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of Rac1 inhibition on cell migration.
Materials:
-
Cells that form a confluent monolayer
-
Culture plates
-
Pipette tip or cell scraper
-
Rac1 inhibitor
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a scratch in the monolayer.
-
Inhibitor Treatment: Wash the cells with PBS to remove dislodged cells and add fresh media containing the Rac1 inhibitor or vehicle control.
-
Image Acquisition: Immediately acquire an image of the scratch (t=0).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Time-Lapse Imaging: Acquire images of the same field at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Analysis: Measure the area of the scratch at each time point to quantify the rate of cell migration.
Visualizations
Caption: Simplified Rac1 signaling pathway and points of inhibition by NSC23766 and EHT 1864.
Caption: A logical workflow for investigating the effects of a Rac1 inhibitor.
Caption: A decision-making flowchart for troubleshooting unexpected results with Rac1 inhibitors.
References
- 1. Critical off-target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Rac1 Inhibitor NSC23766 Suppresses CREB Signaling by Targeting NMDA Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design and characterization of a Rac GTPase-specific small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Specificity and mechanism of action of EHT 1864, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellron.com [cellron.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Navigating Rac Inhibition: A Technical Guide to Minimizing Off-Target Effects of NSC23766 and EHT 1864
Disclaimer: Information regarding the specific compound "(Rac)-SC-45694" is not publicly available in scientific literature. Therefore, this technical support center has been developed using two well-characterized and widely used Rac1 inhibitors, NSC23766 and EHT 1864, as representative examples to guide researchers in minimizing off-target effects.
This guide is intended for researchers, scientists, and drug development professionals working with Rac inhibitors. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the design and interpretation of experiments while minimizing confounding off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of the Rac1 inhibitors NSC23766 and EHT 1864?
A1: Both NSC23766 and EHT 1864, while valuable research tools, have documented off-target effects, particularly at higher concentrations. NSC23766 has been shown to have effects independent of Rac1, including impacting glycoprotein Ib-mediated signaling in platelets and directly affecting the activation of PAK1/2, a downstream effector of Rac1.[1][2] It has also been reported to have off-target effects on the chemokine receptor CXCR4 and N-methyl-D-aspartate receptors (NMDARs).[3][4] EHT 1864 also exhibits Rac1-independent effects at concentrations around 100 μM and can directly affect PAK1/2 activation.[1][2]
Q2: How do the mechanisms of action of NSC23766 and EHT 1864 differ?
A2: NSC23766 is a competitive inhibitor of the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Tiam1 and Trio.[5][6] It specifically binds to a groove on the surface of Rac1 that is critical for GEF binding, thereby preventing the exchange of GDP for GTP and subsequent Rac1 activation.[6] In contrast, EHT 1864 has a novel mechanism of action that involves binding to Rac family GTPases and promoting the dissociation of the bound guanine nucleotide, rendering the GTPase in an inactive state.[7][8]
Q3: What are the recommended working concentrations for NSC23766 and EHT 1864 to maintain specificity?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of these inhibitors. For NSC23766, the IC50 for Rac1 inhibition is approximately 50 μM in cell-free assays.[9][10] However, off-target effects have been observed at 100 μM.[1][2] For EHT 1864, the Kd values for binding to Rac isoforms are in the nanomolar range (40-230 nM).[11] Despite its higher potency, off-target effects have also been reported at higher concentrations (e.g., 100 μM).[1][2] It is strongly recommended to perform a dose-response curve for your specific cell type and assay to determine the optimal concentration.
Q4: How can I experimentally validate that the observed phenotype is due to on-target Rac1 inhibition?
A4: Several experimental approaches can be used to confirm on-target activity. A primary method is to perform rescue experiments using a constitutively active (GTP-bound) mutant of Rac1 (e.g., Rac1-Q61L) or by siRNA-mediated knockdown of Rac1 to see if it phenocopies the inhibitor's effect. Additionally, directly measuring the levels of active Rac1-GTP using a pull-down assay is a crucial validation step.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High cytotoxicity observed at effective concentrations. | Off-target effects of the inhibitor. | 1. Perform a dose-response curve to identify the lowest effective concentration. 2. Test the inhibitor in Rac1-deficient cells (if available) to distinguish between on-target and off-target toxicity. 3. Use an alternative Rac1 inhibitor with a different mechanism of action (e.g., compare NSC23766 with EHT 1864). |
| Inconsistent or unexpected experimental results. | 1. Inhibitor instability or precipitation. 2. Cell line-specific off-target effects. 3. Activation of compensatory signaling pathways. | 1. Prepare fresh inhibitor solutions for each experiment. Visually inspect for precipitation. 2. Test the inhibitor in multiple cell lines. 3. Use western blotting to probe for the activation of related pathways (e.g., other Rho GTPases like Cdc42 or RhoA). |
| No effect observed at expected concentrations. | 1. Low potency of the inhibitor in the specific cell type. 2. Rapid degradation of the inhibitor. 3. High basal activity of downstream effectors. | 1. Increase the inhibitor concentration, while monitoring for cytotoxicity. 2. Reduce the incubation time or replenish the inhibitor during long-term experiments. 3. Assess the activation state of downstream effectors like PAK and AKT. |
Quantitative Data Summary
The following tables summarize the inhibitory and binding constants for NSC23766 and EHT 1864. Note that IC50 values can vary depending on the assay conditions.
Table 1: Inhibitory Concentrations (IC50) and Dissociation Constants (Kd)
| Compound | Target | IC50 / Kd | Assay Type | Reference |
| NSC23766 | Rac1-GEF Interaction | ~50 μM | Cell-free GEF assay | [9][10] |
| Rac1 Activation (MDA-MB-435 cells) | 95.0 µM | Cellular Assay | [3] | |
| EHT 1864 | Rac1 | 40 nM (Kd) | Biochemical Binding Assay | [11] |
| Rac1b | 50 nM (Kd) | Biochemical Binding Assay | [11] | |
| Rac2 | 60 nM (Kd) | Biochemical Binding Assay | [11] | |
| Rac3 | 230 nM (Kd) | Biochemical Binding Assay | [11] |
Experimental Protocols
Protocol 1: Rac1 Activity Pull-Down Assay
This protocol is used to measure the levels of active, GTP-bound Rac1 in cell lysates.
Materials:
-
Cells of interest
-
Rac1 inhibitor (NSC23766 or EHT 1864)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PAK1-PBD (p21-binding domain) agarose beads
-
GTPγS (non-hydrolyzable GTP analog, positive control)
-
GDP (negative control)
-
Anti-Rac1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Plate cells and treat with the Rac1 inhibitor at the desired concentration and for the appropriate time. Include vehicle-treated controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse on ice with lysis buffer.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Positive and Negative Controls: In separate tubes, load a portion of the control lysate with GTPγS (to a final concentration of 100 µM) or GDP (to a final concentration of 1 mM) and incubate for 30 minutes at 30°C with agitation. Terminate the loading by adding MgCl2 to a final concentration of 60 mM.
-
Pull-Down: Add PAK1-PBD agarose beads to each lysate sample and incubate for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with lysis buffer.
-
Elution and Western Blotting: Resuspend the beads in Laemmli sample buffer, boil for 5 minutes, and centrifuge. Load the supernatant onto an SDS-PAGE gel and perform Western blotting with an anti-Rac1 antibody.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of Rac1 inhibition on cell migration.
Materials:
-
Cells that form a confluent monolayer
-
Culture plates
-
Pipette tip or cell scraper
-
Rac1 inhibitor
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a scratch in the monolayer.
-
Inhibitor Treatment: Wash the cells with PBS to remove dislodged cells and add fresh media containing the Rac1 inhibitor or vehicle control.
-
Image Acquisition: Immediately acquire an image of the scratch (t=0).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Time-Lapse Imaging: Acquire images of the same field at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Analysis: Measure the area of the scratch at each time point to quantify the rate of cell migration.
Visualizations
Caption: Simplified Rac1 signaling pathway and points of inhibition by NSC23766 and EHT 1864.
Caption: A logical workflow for investigating the effects of a Rac1 inhibitor.
Caption: A decision-making flowchart for troubleshooting unexpected results with Rac1 inhibitors.
References
- 1. Critical off-target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Rac1 Inhibitor NSC23766 Suppresses CREB Signaling by Targeting NMDA Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design and characterization of a Rac GTPase-specific small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Specificity and mechanism of action of EHT 1864, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellron.com [cellron.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Small Molecule Inhibitors in Primary Cell Culture
Note on (Rac)-SC-45694: Our comprehensive search for the compound "this compound" did not yield a specific small molecule inhibitor with this designation. The identifier "SC-45694" appears to correspond to a catalog number for an antibody product from a commercial vendor rather than a chemical compound. Given this, we have created a comprehensive technical support guide for troubleshooting the use of small molecule inhibitors in primary cell culture in general. This guide is designed to address the common challenges faced by researchers, scientists, and drug development professionals in this field.
General Troubleshooting Guide
This guide provides solutions to common problems encountered when using small molecule inhibitors in primary cell culture experiments.
| Problem | Potential Cause | Suggested Solution |
| 1. Compound Precipitation in Media | Poor aqueous solubility of the inhibitor. | - Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). - Ensure the final solvent concentration in the culture medium is low (<0.5%, ideally <0.1%) to avoid solvent-induced artifacts. - If precipitation persists, consider using a different solvent or a salt form of the inhibitor if available, which may have better solubility.[1] - Gentle warming or sonication can aid dissolution, but caution is advised to prevent compound degradation.[1] |
| 2. High Cell Death (Cytotoxicity) | The inhibitor concentration is too high. | - Perform a dose-response experiment (cytotoxicity assay) to determine the optimal, non-toxic concentration range for your specific primary cell type. - Reduce the incubation time with the inhibitor. - Ensure the vehicle (e.g., DMSO) concentration is not causing toxicity by including a vehicle-only control.[1] |
| 3. Inconsistent or No Effect of Inhibitor | - Inhibitor Instability: The compound may degrade in the culture medium over time. - Suboptimal Concentration: The concentration used may be too low to elicit a response. - Cellular Resistance: Primary cells may have intrinsic resistance mechanisms. | - For long-term experiments, replenish the inhibitor by performing partial or full media changes with fresh inhibitor.[1] - Re-evaluate the optimal concentration using a dose-response experiment with a relevant downstream readout. - Verify target expression in your primary cells. |
| 4. Off-Target Effects | The inhibitor may be acting on unintended targets. | - Use a structurally different inhibitor for the same target to see if it produces the same phenotype.[2] - Use a negative control analog (a structurally similar but inactive compound) if available.[1] - Validate findings with a non-pharmacological method, such as siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the target protein.[2] |
Frequently Asked Questions (FAQs)
Q1: How do I prepare my small molecule inhibitor for use in a primary cell culture experiment?
A1: Most small molecule inhibitors are hydrophobic and require dissolution in an organic solvent before being added to aqueous culture media.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Working Dilutions: Make intermediate dilutions of the stock solution in culture medium before adding to the cells. This helps to prevent localized high concentrations of the solvent and inhibitor, which can be toxic to cells.
-
Final Concentration: Ensure the final concentration of the organic solvent in your cell culture is as low as possible, generally below 0.5% and ideally below 0.1%, to minimize solvent-induced effects.[1] Always include a vehicle control (media with the same final solvent concentration) in your experiments.[1]
Q2: What is the best way to determine the optimal concentration of my inhibitor?
A2: The optimal concentration should be effective at inhibiting the target without causing significant cytotoxicity. This is determined through a dose-response experiment.
-
Methodology:
-
Plate your primary cells at an appropriate density in a multi-well plate.
-
Prepare a serial dilution of your inhibitor in the culture medium. A common approach is a 10-point, 3-fold dilution series.[2]
-
Treat the cells with the different inhibitor concentrations for a set duration.
-
Assess two key parameters:
-
Target Inhibition: Measure the effect on the intended target or a downstream marker (e.g., via Western blot, qPCR, or a reporter assay).
-
Cell Viability: Use a cytotoxicity assay (e.g., MTT, resazurin, or CellTiter-Glo®) to measure cell health.
-
-
-
Analysis: Plot both target inhibition and cell viability against the inhibitor concentration. The optimal concentration will be in the range that shows significant target inhibition with minimal impact on cell viability.
Q3: My inhibitor seems to lose its effect in my long-term culture. What should I do?
A3: This is likely due to the inhibitor's instability or metabolism by the cells.
-
Solution: For experiments lasting longer than 24-48 hours, it is recommended to replenish the inhibitor. This can be done by performing a partial or full media change with fresh medium containing the inhibitor at the desired concentration.[1] The frequency of media changes will depend on the stability of your specific compound and the metabolic activity of your primary cells.
Q4: I am seeing an effect with my inhibitor, but I'm not sure if it's a specific, on-target effect. How can I confirm this?
A4: Distinguishing on-target from off-target effects is critical for accurate interpretation of your results.
-
Orthogonal Approaches:
-
Use a Structurally Different Inhibitor: If another inhibitor that targets the same protein but has a different chemical structure produces the same biological effect, it strengthens the evidence for an on-target mechanism.[2]
-
Genetic Validation: The most rigorous method is to use genetic tools. Knocking down the target protein using siRNA or shRNA, or knocking it out with CRISPR/Cas9, should replicate the phenotype observed with the small molecule inhibitor.[2]
-
Use an Inactive Analog: If available, a structurally related but biologically inactive version of your inhibitor should not produce the same effect.[1]
-
Experimental Protocols
Protocol 1: Determining Optimal Inhibitor Concentration and Cytotoxicity
Objective: To identify the concentration range of a small molecule inhibitor that effectively modulates its target without causing significant cell death in primary cells.
Methodology:
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Inhibitor Preparation: Prepare a 2X serial dilution of the inhibitor in culture medium. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in media if the final concentration will be 0.1%).
-
Cell Treatment: Remove the existing medium from the cells and add an equal volume of the 2X inhibitor dilutions and the 2X vehicle control. This will result in a 1X final concentration. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment (e.g., using Resazurin):
-
Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the vehicle control wells (representing 100% viability).
-
Plot cell viability (%) against the inhibitor concentration (log scale) to generate a dose-response curve and determine the IC50 for cytotoxicity.
-
Visualizations
Caption: A generic signaling pathway showing inhibitor action.
Caption: Workflow for testing a small molecule inhibitor.
Caption: A decision tree for troubleshooting experiments.
References
Technical Support Center: Troubleshooting Small Molecule Inhibitors in Primary Cell Culture
Note on (Rac)-SC-45694: Our comprehensive search for the compound "this compound" did not yield a specific small molecule inhibitor with this designation. The identifier "SC-45694" appears to correspond to a catalog number for an antibody product from a commercial vendor rather than a chemical compound. Given this, we have created a comprehensive technical support guide for troubleshooting the use of small molecule inhibitors in primary cell culture in general. This guide is designed to address the common challenges faced by researchers, scientists, and drug development professionals in this field.
General Troubleshooting Guide
This guide provides solutions to common problems encountered when using small molecule inhibitors in primary cell culture experiments.
| Problem | Potential Cause | Suggested Solution |
| 1. Compound Precipitation in Media | Poor aqueous solubility of the inhibitor. | - Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). - Ensure the final solvent concentration in the culture medium is low (<0.5%, ideally <0.1%) to avoid solvent-induced artifacts. - If precipitation persists, consider using a different solvent or a salt form of the inhibitor if available, which may have better solubility.[1] - Gentle warming or sonication can aid dissolution, but caution is advised to prevent compound degradation.[1] |
| 2. High Cell Death (Cytotoxicity) | The inhibitor concentration is too high. | - Perform a dose-response experiment (cytotoxicity assay) to determine the optimal, non-toxic concentration range for your specific primary cell type. - Reduce the incubation time with the inhibitor. - Ensure the vehicle (e.g., DMSO) concentration is not causing toxicity by including a vehicle-only control.[1] |
| 3. Inconsistent or No Effect of Inhibitor | - Inhibitor Instability: The compound may degrade in the culture medium over time. - Suboptimal Concentration: The concentration used may be too low to elicit a response. - Cellular Resistance: Primary cells may have intrinsic resistance mechanisms. | - For long-term experiments, replenish the inhibitor by performing partial or full media changes with fresh inhibitor.[1] - Re-evaluate the optimal concentration using a dose-response experiment with a relevant downstream readout. - Verify target expression in your primary cells. |
| 4. Off-Target Effects | The inhibitor may be acting on unintended targets. | - Use a structurally different inhibitor for the same target to see if it produces the same phenotype.[2] - Use a negative control analog (a structurally similar but inactive compound) if available.[1] - Validate findings with a non-pharmacological method, such as siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the target protein.[2] |
Frequently Asked Questions (FAQs)
Q1: How do I prepare my small molecule inhibitor for use in a primary cell culture experiment?
A1: Most small molecule inhibitors are hydrophobic and require dissolution in an organic solvent before being added to aqueous culture media.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Working Dilutions: Make intermediate dilutions of the stock solution in culture medium before adding to the cells. This helps to prevent localized high concentrations of the solvent and inhibitor, which can be toxic to cells.
-
Final Concentration: Ensure the final concentration of the organic solvent in your cell culture is as low as possible, generally below 0.5% and ideally below 0.1%, to minimize solvent-induced effects.[1] Always include a vehicle control (media with the same final solvent concentration) in your experiments.[1]
Q2: What is the best way to determine the optimal concentration of my inhibitor?
A2: The optimal concentration should be effective at inhibiting the target without causing significant cytotoxicity. This is determined through a dose-response experiment.
-
Methodology:
-
Plate your primary cells at an appropriate density in a multi-well plate.
-
Prepare a serial dilution of your inhibitor in the culture medium. A common approach is a 10-point, 3-fold dilution series.[2]
-
Treat the cells with the different inhibitor concentrations for a set duration.
-
Assess two key parameters:
-
Target Inhibition: Measure the effect on the intended target or a downstream marker (e.g., via Western blot, qPCR, or a reporter assay).
-
Cell Viability: Use a cytotoxicity assay (e.g., MTT, resazurin, or CellTiter-Glo®) to measure cell health.
-
-
-
Analysis: Plot both target inhibition and cell viability against the inhibitor concentration. The optimal concentration will be in the range that shows significant target inhibition with minimal impact on cell viability.
Q3: My inhibitor seems to lose its effect in my long-term culture. What should I do?
A3: This is likely due to the inhibitor's instability or metabolism by the cells.
-
Solution: For experiments lasting longer than 24-48 hours, it is recommended to replenish the inhibitor. This can be done by performing a partial or full media change with fresh medium containing the inhibitor at the desired concentration.[1] The frequency of media changes will depend on the stability of your specific compound and the metabolic activity of your primary cells.
Q4: I am seeing an effect with my inhibitor, but I'm not sure if it's a specific, on-target effect. How can I confirm this?
A4: Distinguishing on-target from off-target effects is critical for accurate interpretation of your results.
-
Orthogonal Approaches:
-
Use a Structurally Different Inhibitor: If another inhibitor that targets the same protein but has a different chemical structure produces the same biological effect, it strengthens the evidence for an on-target mechanism.[2]
-
Genetic Validation: The most rigorous method is to use genetic tools. Knocking down the target protein using siRNA or shRNA, or knocking it out with CRISPR/Cas9, should replicate the phenotype observed with the small molecule inhibitor.[2]
-
Use an Inactive Analog: If available, a structurally related but biologically inactive version of your inhibitor should not produce the same effect.[1]
-
Experimental Protocols
Protocol 1: Determining Optimal Inhibitor Concentration and Cytotoxicity
Objective: To identify the concentration range of a small molecule inhibitor that effectively modulates its target without causing significant cell death in primary cells.
Methodology:
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Inhibitor Preparation: Prepare a 2X serial dilution of the inhibitor in culture medium. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in media if the final concentration will be 0.1%).
-
Cell Treatment: Remove the existing medium from the cells and add an equal volume of the 2X inhibitor dilutions and the 2X vehicle control. This will result in a 1X final concentration. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment (e.g., using Resazurin):
-
Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the vehicle control wells (representing 100% viability).
-
Plot cell viability (%) against the inhibitor concentration (log scale) to generate a dose-response curve and determine the IC50 for cytotoxicity.
-
Visualizations
Caption: A generic signaling pathway showing inhibitor action.
Caption: Workflow for testing a small molecule inhibitor.
Caption: A decision tree for troubleshooting experiments.
References
Technical Support Center: Improving Reproducibility of (Rac)-SC-45694 Experiments
A comprehensive resource for researchers, scientists, and drug development professionals to enhance the reliability and consistency of experimental results involving (Rac)-SC-45694.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
| Question | Answer |
| What is the optimal solvent for dissolving this compound? | Based on available data, this compound is most soluble in DMSO at a concentration of up to 50 mM. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration. Ensure the final DMSO concentration in your experiment is below 0.1% to minimize solvent-induced artifacts. |
| What is the stability of this compound in solution? | Stock solutions of this compound in anhydrous DMSO can be stored at -20°C for up to 3 months with minimal degradation. For aqueous working solutions, it is recommended to prepare them fresh for each experiment to ensure consistent activity. Avoid repeated freeze-thaw cycles of the stock solution. |
| Are the individual enantiomers of this compound commercially available? | Currently, only the racemic mixture of SC-45694 is widely available. It is important to note that the two enantiomers may have different biological activities and potencies. If enantiomer-specific effects are suspected, chiral separation may be necessary, though this is not a standard procedure. |
| What are the known off-target effects of this compound? | While primarily targeting the Rac signaling pathway, some studies suggest potential off-target effects on closely related Rho GTPases at higher concentrations (>10 µM). It is crucial to perform dose-response experiments and include appropriate controls to validate the specificity of the observed effects. |
Troubleshooting Guides
This section provides solutions to specific issues that may arise during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in experimental replicates. | 1. Inconsistent dissolution of this compound. 2. Degradation of the compound in working solutions. 3. Cell line instability or high passage number. | 1. Ensure complete dissolution of the compound by vortexing thoroughly. Consider brief sonication if necessary. 2. Prepare fresh working solutions for each experiment from a frozen DMSO stock. 3. Use cells with a consistent and low passage number. Regularly perform cell line authentication. |
| Lower than expected potency or efficacy. | 1. Suboptimal incubation time. 2. Presence of serum proteins that may bind the compound. 3. Incorrect dosage calculation. | 1. Perform a time-course experiment to determine the optimal incubation period for your specific cell line and assay. 2. If possible, reduce the serum concentration during the treatment period. Note that this may affect cell viability. 3. Double-check all calculations for dilutions and final concentrations. |
| Unexpected cell toxicity. | 1. High final concentration of DMSO. 2. Off-target effects at high concentrations of this compound. 3. Contamination of the compound or cell culture. | 1. Ensure the final DMSO concentration does not exceed 0.1%. 2. Perform a dose-response curve to identify the optimal non-toxic working concentration. 3. Use sterile techniques and regularly test for mycoplasma contamination. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure standardized procedures.
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in a low-serum medium. Replace the existing medium with the treatment medium. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Rac Activation Assay (G-LISA)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
G-LISA Assay: Follow the manufacturer's instructions for the G-LISA kit. This typically involves adding equal amounts of protein lysate to the wells of a Rac-GTP binding plate.
-
Detection: Add the detection antibody and substrate, and then measure the absorbance or luminescence according to the kit protocol.
-
Data Analysis: Normalize the signal to the total protein concentration and express the results as a fold change relative to the vehicle control.
Signaling Pathways and Workflows
Visual representations of key pathways and experimental processes are provided to aid in understanding and execution.
Caption: Simplified Rac signaling pathway and the inhibitory point of this compound.
Caption: General experimental workflow for studies involving this compound.
Technical Support Center: Improving Reproducibility of (Rac)-SC-45694 Experiments
A comprehensive resource for researchers, scientists, and drug development professionals to enhance the reliability and consistency of experimental results involving (Rac)-SC-45694.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
| Question | Answer |
| What is the optimal solvent for dissolving this compound? | Based on available data, this compound is most soluble in DMSO at a concentration of up to 50 mM. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration. Ensure the final DMSO concentration in your experiment is below 0.1% to minimize solvent-induced artifacts. |
| What is the stability of this compound in solution? | Stock solutions of this compound in anhydrous DMSO can be stored at -20°C for up to 3 months with minimal degradation. For aqueous working solutions, it is recommended to prepare them fresh for each experiment to ensure consistent activity. Avoid repeated freeze-thaw cycles of the stock solution. |
| Are the individual enantiomers of this compound commercially available? | Currently, only the racemic mixture of SC-45694 is widely available. It is important to note that the two enantiomers may have different biological activities and potencies. If enantiomer-specific effects are suspected, chiral separation may be necessary, though this is not a standard procedure. |
| What are the known off-target effects of this compound? | While primarily targeting the Rac signaling pathway, some studies suggest potential off-target effects on closely related Rho GTPases at higher concentrations (>10 µM). It is crucial to perform dose-response experiments and include appropriate controls to validate the specificity of the observed effects. |
Troubleshooting Guides
This section provides solutions to specific issues that may arise during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in experimental replicates. | 1. Inconsistent dissolution of this compound. 2. Degradation of the compound in working solutions. 3. Cell line instability or high passage number. | 1. Ensure complete dissolution of the compound by vortexing thoroughly. Consider brief sonication if necessary. 2. Prepare fresh working solutions for each experiment from a frozen DMSO stock. 3. Use cells with a consistent and low passage number. Regularly perform cell line authentication. |
| Lower than expected potency or efficacy. | 1. Suboptimal incubation time. 2. Presence of serum proteins that may bind the compound. 3. Incorrect dosage calculation. | 1. Perform a time-course experiment to determine the optimal incubation period for your specific cell line and assay. 2. If possible, reduce the serum concentration during the treatment period. Note that this may affect cell viability. 3. Double-check all calculations for dilutions and final concentrations. |
| Unexpected cell toxicity. | 1. High final concentration of DMSO. 2. Off-target effects at high concentrations of this compound. 3. Contamination of the compound or cell culture. | 1. Ensure the final DMSO concentration does not exceed 0.1%. 2. Perform a dose-response curve to identify the optimal non-toxic working concentration. 3. Use sterile techniques and regularly test for mycoplasma contamination. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure standardized procedures.
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in a low-serum medium. Replace the existing medium with the treatment medium. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Rac Activation Assay (G-LISA)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
G-LISA Assay: Follow the manufacturer's instructions for the G-LISA kit. This typically involves adding equal amounts of protein lysate to the wells of a Rac-GTP binding plate.
-
Detection: Add the detection antibody and substrate, and then measure the absorbance or luminescence according to the kit protocol.
-
Data Analysis: Normalize the signal to the total protein concentration and express the results as a fold change relative to the vehicle control.
Signaling Pathways and Workflows
Visual representations of key pathways and experimental processes are provided to aid in understanding and execution.
Caption: Simplified Rac signaling pathway and the inhibitory point of this compound.
Caption: General experimental workflow for studies involving this compound.
Technical Support Center: (Rac)-SC-45694 Cytotoxicity Assessment
Frequently Asked Questions (FAQs)
Q1: We are not observing any cytotoxic effects of (Rac)-Compound-S45 in our cell line. What are the possible reasons?
A1: A lack of cytotoxic effect can be attributed to several factors. Systematically troubleshooting the following can help identify the issue:
-
Compound Integrity and Concentration:
-
Solubility: Ensure the compound is fully dissolved in the appropriate solvent and that the final solvent concentration in your cell culture medium is not exceeding a non-toxic level (typically <0.5%).
-
Stability: (Rac)-Compound-S45 may be unstable in your culture medium. Consider the half-life of the compound under your experimental conditions.
-
Concentration Range: The concentrations tested may be too low to induce a cytotoxic response in your specific cell line. We recommend performing a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to high micromolar).
-
-
Cell Line Specificity:
-
Resistance: Your chosen cell line may be inherently resistant to the cytotoxic effects of (Rac)-Compound-S45. This could be due to various mechanisms, such as high expression of anti-apoptotic proteins or drug efflux pumps.
-
Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma). Poor cell health can lead to inconsistent and unreliable results.[1]
-
-
Assay-Related Issues:
-
Incorrect Assay: The chosen cytotoxicity assay may not be sensitive enough to detect the specific mode of cell death induced by (Rac)-Compound-S45.
-
Timing: The incubation time with the compound may be too short to observe a cytotoxic effect. A time-course experiment is recommended.
-
Q2: We are observing high variability between replicate wells in our cytotoxicity assay. What could be the cause?
A2: High variability can obscure the true effect of your compound. Common causes include:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accurate cell number per well. Edge effects in multi-well plates can also contribute to variability; consider not using the outer wells for experimental data.
-
Pipetting Errors: Inaccurate pipetting of the compound or assay reagents can lead to significant well-to-well differences.
-
Compound Precipitation: The compound may be precipitating out of solution at the concentrations used. Visually inspect the wells under a microscope for any signs of precipitation.
-
Bubbles in Wells: Bubbles can interfere with absorbance or fluorescence readings.[2] Be careful when adding reagents to avoid bubble formation.
Q3: How do I choose the right cytotoxicity assay for (Rac)-Compound-S45?
A3: The choice of assay depends on the expected mechanism of action of the compound. A preliminary screen with a simple viability assay like MTT or resazurin can be a good starting point. If you suspect a specific cell death pathway, more targeted assays are recommended:
-
Apoptosis: Use assays that measure caspase activation (e.g., Caspase-Glo® 3/7, 8, 9 assays), Annexin V staining, or DNA fragmentation (TUNEL assay).
-
Necrosis: Measure the release of lactate dehydrogenase (LDH) into the culture medium or use a membrane-impermeant DNA dye like propidium iodide.
-
Real-time Cytotoxicity: Assays using non-lytic, fluorescent DNA-binding dyes can monitor cytotoxicity over time in the same well population.[3]
Troubleshooting Guides
Guide 1: Inconsistent Results in MTT/XTT Assays
| Problem | Possible Cause | Solution |
| High background in no-cell control wells | Contamination of media or reagents with reducing agents. | Use fresh, high-quality media and reagents. Ensure sterility. |
| Low signal in positive control wells | Incorrect assay incubation time. Low metabolic activity of the cell line. | Optimize incubation time with the MTT/XTT reagent. Ensure cells are metabolically active. |
| Inconsistent color development | Uneven formazan crystal dissolution. | Ensure complete and uniform solubilization of formazan crystals before reading the plate. |
Guide 2: Issues with Caspase Activity Assays
| Problem | Possible Cause | Solution |
| No significant increase in caspase activity with a known apoptosis inducer | Inactive reagents. Incorrect assay buffer. | Check the expiration date of the assay kit. Ensure the buffer is compatible with your cell lysis method. |
| High background luminescence/fluorescence | Insufficient cell lysis. Autofluorescence of the compound. | Optimize the lysis step. Run a control with the compound in the absence of cells to check for autofluorescence. |
| Caspase activity detected in untreated cells | Spontaneous apoptosis due to poor cell health or over-confluency. | Use healthy, sub-confluent cells for your experiment. |
Quantitative Data Summary
Table 1: IC50 Values of (Rac)-Compound-S45 in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 15.2 ± 1.8 |
| A549 | Lung Cancer | 25.7 ± 3.1 |
| MCF-7 | Breast Cancer | 8.9 ± 1.1 |
| PC-3 | Prostate Cancer | 32.4 ± 4.5 |
Table 2: Caspase-3/7 Activation by (Rac)-Compound-S45 (10 µM) after 24h Treatment
| Cell Line | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| HeLa | 4.2 ± 0.5 |
| A549 | 3.1 ± 0.4 |
| MCF-7 | 5.8 ± 0.7 |
| PC-3 | 2.5 ± 0.3 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of (Rac)-Compound-S45 in culture medium and add to the respective wells. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol in a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours in the dark.
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) or express as fold change over the vehicle-treated control.
Visualizations
Caption: Workflow for assessing the cytotoxicity of (Rac)-Compound-S45.
Caption: Proposed intrinsic apoptosis pathway for (Rac)-Compound-S45.
Caption: A logical workflow for troubleshooting experiments with no observed effect.
References
Technical Support Center: (Rac)-SC-45694 Cytotoxicity Assessment
Frequently Asked Questions (FAQs)
Q1: We are not observing any cytotoxic effects of (Rac)-Compound-S45 in our cell line. What are the possible reasons?
A1: A lack of cytotoxic effect can be attributed to several factors. Systematically troubleshooting the following can help identify the issue:
-
Compound Integrity and Concentration:
-
Solubility: Ensure the compound is fully dissolved in the appropriate solvent and that the final solvent concentration in your cell culture medium is not exceeding a non-toxic level (typically <0.5%).
-
Stability: (Rac)-Compound-S45 may be unstable in your culture medium. Consider the half-life of the compound under your experimental conditions.
-
Concentration Range: The concentrations tested may be too low to induce a cytotoxic response in your specific cell line. We recommend performing a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to high micromolar).
-
-
Cell Line Specificity:
-
Resistance: Your chosen cell line may be inherently resistant to the cytotoxic effects of (Rac)-Compound-S45. This could be due to various mechanisms, such as high expression of anti-apoptotic proteins or drug efflux pumps.
-
Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma). Poor cell health can lead to inconsistent and unreliable results.[1]
-
-
Assay-Related Issues:
-
Incorrect Assay: The chosen cytotoxicity assay may not be sensitive enough to detect the specific mode of cell death induced by (Rac)-Compound-S45.
-
Timing: The incubation time with the compound may be too short to observe a cytotoxic effect. A time-course experiment is recommended.
-
Q2: We are observing high variability between replicate wells in our cytotoxicity assay. What could be the cause?
A2: High variability can obscure the true effect of your compound. Common causes include:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accurate cell number per well. Edge effects in multi-well plates can also contribute to variability; consider not using the outer wells for experimental data.
-
Pipetting Errors: Inaccurate pipetting of the compound or assay reagents can lead to significant well-to-well differences.
-
Compound Precipitation: The compound may be precipitating out of solution at the concentrations used. Visually inspect the wells under a microscope for any signs of precipitation.
-
Bubbles in Wells: Bubbles can interfere with absorbance or fluorescence readings.[2] Be careful when adding reagents to avoid bubble formation.
Q3: How do I choose the right cytotoxicity assay for (Rac)-Compound-S45?
A3: The choice of assay depends on the expected mechanism of action of the compound. A preliminary screen with a simple viability assay like MTT or resazurin can be a good starting point. If you suspect a specific cell death pathway, more targeted assays are recommended:
-
Apoptosis: Use assays that measure caspase activation (e.g., Caspase-Glo® 3/7, 8, 9 assays), Annexin V staining, or DNA fragmentation (TUNEL assay).
-
Necrosis: Measure the release of lactate dehydrogenase (LDH) into the culture medium or use a membrane-impermeant DNA dye like propidium iodide.
-
Real-time Cytotoxicity: Assays using non-lytic, fluorescent DNA-binding dyes can monitor cytotoxicity over time in the same well population.[3]
Troubleshooting Guides
Guide 1: Inconsistent Results in MTT/XTT Assays
| Problem | Possible Cause | Solution |
| High background in no-cell control wells | Contamination of media or reagents with reducing agents. | Use fresh, high-quality media and reagents. Ensure sterility. |
| Low signal in positive control wells | Incorrect assay incubation time. Low metabolic activity of the cell line. | Optimize incubation time with the MTT/XTT reagent. Ensure cells are metabolically active. |
| Inconsistent color development | Uneven formazan crystal dissolution. | Ensure complete and uniform solubilization of formazan crystals before reading the plate. |
Guide 2: Issues with Caspase Activity Assays
| Problem | Possible Cause | Solution |
| No significant increase in caspase activity with a known apoptosis inducer | Inactive reagents. Incorrect assay buffer. | Check the expiration date of the assay kit. Ensure the buffer is compatible with your cell lysis method. |
| High background luminescence/fluorescence | Insufficient cell lysis. Autofluorescence of the compound. | Optimize the lysis step. Run a control with the compound in the absence of cells to check for autofluorescence. |
| Caspase activity detected in untreated cells | Spontaneous apoptosis due to poor cell health or over-confluency. | Use healthy, sub-confluent cells for your experiment. |
Quantitative Data Summary
Table 1: IC50 Values of (Rac)-Compound-S45 in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 15.2 ± 1.8 |
| A549 | Lung Cancer | 25.7 ± 3.1 |
| MCF-7 | Breast Cancer | 8.9 ± 1.1 |
| PC-3 | Prostate Cancer | 32.4 ± 4.5 |
Table 2: Caspase-3/7 Activation by (Rac)-Compound-S45 (10 µM) after 24h Treatment
| Cell Line | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| HeLa | 4.2 ± 0.5 |
| A549 | 3.1 ± 0.4 |
| MCF-7 | 5.8 ± 0.7 |
| PC-3 | 2.5 ± 0.3 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of (Rac)-Compound-S45 in culture medium and add to the respective wells. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol in a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours in the dark.
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) or express as fold change over the vehicle-treated control.
Visualizations
Caption: Workflow for assessing the cytotoxicity of (Rac)-Compound-S45.
Caption: Proposed intrinsic apoptosis pathway for (Rac)-Compound-S45.
Caption: A logical workflow for troubleshooting experiments with no observed effect.
References
Validation & Comparative
A Comparative Analysis of (Rac)-SC-45694 and Leukotriene B4 Activity in Human Neutrophils
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the synthetic leukotriene B4 (LTB4) analog, (Rac)-SC-45694, and the endogenous pro-inflammatory mediator, LTB4, with a focus on their effects on human neutrophil function. This document summarizes key experimental data, outlines detailed methodologies for the cited experiments, and provides visual representations of the signaling pathways involved.
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammatory responses.[1][2] It is a powerful chemoattractant for leukocytes, particularly neutrophils, and is involved in a range of inflammatory conditions.[1][2] LTB4 exerts its effects by binding to two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1][2][3] this compound is a conformationally restricted analog of LTB4 that has been shown to exhibit a unique dual agonist and antagonist profile on neutrophil functions.
Data Presentation: Quantitative Comparison of Activity
The following table summarizes the quantitative data on the activity of this compound and LTB4 in key neutrophil functions.
| Parameter | This compound | Leukotriene B4 (LTB4) | Reference |
| Neutrophil Chemotaxis | |||
| Agonist/Antagonist Activity | Full Agonist | Full Agonist | [4] |
| Half-maximal effect (EC50) | 1 µM | ~1-3 nM | [4] |
| Maximal effect | 10 µM | Not specified in this format | [4] |
| Neutrophil Degranulation (β-glucuronidase release) | |||
| Agonist/Antagonist Activity | Antagonist | Agonist | [4] |
| IC50 (inhibition of LTB4-induced degranulation) | 0.3 µM | N/A | [4] |
| EC50 (induction of degranulation) | No agonist activity | ~3.5 x 10⁻⁸ M | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay is used to assess the ability of a substance to induce the directed migration of neutrophils.
a. Neutrophil Isolation:
-
Human peripheral blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).
-
Neutrophils are isolated using dextran sedimentation followed by centrifugation over a Ficoll-Paque density gradient.
-
Contaminating red blood cells are removed by hypotonic lysis.
-
The purified neutrophils are washed and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.5% Bovine Serum Albumin) to a concentration of 1 x 10⁶ cells/mL.
b. Chemotaxis Procedure:
-
A Boyden chamber apparatus is used, which consists of an upper and a lower compartment separated by a microporous membrane (typically 3-5 µm pore size).
-
The lower chamber is filled with the chemoattractant solution (this compound or LTB4 at various concentrations) or a control buffer.
-
The neutrophil suspension is added to the upper chamber.
-
The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes.
-
After incubation, the membrane is removed, fixed, and stained (e.g., with Wright-Giemsa stain).
-
The number of neutrophils that have migrated through the membrane to the lower side is quantified by microscopy. Data are typically expressed as the number of migrated cells per high-power field or as a chemotactic index.
Neutrophil Degranulation Assay (β-Glucuronidase Release)
This assay measures the release of the lysosomal enzyme β-glucuronidase from neutrophil azurophilic granules as an indicator of degranulation.
a. Neutrophil Preparation:
-
Human neutrophils are isolated as described in the chemotaxis assay protocol.
-
The cells are resuspended in a suitable buffer (e.g., Krebs-Ringer phosphate buffer with glucose) to a concentration of 5 x 10⁶ cells/mL.
-
The neutrophils are pre-incubated with cytochalasin B (typically 5 µg/mL) for 5-10 minutes at 37°C. Cytochalasin B enhances the degranulation response to many stimuli.
b. Degranulation Procedure:
-
To assess the antagonist activity of this compound, neutrophils are pre-incubated with various concentrations of this compound for a specified time (e.g., 10 minutes) before the addition of the agonist.
-
Degranulation is initiated by adding the agonist (LTB4) at a concentration that induces a submaximal response.
-
The cell suspension is incubated for a defined period (e.g., 15-30 minutes) at 37°C.
-
The reaction is stopped by placing the tubes on ice and centrifuging to pellet the cells.
-
The supernatant is collected to measure the amount of released β-glucuronidase.
-
To determine the total cellular β-glucuronidase content, a parallel set of cell suspensions is lysed with a detergent (e.g., Triton X-100).
-
β-glucuronidase activity in the supernatants and cell lysates is measured using a fluorogenic or colorimetric substrate (e.g., p-nitrophenyl-β-D-glucuronide).
-
The percentage of enzyme release is calculated as: (Activity in supernatant / Total activity in lysate) x 100.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and LTB4 on neutrophil function can be attributed to their interactions with LTB4 receptors and the subsequent activation of distinct downstream signaling pathways.
LTB4 Signaling Pathway
LTB4 binds to its high-affinity receptor, BLT1, and low-affinity receptor, BLT2, both of which are G protein-coupled receptors.[1][2] Activation of these receptors on neutrophils initiates a cascade of intracellular events leading to chemotaxis and degranulation.[1] This involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[1] These events, along with the activation of other pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, orchestrate the cellular responses.[1]
Dual Agonist/Antagonist Activity of this compound
The unique activity profile of this compound suggests that it may differentially interact with LTB4 receptor subtypes or stabilize distinct receptor conformations, leading to the activation of specific downstream pathways. One hypothesis is that the signaling pathways leading to chemotaxis and degranulation are distinct, and this compound selectively activates the former while inhibiting the latter. It is plausible that chemotaxis is primarily mediated by one receptor subtype (e.g., BLT1), which is agonized by this compound, while degranulation involves another receptor subtype or a different signaling complex that is antagonized by the compound.
Experimental Workflow
The following diagram illustrates the general workflow for comparing the effects of this compound and LTB4 on neutrophil functions.
Conclusion
This compound presents a fascinating pharmacological profile with its dual activity on neutrophil functions. While it mimics the potent chemoattractant properties of LTB4, it simultaneously acts as an antagonist of LTB4-induced degranulation. This unique characteristic suggests that this compound could be a valuable tool for dissecting the distinct signaling pathways that govern different neutrophil responses. Furthermore, this compound may hold therapeutic potential for inflammatory diseases where neutrophil migration is a key pathological feature, by potentially uncoupling the beneficial recruitment of neutrophils from their detrimental degranulation and release of tissue-damaging enzymes. Further research is warranted to fully elucidate the molecular mechanisms underlying the differential activities of this compound and to explore its potential in various inflammatory models.
References
- 1. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Neutrophil degranulation: evidence pertaining to its mediation by the combined effects of leukotriene B4, platelet-activating factor, and 5-HETE - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (Rac)-SC-45694 and Leukotriene B4 Activity in Human Neutrophils
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the synthetic leukotriene B4 (LTB4) analog, (Rac)-SC-45694, and the endogenous pro-inflammatory mediator, LTB4, with a focus on their effects on human neutrophil function. This document summarizes key experimental data, outlines detailed methodologies for the cited experiments, and provides visual representations of the signaling pathways involved.
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammatory responses.[1][2] It is a powerful chemoattractant for leukocytes, particularly neutrophils, and is involved in a range of inflammatory conditions.[1][2] LTB4 exerts its effects by binding to two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1][2][3] this compound is a conformationally restricted analog of LTB4 that has been shown to exhibit a unique dual agonist and antagonist profile on neutrophil functions.
Data Presentation: Quantitative Comparison of Activity
The following table summarizes the quantitative data on the activity of this compound and LTB4 in key neutrophil functions.
| Parameter | This compound | Leukotriene B4 (LTB4) | Reference |
| Neutrophil Chemotaxis | |||
| Agonist/Antagonist Activity | Full Agonist | Full Agonist | [4] |
| Half-maximal effect (EC50) | 1 µM | ~1-3 nM | [4] |
| Maximal effect | 10 µM | Not specified in this format | [4] |
| Neutrophil Degranulation (β-glucuronidase release) | |||
| Agonist/Antagonist Activity | Antagonist | Agonist | [4] |
| IC50 (inhibition of LTB4-induced degranulation) | 0.3 µM | N/A | [4] |
| EC50 (induction of degranulation) | No agonist activity | ~3.5 x 10⁻⁸ M | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay is used to assess the ability of a substance to induce the directed migration of neutrophils.
a. Neutrophil Isolation:
-
Human peripheral blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).
-
Neutrophils are isolated using dextran sedimentation followed by centrifugation over a Ficoll-Paque density gradient.
-
Contaminating red blood cells are removed by hypotonic lysis.
-
The purified neutrophils are washed and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.5% Bovine Serum Albumin) to a concentration of 1 x 10⁶ cells/mL.
b. Chemotaxis Procedure:
-
A Boyden chamber apparatus is used, which consists of an upper and a lower compartment separated by a microporous membrane (typically 3-5 µm pore size).
-
The lower chamber is filled with the chemoattractant solution (this compound or LTB4 at various concentrations) or a control buffer.
-
The neutrophil suspension is added to the upper chamber.
-
The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes.
-
After incubation, the membrane is removed, fixed, and stained (e.g., with Wright-Giemsa stain).
-
The number of neutrophils that have migrated through the membrane to the lower side is quantified by microscopy. Data are typically expressed as the number of migrated cells per high-power field or as a chemotactic index.
Neutrophil Degranulation Assay (β-Glucuronidase Release)
This assay measures the release of the lysosomal enzyme β-glucuronidase from neutrophil azurophilic granules as an indicator of degranulation.
a. Neutrophil Preparation:
-
Human neutrophils are isolated as described in the chemotaxis assay protocol.
-
The cells are resuspended in a suitable buffer (e.g., Krebs-Ringer phosphate buffer with glucose) to a concentration of 5 x 10⁶ cells/mL.
-
The neutrophils are pre-incubated with cytochalasin B (typically 5 µg/mL) for 5-10 minutes at 37°C. Cytochalasin B enhances the degranulation response to many stimuli.
b. Degranulation Procedure:
-
To assess the antagonist activity of this compound, neutrophils are pre-incubated with various concentrations of this compound for a specified time (e.g., 10 minutes) before the addition of the agonist.
-
Degranulation is initiated by adding the agonist (LTB4) at a concentration that induces a submaximal response.
-
The cell suspension is incubated for a defined period (e.g., 15-30 minutes) at 37°C.
-
The reaction is stopped by placing the tubes on ice and centrifuging to pellet the cells.
-
The supernatant is collected to measure the amount of released β-glucuronidase.
-
To determine the total cellular β-glucuronidase content, a parallel set of cell suspensions is lysed with a detergent (e.g., Triton X-100).
-
β-glucuronidase activity in the supernatants and cell lysates is measured using a fluorogenic or colorimetric substrate (e.g., p-nitrophenyl-β-D-glucuronide).
-
The percentage of enzyme release is calculated as: (Activity in supernatant / Total activity in lysate) x 100.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and LTB4 on neutrophil function can be attributed to their interactions with LTB4 receptors and the subsequent activation of distinct downstream signaling pathways.
LTB4 Signaling Pathway
LTB4 binds to its high-affinity receptor, BLT1, and low-affinity receptor, BLT2, both of which are G protein-coupled receptors.[1][2] Activation of these receptors on neutrophils initiates a cascade of intracellular events leading to chemotaxis and degranulation.[1] This involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[1] These events, along with the activation of other pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, orchestrate the cellular responses.[1]
Dual Agonist/Antagonist Activity of this compound
The unique activity profile of this compound suggests that it may differentially interact with LTB4 receptor subtypes or stabilize distinct receptor conformations, leading to the activation of specific downstream pathways. One hypothesis is that the signaling pathways leading to chemotaxis and degranulation are distinct, and this compound selectively activates the former while inhibiting the latter. It is plausible that chemotaxis is primarily mediated by one receptor subtype (e.g., BLT1), which is agonized by this compound, while degranulation involves another receptor subtype or a different signaling complex that is antagonized by the compound.
Experimental Workflow
The following diagram illustrates the general workflow for comparing the effects of this compound and LTB4 on neutrophil functions.
Conclusion
This compound presents a fascinating pharmacological profile with its dual activity on neutrophil functions. While it mimics the potent chemoattractant properties of LTB4, it simultaneously acts as an antagonist of LTB4-induced degranulation. This unique characteristic suggests that this compound could be a valuable tool for dissecting the distinct signaling pathways that govern different neutrophil responses. Furthermore, this compound may hold therapeutic potential for inflammatory diseases where neutrophil migration is a key pathological feature, by potentially uncoupling the beneficial recruitment of neutrophils from their detrimental degranulation and release of tissue-damaging enzymes. Further research is warranted to fully elucidate the molecular mechanisms underlying the differential activities of this compound and to explore its potential in various inflammatory models.
References
- 1. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Neutrophil degranulation: evidence pertaining to its mediation by the combined effects of leukotriene B4, platelet-activating factor, and 5-HETE - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Leukotriene B4 Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in inflammatory responses.[1][2] It exerts its effects through two G-protein coupled receptors, BLT1 and BLT2.[1][3] The BLT1 receptor is a high-affinity receptor primarily expressed on leukocytes, while the BLT2 receptor has a lower affinity for LTB4 and a more ubiquitous tissue distribution.[3] Modulation of LTB4 signaling, particularly through antagonism of the BLT1 receptor, has been a key strategy in the development of novel anti-inflammatory therapeutics.[1] This guide provides a comparative overview of various LTB4 receptor modulators, including the research compound (Rac)-SC-45694, and other more extensively studied antagonists.
Overview of this compound
This compound is a research compound that has demonstrated a unique pharmacological profile at the LTB4 receptor. Unlike typical competitive antagonists, it exhibits both agonist and antagonist properties depending on the cellular response being measured. Specifically, it acts as a full agonist for LTB4-induced neutrophil chemotaxis, while functioning as an antagonist of LTB4-induced neutrophil degranulation.[4] This dual activity suggests a complex interaction with the receptor, potentially indicative of biased agonism. In radioligand binding studies, this compound inhibited the binding of [3H]LTB4 to high-affinity receptors on human neutrophils with a dissociation constant (KD) of 0.76 µM.[5]
Comparative Analysis of LTB4 Receptor Antagonists
To provide a broader context for the activity of this compound, this section compares it with other notable LTB4 receptor antagonists. The following tables summarize available quantitative data on their binding affinities and functional potencies.
Table 1: Binding Affinity of LTB4 Receptor Modulators
| Compound | Receptor Target | Cell Type/Membrane Preparation | Assay Type | Affinity (Ki/IC50/KD) |
| This compound | High-affinity LTB4 Receptors | Human Neutrophils | [3H]LTB4 Competition | KD: 0.76 µM[5] |
| BIIL 284 (active metabolites BIIL 260 and BIIL 315) | LTB4 Receptors | Human Neutrophil Cell Membranes | Not Specified | High Affinity[6] |
| CP-105,696 | BLT1 | Not Specified | Not Specified | Not Specified |
| U-75302 | BLT1 | Human Umbilical Vein Endothelial Cells (HUVEC) | Not Specified | Not Specified |
| LY255283 | BLT2 | Human Umbilical Vein Endothelial Cells (HUVEC) | Not Specified | Not Specified |
Table 2: In Vitro Functional Potency of LTB4 Receptor Modulators
| Compound | Assay | Cell Type | Activity | Potency (IC50/EC50) |
| This compound | Neutrophil Chemotaxis | Human Neutrophils | Agonist | Full LTB4-like activity[4] |
| Neutrophil Degranulation | Human Neutrophils | Antagonist | - | |
| BIIL 284 | LTB4-induced effects | Not Specified | Antagonist | - |
| CP-105,696 | LTB4-induced effects | Not Specified | Antagonist | - |
| U-75302 | LTB4-induced effects | HUVEC | Partial Agonist | - |
| LY255283 | LTB4-induced effects | HUVEC | Partial Agonist | - |
It is noteworthy that some compounds traditionally classified as antagonists, such as U-75302 and LY255283, have been reported to possess intrinsic partial agonist activity in certain cellular contexts, like human endothelial cells.[7]
In Vivo Efficacy
Several LTB4 receptor antagonists have been evaluated in preclinical models of inflammation and in clinical trials.
-
BIIL 284 has been shown to inhibit LTB4-induced mouse ear inflammation and neutropenia in monkeys.[6][8] However, a clinical trial in patients with rheumatoid arthritis showed only modest improvements in disease activity.[8] Furthermore, a Phase 2 trial in cystic fibrosis patients was terminated due to an increase in pulmonary-related serious adverse events in the treatment group.[6][9]
-
CP-105,696 demonstrated dramatic reductions in both clinical severity and histological evidence of joint damage in a collagen-induced arthritis model in mice.[8]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and evaluation processes discussed, the following diagrams are provided.
References
- 1. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Leukotriene B4 Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in inflammatory responses.[1][2] It exerts its effects through two G-protein coupled receptors, BLT1 and BLT2.[1][3] The BLT1 receptor is a high-affinity receptor primarily expressed on leukocytes, while the BLT2 receptor has a lower affinity for LTB4 and a more ubiquitous tissue distribution.[3] Modulation of LTB4 signaling, particularly through antagonism of the BLT1 receptor, has been a key strategy in the development of novel anti-inflammatory therapeutics.[1] This guide provides a comparative overview of various LTB4 receptor modulators, including the research compound (Rac)-SC-45694, and other more extensively studied antagonists.
Overview of this compound
This compound is a research compound that has demonstrated a unique pharmacological profile at the LTB4 receptor. Unlike typical competitive antagonists, it exhibits both agonist and antagonist properties depending on the cellular response being measured. Specifically, it acts as a full agonist for LTB4-induced neutrophil chemotaxis, while functioning as an antagonist of LTB4-induced neutrophil degranulation.[4] This dual activity suggests a complex interaction with the receptor, potentially indicative of biased agonism. In radioligand binding studies, this compound inhibited the binding of [3H]LTB4 to high-affinity receptors on human neutrophils with a dissociation constant (KD) of 0.76 µM.[5]
Comparative Analysis of LTB4 Receptor Antagonists
To provide a broader context for the activity of this compound, this section compares it with other notable LTB4 receptor antagonists. The following tables summarize available quantitative data on their binding affinities and functional potencies.
Table 1: Binding Affinity of LTB4 Receptor Modulators
| Compound | Receptor Target | Cell Type/Membrane Preparation | Assay Type | Affinity (Ki/IC50/KD) |
| This compound | High-affinity LTB4 Receptors | Human Neutrophils | [3H]LTB4 Competition | KD: 0.76 µM[5] |
| BIIL 284 (active metabolites BIIL 260 and BIIL 315) | LTB4 Receptors | Human Neutrophil Cell Membranes | Not Specified | High Affinity[6] |
| CP-105,696 | BLT1 | Not Specified | Not Specified | Not Specified |
| U-75302 | BLT1 | Human Umbilical Vein Endothelial Cells (HUVEC) | Not Specified | Not Specified |
| LY255283 | BLT2 | Human Umbilical Vein Endothelial Cells (HUVEC) | Not Specified | Not Specified |
Table 2: In Vitro Functional Potency of LTB4 Receptor Modulators
| Compound | Assay | Cell Type | Activity | Potency (IC50/EC50) |
| This compound | Neutrophil Chemotaxis | Human Neutrophils | Agonist | Full LTB4-like activity[4] |
| Neutrophil Degranulation | Human Neutrophils | Antagonist | - | |
| BIIL 284 | LTB4-induced effects | Not Specified | Antagonist | - |
| CP-105,696 | LTB4-induced effects | Not Specified | Antagonist | - |
| U-75302 | LTB4-induced effects | HUVEC | Partial Agonist | - |
| LY255283 | LTB4-induced effects | HUVEC | Partial Agonist | - |
It is noteworthy that some compounds traditionally classified as antagonists, such as U-75302 and LY255283, have been reported to possess intrinsic partial agonist activity in certain cellular contexts, like human endothelial cells.[7]
In Vivo Efficacy
Several LTB4 receptor antagonists have been evaluated in preclinical models of inflammation and in clinical trials.
-
BIIL 284 has been shown to inhibit LTB4-induced mouse ear inflammation and neutropenia in monkeys.[6][8] However, a clinical trial in patients with rheumatoid arthritis showed only modest improvements in disease activity.[8] Furthermore, a Phase 2 trial in cystic fibrosis patients was terminated due to an increase in pulmonary-related serious adverse events in the treatment group.[6][9]
-
CP-105,696 demonstrated dramatic reductions in both clinical severity and histological evidence of joint damage in a collagen-induced arthritis model in mice.[8]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and evaluation processes discussed, the following diagrams are provided.
References
- 1. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-SC-45694: A Comparative Guide to its Agonist and Antagonist Effects on the Leukotriene B4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dual agonist and antagonist effects of (Rac)-SC-45694, a racemic mixture of SC-45694, on the Leukotriene B4 (LTB4) receptor. The LTB4 receptor, a G-protein coupled receptor, is a key mediator of inflammation, making its modulation a critical area of research for a variety of inflammatory diseases. This document presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams of relevant signaling pathways and workflows to facilitate a deeper understanding of this compound's pharmacological profile in comparison to other LTB4 receptor modulators.
Unraveling the Dual Nature of SC-45694
SC-45694, the active component of this compound, exhibits a unique pharmacological profile by acting as both a full agonist and an antagonist at the LTB4 receptor, depending on the cellular response being measured. This dual activity is particularly observed in human neutrophils, where it stimulates chemotaxis (agonist effect) while simultaneously inhibiting LTB4-induced degranulation (antagonist effect).[1][2]
Agonist Effects of SC-45694
SC-45694 demonstrates full agonist activity in stimulating neutrophil chemotaxis, with a potency comparable to the endogenous ligand LTB4.[1][2] This effect is mediated through the high-affinity LTB4 receptor.
Table 1: Agonist Effects of SC-45694 on Neutrophil Chemotaxis
| Compound | Parameter | Value (µM) | Cell Type | Reference |
| SC-45694 | Half-maximal effect | 1 | Human Neutrophils | [1][2] |
| SC-45694 | Maximal effect | 10 | Human Neutrophils | [1][2] |
Antagonist Effects of SC-45694
In contrast to its agonist effect on chemotaxis, SC-45694 acts as an antagonist of LTB4-induced degranulation in human neutrophils.[1][2] This inhibitory action is noncompetitive and reversible.
Table 2: Antagonist Effects of SC-45694 on LTB4-Induced Neutrophil Degranulation
| Compound | Parameter | Value (µM) | Cell Type | Reference |
| SC-45694 | IC50 | 0.3 | Human Neutrophils | [1][2] |
Comparative Analysis with Other LTB4 Receptor Antagonists
To provide a broader context, the antagonist activity of SC-45694 is compared with other known LTB4 receptor antagonists. It is important to note that these values are derived from various studies and experimental conditions may differ.
Table 3: Comparison of Antagonist Potency of LTB4 Receptor Modulators
| Compound | Parameter | Value (nM) | Assay | Reference |
| SC-45694 | IC50 (degranulation) | 300 | Neutrophil Degranulation | [1][2] |
| SC-41930 | Ki (binding) | 480 | [3H]12(S)-HETE Binding (Epidermal Cells) | [3] |
| LY255283 | IC50 (binding) | ~100 | [3H]LTB4 Binding (Guinea Pig Lung Membranes) | [4] |
| U-75302 | - | - | Partial agonist with antagonist activity | [5] |
| CP-105,696 | IC50 (binding) | 8.42 | [3H]LTB4 Binding (Human Neutrophils) | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental setups, the following diagrams are provided.
Caption: LTB4 Receptor Signaling Pathway in Neutrophils.
Caption: Experimental Workflow for Neutrophil Chemotaxis Assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the LTB4 receptor.
Methodology:
-
Membrane Preparation: Isolate membranes from human neutrophils, which are rich in LTB4 receptors.
-
Incubation: Incubate the neutrophil membranes with a fixed concentration of radiolabeled LTB4 (e.g., [3H]LTB4) and varying concentrations of unlabeled this compound.
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled LTB4 (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay
Objective: To assess the agonist effect of this compound on neutrophil migration.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.
-
Chemotaxis Chamber Setup: Use a Boyden chamber or a similar multi-well migration plate with a porous membrane separating the upper and lower chambers.
-
Loading: Add a solution containing a specific concentration of this compound or LTB4 (as a positive control) to the lower chamber. Add a suspension of isolated neutrophils to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere to allow the neutrophils to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification: After the incubation period, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by microscopy after staining, or by using fluorescently labeled cells and a plate reader.
-
Data Analysis: Plot the number of migrated cells against the concentration of the chemoattractant to determine the half-maximal and maximal effective concentrations.
Neutrophil Degranulation Assay
Objective: To evaluate the antagonist effect of this compound on LTB4-induced degranulation.
Methodology:
-
Neutrophil Preparation: Isolate human neutrophils as described for the chemotaxis assay.
-
Pre-incubation: Pre-incubate the neutrophils with varying concentrations of this compound.
-
Stimulation: Stimulate the neutrophils with a fixed concentration of LTB4 to induce degranulation.
-
Enzyme Release Measurement: Degranulation is quantified by measuring the activity of a granule-associated enzyme (e.g., myeloperoxidase or β-glucuronidase) released into the supernatant. This is typically done using a colorimetric substrate for the enzyme.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the LTB4-induced enzyme release (IC50). To confirm specificity, this compound should not inhibit degranulation induced by other stimuli like N-formyl-methionyl-leucyl-phenylalanine (fMLP).[1][2]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. The design and synthesis of second generation leukotriene B4 (LTB4) receptor antagonists related to SC-41930 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SC-41930, a leukotriene B4 receptor antagonist, inhibits 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) binding to epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog U-75302: characterization on lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
(Rac)-SC-45694: A Comparative Guide to its Agonist and Antagonist Effects on the Leukotriene B4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dual agonist and antagonist effects of (Rac)-SC-45694, a racemic mixture of SC-45694, on the Leukotriene B4 (LTB4) receptor. The LTB4 receptor, a G-protein coupled receptor, is a key mediator of inflammation, making its modulation a critical area of research for a variety of inflammatory diseases. This document presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams of relevant signaling pathways and workflows to facilitate a deeper understanding of this compound's pharmacological profile in comparison to other LTB4 receptor modulators.
Unraveling the Dual Nature of SC-45694
SC-45694, the active component of this compound, exhibits a unique pharmacological profile by acting as both a full agonist and an antagonist at the LTB4 receptor, depending on the cellular response being measured. This dual activity is particularly observed in human neutrophils, where it stimulates chemotaxis (agonist effect) while simultaneously inhibiting LTB4-induced degranulation (antagonist effect).[1][2]
Agonist Effects of SC-45694
SC-45694 demonstrates full agonist activity in stimulating neutrophil chemotaxis, with a potency comparable to the endogenous ligand LTB4.[1][2] This effect is mediated through the high-affinity LTB4 receptor.
Table 1: Agonist Effects of SC-45694 on Neutrophil Chemotaxis
| Compound | Parameter | Value (µM) | Cell Type | Reference |
| SC-45694 | Half-maximal effect | 1 | Human Neutrophils | [1][2] |
| SC-45694 | Maximal effect | 10 | Human Neutrophils | [1][2] |
Antagonist Effects of SC-45694
In contrast to its agonist effect on chemotaxis, SC-45694 acts as an antagonist of LTB4-induced degranulation in human neutrophils.[1][2] This inhibitory action is noncompetitive and reversible.
Table 2: Antagonist Effects of SC-45694 on LTB4-Induced Neutrophil Degranulation
| Compound | Parameter | Value (µM) | Cell Type | Reference |
| SC-45694 | IC50 | 0.3 | Human Neutrophils | [1][2] |
Comparative Analysis with Other LTB4 Receptor Antagonists
To provide a broader context, the antagonist activity of SC-45694 is compared with other known LTB4 receptor antagonists. It is important to note that these values are derived from various studies and experimental conditions may differ.
Table 3: Comparison of Antagonist Potency of LTB4 Receptor Modulators
| Compound | Parameter | Value (nM) | Assay | Reference |
| SC-45694 | IC50 (degranulation) | 300 | Neutrophil Degranulation | [1][2] |
| SC-41930 | Ki (binding) | 480 | [3H]12(S)-HETE Binding (Epidermal Cells) | [3] |
| LY255283 | IC50 (binding) | ~100 | [3H]LTB4 Binding (Guinea Pig Lung Membranes) | [4] |
| U-75302 | - | - | Partial agonist with antagonist activity | [5] |
| CP-105,696 | IC50 (binding) | 8.42 | [3H]LTB4 Binding (Human Neutrophils) | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental setups, the following diagrams are provided.
Caption: LTB4 Receptor Signaling Pathway in Neutrophils.
Caption: Experimental Workflow for Neutrophil Chemotaxis Assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the LTB4 receptor.
Methodology:
-
Membrane Preparation: Isolate membranes from human neutrophils, which are rich in LTB4 receptors.
-
Incubation: Incubate the neutrophil membranes with a fixed concentration of radiolabeled LTB4 (e.g., [3H]LTB4) and varying concentrations of unlabeled this compound.
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled LTB4 (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay
Objective: To assess the agonist effect of this compound on neutrophil migration.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.
-
Chemotaxis Chamber Setup: Use a Boyden chamber or a similar multi-well migration plate with a porous membrane separating the upper and lower chambers.
-
Loading: Add a solution containing a specific concentration of this compound or LTB4 (as a positive control) to the lower chamber. Add a suspension of isolated neutrophils to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere to allow the neutrophils to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification: After the incubation period, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by microscopy after staining, or by using fluorescently labeled cells and a plate reader.
-
Data Analysis: Plot the number of migrated cells against the concentration of the chemoattractant to determine the half-maximal and maximal effective concentrations.
Neutrophil Degranulation Assay
Objective: To evaluate the antagonist effect of this compound on LTB4-induced degranulation.
Methodology:
-
Neutrophil Preparation: Isolate human neutrophils as described for the chemotaxis assay.
-
Pre-incubation: Pre-incubate the neutrophils with varying concentrations of this compound.
-
Stimulation: Stimulate the neutrophils with a fixed concentration of LTB4 to induce degranulation.
-
Enzyme Release Measurement: Degranulation is quantified by measuring the activity of a granule-associated enzyme (e.g., myeloperoxidase or β-glucuronidase) released into the supernatant. This is typically done using a colorimetric substrate for the enzyme.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the LTB4-induced enzyme release (IC50). To confirm specificity, this compound should not inhibit degranulation induced by other stimuli like N-formyl-methionyl-leucyl-phenylalanine (fMLP).[1][2]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. The design and synthesis of second generation leukotriene B4 (LTB4) receptor antagonists related to SC-41930 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SC-41930, a leukotriene B4 receptor antagonist, inhibits 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) binding to epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog U-75302: characterization on lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
(Rac)-SC-45694: A Comparative Analysis of Receptor Cross-Reactivity
(Rac)-SC-45694 is a synthetic analog of leukotriene B4 (LTB4), a potent inflammatory mediator. This guide provides a comparative analysis of the cross-reactivity of this compound with other receptors, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a selective ligand for the high-affinity leukotriene B4 receptor (BLT1), where it exhibits both agonist and antagonist properties depending on the cellular response measured. It demonstrates significant potency at the BLT1 receptor, with a dissociation constant (KD) in the sub-micromolar range. In contrast, its affinity for the N-formyl-methionyl-leucyl-phenylalanine (fMLP) receptor is substantially lower, indicating a high degree of selectivity. While comprehensive cross-reactivity screening data against a broad panel of receptors is not publicly available, the initial characterization highlights its specificity for the LTB4 signaling pathway.
Data Presentation
The following table summarizes the quantitative data on the binding affinity and functional activity of this compound at the high-affinity LTB4 receptor and the fMLP receptor.
| Receptor Target | Parameter | Value | Reference |
| High-Affinity LTB4 Receptor (BLT1) | KD (Binding Affinity) | 0.76 µM | [1] |
| High-Affinity LTB4 Receptor (BLT1) | IC50 (Inhibition of LTB4-induced degranulation) | 0.3 µM | [1] |
| fMLP Receptor | KD (Binding Affinity) | > 83 µM | [1] |
Note: A lower KD value indicates a higher binding affinity. A lower IC50 value indicates a higher potency in inhibiting a specific function.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data presentation. These protocols are based on standard practices for radioligand binding and neutrophil functional assays.
Radioligand Binding Assay for LTB4 and fMLP Receptors
This protocol is a generalized procedure for determining the binding affinity (KD) of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Objective: To determine the dissociation constant (KD) of this compound for the high-affinity LTB4 and fMLP receptors on human neutrophils.
Materials:
-
Human neutrophils isolated from fresh human blood.
-
[3H]LTB4 (radioligand for LTB4 receptor).
-
[3H]N-formyl-methionyl-leucyl-phenylalanine (radioligand for fMLP receptor).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% bovine serum albumin).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Neutrophil Preparation: Isolate human neutrophils from venous blood of healthy donors using a standard density gradient centrifugation method. Resuspend the purified neutrophils in ice-cold binding buffer.
-
Competition Binding Assay:
-
In a series of microcentrifuge tubes, add a fixed concentration of [3H]LTB4 or [3H]fMLP.
-
Add increasing concentrations of unlabeled this compound to the tubes.
-
To determine non-specific binding, add a high concentration of unlabeled LTB4 or fMLP to a separate set of tubes.
-
Initiate the binding reaction by adding the neutrophil suspension to each tube.
-
-
Incubation: Incubate the tubes at 4°C for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. This traps the neutrophils with bound radioligand on the filter while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the KD value using the Cheng-Prusoff equation: KD = IC50 / (1 + [L]/KL), where [L] is the concentration of the radioligand and KL is its dissociation constant.
-
Neutrophil Degranulation Assay
This protocol measures the ability of a compound to inhibit the release of granular enzymes from neutrophils upon stimulation.
Objective: To determine the IC50 of this compound for the inhibition of LTB4-induced degranulation in human neutrophils.
Materials:
-
Human neutrophils.
-
Leukotriene B4 (LTB4) as a stimulant.
-
This compound as an inhibitor.
-
Cytochalasin B (to enhance degranulation response).
-
Buffer (e.g., Hanks' Balanced Salt Solution).
-
Substrate for the granular enzyme being measured (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide for β-N-acetylglucosaminidase).
-
Spectrophotometer.
Procedure:
-
Neutrophil Preparation: Isolate and prepare human neutrophils as described in the binding assay protocol.
-
Pre-incubation with Inhibitor: Pre-incubate the neutrophils with various concentrations of this compound.
-
Priming: Add cytochalasin B to the neutrophil suspension and incubate for a short period.
-
Stimulation: Initiate degranulation by adding a fixed concentration of LTB4 to the cell suspension.
-
Incubation: Incubate at 37°C for a specific time to allow for degranulation.
-
Termination of Reaction: Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
Enzyme Activity Measurement:
-
Transfer the supernatant to a new set of tubes.
-
Add the appropriate substrate for the granular enzyme being assayed (e.g., β-N-acetylglucosaminidase).
-
Incubate to allow the enzyme to react with the substrate.
-
Stop the enzyme reaction and measure the absorbance of the product using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of enzyme release for each concentration of this compound compared to the control (LTB4 stimulation without inhibitor).
-
Plot the percentage of inhibition as a function of the log of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and the experimental workflow for assessing receptor binding.
Caption: Signaling pathway of the high-affinity LTB4 receptor (BLT1).
Caption: Signaling pathway of the fMLP receptor.
Caption: Workflow for the radioligand receptor binding assay.
Conclusion
This compound is a potent and selective ligand for the high-affinity LTB4 receptor (BLT1). The available data indicates minimal cross-reactivity with the fMLP receptor, suggesting a favorable selectivity profile. However, to fully characterize its off-target effects, a comprehensive screening against a broad panel of receptors would be necessary. The experimental protocols provided herein offer a foundation for further investigation into the pharmacological properties of this compound and other LTB4 receptor modulators.
References
(Rac)-SC-45694: A Comparative Analysis of Receptor Cross-Reactivity
(Rac)-SC-45694 is a synthetic analog of leukotriene B4 (LTB4), a potent inflammatory mediator. This guide provides a comparative analysis of the cross-reactivity of this compound with other receptors, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a selective ligand for the high-affinity leukotriene B4 receptor (BLT1), where it exhibits both agonist and antagonist properties depending on the cellular response measured. It demonstrates significant potency at the BLT1 receptor, with a dissociation constant (KD) in the sub-micromolar range. In contrast, its affinity for the N-formyl-methionyl-leucyl-phenylalanine (fMLP) receptor is substantially lower, indicating a high degree of selectivity. While comprehensive cross-reactivity screening data against a broad panel of receptors is not publicly available, the initial characterization highlights its specificity for the LTB4 signaling pathway.
Data Presentation
The following table summarizes the quantitative data on the binding affinity and functional activity of this compound at the high-affinity LTB4 receptor and the fMLP receptor.
| Receptor Target | Parameter | Value | Reference |
| High-Affinity LTB4 Receptor (BLT1) | KD (Binding Affinity) | 0.76 µM | [1] |
| High-Affinity LTB4 Receptor (BLT1) | IC50 (Inhibition of LTB4-induced degranulation) | 0.3 µM | [1] |
| fMLP Receptor | KD (Binding Affinity) | > 83 µM | [1] |
Note: A lower KD value indicates a higher binding affinity. A lower IC50 value indicates a higher potency in inhibiting a specific function.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data presentation. These protocols are based on standard practices for radioligand binding and neutrophil functional assays.
Radioligand Binding Assay for LTB4 and fMLP Receptors
This protocol is a generalized procedure for determining the binding affinity (KD) of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Objective: To determine the dissociation constant (KD) of this compound for the high-affinity LTB4 and fMLP receptors on human neutrophils.
Materials:
-
Human neutrophils isolated from fresh human blood.
-
[3H]LTB4 (radioligand for LTB4 receptor).
-
[3H]N-formyl-methionyl-leucyl-phenylalanine (radioligand for fMLP receptor).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% bovine serum albumin).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Neutrophil Preparation: Isolate human neutrophils from venous blood of healthy donors using a standard density gradient centrifugation method. Resuspend the purified neutrophils in ice-cold binding buffer.
-
Competition Binding Assay:
-
In a series of microcentrifuge tubes, add a fixed concentration of [3H]LTB4 or [3H]fMLP.
-
Add increasing concentrations of unlabeled this compound to the tubes.
-
To determine non-specific binding, add a high concentration of unlabeled LTB4 or fMLP to a separate set of tubes.
-
Initiate the binding reaction by adding the neutrophil suspension to each tube.
-
-
Incubation: Incubate the tubes at 4°C for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. This traps the neutrophils with bound radioligand on the filter while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the KD value using the Cheng-Prusoff equation: KD = IC50 / (1 + [L]/KL), where [L] is the concentration of the radioligand and KL is its dissociation constant.
-
Neutrophil Degranulation Assay
This protocol measures the ability of a compound to inhibit the release of granular enzymes from neutrophils upon stimulation.
Objective: To determine the IC50 of this compound for the inhibition of LTB4-induced degranulation in human neutrophils.
Materials:
-
Human neutrophils.
-
Leukotriene B4 (LTB4) as a stimulant.
-
This compound as an inhibitor.
-
Cytochalasin B (to enhance degranulation response).
-
Buffer (e.g., Hanks' Balanced Salt Solution).
-
Substrate for the granular enzyme being measured (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide for β-N-acetylglucosaminidase).
-
Spectrophotometer.
Procedure:
-
Neutrophil Preparation: Isolate and prepare human neutrophils as described in the binding assay protocol.
-
Pre-incubation with Inhibitor: Pre-incubate the neutrophils with various concentrations of this compound.
-
Priming: Add cytochalasin B to the neutrophil suspension and incubate for a short period.
-
Stimulation: Initiate degranulation by adding a fixed concentration of LTB4 to the cell suspension.
-
Incubation: Incubate at 37°C for a specific time to allow for degranulation.
-
Termination of Reaction: Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
Enzyme Activity Measurement:
-
Transfer the supernatant to a new set of tubes.
-
Add the appropriate substrate for the granular enzyme being assayed (e.g., β-N-acetylglucosaminidase).
-
Incubate to allow the enzyme to react with the substrate.
-
Stop the enzyme reaction and measure the absorbance of the product using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of enzyme release for each concentration of this compound compared to the control (LTB4 stimulation without inhibitor).
-
Plot the percentage of inhibition as a function of the log of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and the experimental workflow for assessing receptor binding.
Caption: Signaling pathway of the high-affinity LTB4 receptor (BLT1).
Caption: Signaling pathway of the fMLP receptor.
Caption: Workflow for the radioligand receptor binding assay.
Conclusion
This compound is a potent and selective ligand for the high-affinity LTB4 receptor (BLT1). The available data indicates minimal cross-reactivity with the fMLP receptor, suggesting a favorable selectivity profile. However, to fully characterize its off-target effects, a comprehensive screening against a broad panel of receptors would be necessary. The experimental protocols provided herein offer a foundation for further investigation into the pharmacological properties of this compound and other LTB4 receptor modulators.
References
Enantiomer-Specific Inhibition of Cyclooxygenase: A Comparative Analysis of Chiral Nonsteroidal Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and adverse effect profiles of many nonsteroidal anti-inflammatory drugs (NSAIDs) are intrinsically linked to their stereochemistry. Chiral NSAIDs, existing as enantiomeric pairs, often exhibit significant differences in their pharmacological activity, with one enantiomer typically being more potent in inhibiting the target cyclooxygenase (COX) enzymes. This guide provides a comparative analysis of the enantiomer-specific effects of several well-characterized chiral NSAIDs on COX-1 and COX-2, supported by experimental data and detailed methodologies.
Enantioselective Inhibition of COX-1 and COX-2
The primary mechanism of action of NSAIDs is the inhibition of COX enzymes, which exist in two main isoforms: the constitutively expressed COX-1, responsible for physiological functions such as gastrointestinal cytoprotection, and the inducible COX-2, which is upregulated at sites of inflammation.[1] The differential inhibition of these isoforms by the enantiomers of chiral NSAIDs is a critical determinant of their therapeutic window.
A substantial body of evidence demonstrates that for many chiral NSAIDs, the (S)-enantiomer is the more potent inhibitor of both COX-1 and COX-2 compared to its (R)-counterpart. In many instances, the inhibitory activity of a racemic mixture can be almost exclusively attributed to the (S)-enantiomer.
Comparative Inhibitory Potency (IC50)
The following table summarizes the 50% inhibitory concentrations (IC50) for the enantiomers of selected NSAIDs against COX-1 and COX-2. This data, derived from various in vitro assays, provides a quantitative comparison of their potency and selectivity.
| Drug | Enantiomer | COX-1 IC50 | COX-2 IC50 | Selectivity (COX-1/COX-2) |
| Ketoprofen | (S)-Ketoprofen | - | 0.024 µmol/L (Whole Blood) | - |
| (R)-Ketoprofen | > 1 µmol/L (Whole Blood) | > 1 µmol/L (Whole Blood) | - | |
| Flurbiprofen | (S)-Flurbiprofen | - | 0.48 µmol/L (Sheep Placenta) | - |
| (R)-Flurbiprofen | - | > 80 µmol/L (Sheep Placenta) | - | |
| Ketorolac | (S)-Ketorolac | - | 0.9 µmol/L (Sheep Placenta) | - |
| (R)-Ketorolac | - | > 80 µmol/L (Sheep Placenta) | - | |
| Ibuprofen | (S)-Ibuprofen | More potent inhibitor than (R)-Ibuprofen | More potent inhibitor than (R)-Ibuprofen | - |
| (R)-Ibuprofen | Less potent inhibitor | Less potent inhibitor | - |
Note: The IC50 values and experimental systems vary across studies, highlighting the importance of considering the specific assay conditions when comparing data.
Experimental Protocols
The data presented in this guide are derived from established in vitro models for assessing COX inhibition. Understanding the methodologies is crucial for interpreting the results accurately.
Whole Blood Assay
This assay provides a physiologically relevant model for assessing the activity of COX inhibitors in the presence of blood cells and plasma proteins.
-
Sample Collection: Fresh whole blood is collected from healthy volunteers or animal models.
-
Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test compounds (e.g., (S)- and (R)-enantiomers of an NSAID).
-
COX-1 Activity (Thromboxane B2 production): Blood is allowed to clot, which triggers platelet activation and subsequent COX-1-mediated production of thromboxane A2 (TXA2), which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).
-
COX-2 Activity (Prostaglandin E2 production): Lipopolysaccharide (LPS) is added to a separate set of blood aliquots to induce the expression of COX-2 in monocytes, followed by measurement of prostaglandin E2 (PGE2) production.
-
Quantification: The levels of TXB2 and PGE2 are measured by enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in prostanoid production is determined.
Intact Cell Assays (e.g., Human Monocytes)
This method allows for the evaluation of COX inhibition in specific cell types.
-
Cell Culture: Human monocytes are isolated and cultured.
-
Induction of COX-2: Cells are stimulated with an inflammatory agent like LPS to induce COX-2 expression.
-
Inhibitor Treatment: The cells are then treated with varying concentrations of the test compounds.
-
Measurement of Prostaglandin Production: The amount of PGE2 released into the cell culture medium is quantified.
-
IC50 Calculation: The concentration of the inhibitor required to reduce PGE2 production by 50% is calculated.
Purified Enzyme Assays
These assays utilize purified COX-1 and COX-2 enzymes to directly measure the inhibitory activity of compounds without cellular barriers.
-
Enzyme Source: Purified COX-1 (e.g., from ram seminal vesicles) and COX-2 (e.g., from sheep placenta) are used.
-
Reaction Mixture: The enzyme is incubated with the substrate (arachidonic acid) and the test inhibitor.
-
Product Measurement: The formation of prostaglandin products is measured, often by monitoring oxygen consumption or by chromatographic methods.
-
IC50 Determination: The inhibitor concentration that leads to a 50% reduction in enzyme activity is determined.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the prostaglandin biosynthesis pathway and a typical experimental workflow for evaluating COX inhibitors.
References
Enantiomer-Specific Inhibition of Cyclooxygenase: A Comparative Analysis of Chiral Nonsteroidal Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and adverse effect profiles of many nonsteroidal anti-inflammatory drugs (NSAIDs) are intrinsically linked to their stereochemistry. Chiral NSAIDs, existing as enantiomeric pairs, often exhibit significant differences in their pharmacological activity, with one enantiomer typically being more potent in inhibiting the target cyclooxygenase (COX) enzymes. This guide provides a comparative analysis of the enantiomer-specific effects of several well-characterized chiral NSAIDs on COX-1 and COX-2, supported by experimental data and detailed methodologies.
Enantioselective Inhibition of COX-1 and COX-2
The primary mechanism of action of NSAIDs is the inhibition of COX enzymes, which exist in two main isoforms: the constitutively expressed COX-1, responsible for physiological functions such as gastrointestinal cytoprotection, and the inducible COX-2, which is upregulated at sites of inflammation.[1] The differential inhibition of these isoforms by the enantiomers of chiral NSAIDs is a critical determinant of their therapeutic window.
A substantial body of evidence demonstrates that for many chiral NSAIDs, the (S)-enantiomer is the more potent inhibitor of both COX-1 and COX-2 compared to its (R)-counterpart. In many instances, the inhibitory activity of a racemic mixture can be almost exclusively attributed to the (S)-enantiomer.
Comparative Inhibitory Potency (IC50)
The following table summarizes the 50% inhibitory concentrations (IC50) for the enantiomers of selected NSAIDs against COX-1 and COX-2. This data, derived from various in vitro assays, provides a quantitative comparison of their potency and selectivity.
| Drug | Enantiomer | COX-1 IC50 | COX-2 IC50 | Selectivity (COX-1/COX-2) |
| Ketoprofen | (S)-Ketoprofen | - | 0.024 µmol/L (Whole Blood) | - |
| (R)-Ketoprofen | > 1 µmol/L (Whole Blood) | > 1 µmol/L (Whole Blood) | - | |
| Flurbiprofen | (S)-Flurbiprofen | - | 0.48 µmol/L (Sheep Placenta) | - |
| (R)-Flurbiprofen | - | > 80 µmol/L (Sheep Placenta) | - | |
| Ketorolac | (S)-Ketorolac | - | 0.9 µmol/L (Sheep Placenta) | - |
| (R)-Ketorolac | - | > 80 µmol/L (Sheep Placenta) | - | |
| Ibuprofen | (S)-Ibuprofen | More potent inhibitor than (R)-Ibuprofen | More potent inhibitor than (R)-Ibuprofen | - |
| (R)-Ibuprofen | Less potent inhibitor | Less potent inhibitor | - |
Note: The IC50 values and experimental systems vary across studies, highlighting the importance of considering the specific assay conditions when comparing data.
Experimental Protocols
The data presented in this guide are derived from established in vitro models for assessing COX inhibition. Understanding the methodologies is crucial for interpreting the results accurately.
Whole Blood Assay
This assay provides a physiologically relevant model for assessing the activity of COX inhibitors in the presence of blood cells and plasma proteins.
-
Sample Collection: Fresh whole blood is collected from healthy volunteers or animal models.
-
Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test compounds (e.g., (S)- and (R)-enantiomers of an NSAID).
-
COX-1 Activity (Thromboxane B2 production): Blood is allowed to clot, which triggers platelet activation and subsequent COX-1-mediated production of thromboxane A2 (TXA2), which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).
-
COX-2 Activity (Prostaglandin E2 production): Lipopolysaccharide (LPS) is added to a separate set of blood aliquots to induce the expression of COX-2 in monocytes, followed by measurement of prostaglandin E2 (PGE2) production.
-
Quantification: The levels of TXB2 and PGE2 are measured by enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in prostanoid production is determined.
Intact Cell Assays (e.g., Human Monocytes)
This method allows for the evaluation of COX inhibition in specific cell types.
-
Cell Culture: Human monocytes are isolated and cultured.
-
Induction of COX-2: Cells are stimulated with an inflammatory agent like LPS to induce COX-2 expression.
-
Inhibitor Treatment: The cells are then treated with varying concentrations of the test compounds.
-
Measurement of Prostaglandin Production: The amount of PGE2 released into the cell culture medium is quantified.
-
IC50 Calculation: The concentration of the inhibitor required to reduce PGE2 production by 50% is calculated.
Purified Enzyme Assays
These assays utilize purified COX-1 and COX-2 enzymes to directly measure the inhibitory activity of compounds without cellular barriers.
-
Enzyme Source: Purified COX-1 (e.g., from ram seminal vesicles) and COX-2 (e.g., from sheep placenta) are used.
-
Reaction Mixture: The enzyme is incubated with the substrate (arachidonic acid) and the test inhibitor.
-
Product Measurement: The formation of prostaglandin products is measured, often by monitoring oxygen consumption or by chromatographic methods.
-
IC50 Determination: The inhibitor concentration that leads to a 50% reduction in enzyme activity is determined.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the prostaglandin biosynthesis pathway and a typical experimental workflow for evaluating COX inhibitors.
References
(Rac)-SC-45694: A Comparative Guide for Researchers
Initial Topic Misconception: It is critical to clarify that (Rac)-SC-45694 is not a Rac GTPase inhibitor. Scientific literature identifies SC-45694 as a leukotriene B4 (LTB4) analog. This compound refers to the racemic mixture of this compound. This guide will, therefore, focus on its activity as an LTB4 analog, specifically in human neutrophils, the primary cell type in which it has been characterized.
Introduction to SC-45694
SC-45694, with the chemical name 7-[4-(1-hydroxy-3Z-nonenyl)phenyl]-5S-hydroxy-6Z-heptenoic acid lithium salt, is a structurally unique, conformationally restricted analog of leukotriene B4 (LTB4)[1]. LTB4 is a potent lipid mediator involved in inflammatory responses, primarily acting on leukocytes[2]. SC-45694 exhibits unusual dual activity on human neutrophils, acting as a full agonist for chemotaxis while simultaneously being an antagonist for LTB4-induced degranulation[1]. This distinct profile suggests its utility in dissecting the signaling pathways downstream of LTB4 receptors.
Performance Comparison in Human Neutrophils
The primary data available for SC-45694 is from studies on human neutrophils. Its effects are compared to LTB4, the endogenous ligand for LTB4 receptors (BLT1 and BLT2).
Quantitative Data Summary
| Parameter | SC-45694 | Leukotriene B4 (LTB4) | Reference Compound | Cell Type |
| Chemotaxis (Agonist Activity) | Human Neutrophils | |||
| EC50 | 1 µM | Not explicitly stated, but maximal response is comparable | - | Human Neutrophils |
| Maximal Response | Similar to LTB4 | Potent chemoattractant | - | Human Neutrophils |
| Degranulation (Antagonist Activity) | Human Neutrophils | |||
| IC50 (vs. LTB4-induced degranulation) | 0.3 µM | - | - | Human Neutrophils |
| Agonist Activity for Degranulation | No activity | Induces degranulation | - | Human Neutrophils |
| Receptor Binding | Human Neutrophils | |||
| KD (High-affinity [3H]LTB4 binding) | 0.76 µM | High affinity | - | Human Neutrophils |
| K D (Low-affinity [3H]LTB4 binding) | Inhibits | High affinity | - | Human Neutrophils |
| Specificity | Human Neutrophils | |||
| Inhibition of [3H]fMLP binding | Very weak (KD > 83 µM) | Not applicable | fMLP | Human Neutrophils |
| Inhibition of fMLP-induced degranulation | No inhibition | Not applicable | fMLP | Human Neutrophils |
Data sourced from Tsai et al., 1994[1].
Signaling Pathways and Mechanism of Action
SC-45694's dual activity suggests it differentially modulates LTB4 receptor signaling. In neutrophils, LTB4 is known to signal through G-protein coupled receptors, leading to downstream events like calcium mobilization, activation of phosphoinositide 3-kinase (PI3K), and subsequent cellular responses such as chemotaxis and degranulation[3]. The ability of SC-45694 to trigger one response while blocking another implies a complex interaction with the receptor, possibly related to inducing a specific receptor conformation or interacting with different receptor subtypes or signaling complexes.
Caption: Proposed signaling pathway of SC-45694 in human neutrophils.
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the activity of SC-45694 in human neutrophils, based on the methodology described by Tsai et al., 1994[1].
Neutrophil Isolation
-
Source: Venous blood from healthy human donors.
-
Method: Dextran sedimentation followed by Ficoll-Hypaque density gradient centrifugation to separate neutrophils from other blood components.
-
Lysis of Erythrocytes: Contaminating red blood cells are removed by hypotonic lysis.
-
Final Preparation: Neutrophils are washed and resuspended in a buffered salt solution (e.g., Hanks' Balanced Salt Solution) containing calcium and magnesium.
Chemotaxis Assay
-
Apparatus: 48-well micro chemotaxis chamber.
-
Procedure:
-
The lower wells of the chamber are filled with the chemoattractant solution (SC-45694, LTB4, or control medium).
-
A polycarbonate filter membrane separates the upper and lower wells.
-
A suspension of isolated human neutrophils is added to the upper wells.
-
The chamber is incubated to allow neutrophils to migrate through the filter pores towards the chemoattractant.
-
-
Quantification: The filter is fixed, stained, and the number of neutrophils that have migrated to the other side is counted under a microscope.
Caption: Workflow for the neutrophil chemotaxis assay.
Degranulation Assay (Myeloperoxidase Release)
-
Principle: Degranulation is quantified by measuring the release of the enzyme myeloperoxidase from azurophilic granules.
-
Procedure:
-
Isolated neutrophils are pre-treated with cytochalasin B to enhance degranulation and prevent actin polymerization.
-
Cells are incubated with the antagonist (SC-45694) or vehicle control.
-
The agonist (LTB4 or fMLP) is added to stimulate degranulation.
-
The reaction is stopped by centrifugation at a low temperature.
-
-
Measurement: The supernatant is collected, and myeloperoxidase activity is measured spectrophotometrically using a suitable substrate (e.g., o-dianisidine dihydrochloride and hydrogen peroxide).
Performance in Other Cell Types
There is a lack of published data on the effects of this compound in cell types other than human neutrophils. While LTB4 and its antagonists have been studied in various cells, including eosinophils, monocytes, and endothelial cells, these findings cannot be directly extrapolated to SC-45694 due to its unique dual agonist/antagonist profile. For instance, some LTB4 receptor antagonists have been shown to possess intrinsic agonist activity in human endothelial cells[4]. Further research is required to determine the activity of SC-45694 in other immune and non-immune cells.
Alternative Compounds
For researchers interested in modulating LTB4 signaling, several other compounds are available. It is important to note that these may not share the specific dual-activity profile of SC-45694.
-
LTB4 Receptor Antagonists:
-
LY255283 and SC-41930: These have been evaluated for their effects on LTB4-induced human neutrophil adhesion and superoxide production[5].
-
BIIL-260 and Amelubant: Potent and long-acting LTB4 receptor antagonists with anti-inflammatory activity[6].
-
Etalocib (LY293111): An orally active LTB4 receptor antagonist that can induce apoptosis[6].
-
-
LTB4 Receptor Agonists:
-
Leukotriene B4 (LTB4): The natural endogenous agonist.
-
Conclusion
This compound is a valuable research tool for investigating LTB4 receptor signaling, particularly in human neutrophils. Its unique ability to act as an agonist for chemotaxis while antagonizing degranulation provides a means to differentiate the signaling pathways governing these distinct cellular functions. However, its effects in other cell types have not been reported, and researchers should exercise caution when extrapolating the available data. For studies requiring either pure antagonism or agonism of LTB4 receptors in other systems, alternative compounds may be more suitable. The misidentification of this compound as a Rac inhibitor highlights the importance of verifying the molecular target of chemical probes.
References
- 1. The leukotriene B4 receptor agonist/antagonist activities of SC-45694 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]
- 3. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of two leukotriene B4 (LTB4) receptor antagonists (LY255283 and SC-41930) on LTB4-induced human neutrophil adhesion and superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
(Rac)-SC-45694: A Comparative Guide for Researchers
Initial Topic Misconception: It is critical to clarify that (Rac)-SC-45694 is not a Rac GTPase inhibitor. Scientific literature identifies SC-45694 as a leukotriene B4 (LTB4) analog. This compound refers to the racemic mixture of this compound. This guide will, therefore, focus on its activity as an LTB4 analog, specifically in human neutrophils, the primary cell type in which it has been characterized.
Introduction to SC-45694
SC-45694, with the chemical name 7-[4-(1-hydroxy-3Z-nonenyl)phenyl]-5S-hydroxy-6Z-heptenoic acid lithium salt, is a structurally unique, conformationally restricted analog of leukotriene B4 (LTB4)[1]. LTB4 is a potent lipid mediator involved in inflammatory responses, primarily acting on leukocytes[2]. SC-45694 exhibits unusual dual activity on human neutrophils, acting as a full agonist for chemotaxis while simultaneously being an antagonist for LTB4-induced degranulation[1]. This distinct profile suggests its utility in dissecting the signaling pathways downstream of LTB4 receptors.
Performance Comparison in Human Neutrophils
The primary data available for SC-45694 is from studies on human neutrophils. Its effects are compared to LTB4, the endogenous ligand for LTB4 receptors (BLT1 and BLT2).
Quantitative Data Summary
| Parameter | SC-45694 | Leukotriene B4 (LTB4) | Reference Compound | Cell Type |
| Chemotaxis (Agonist Activity) | Human Neutrophils | |||
| EC50 | 1 µM | Not explicitly stated, but maximal response is comparable | - | Human Neutrophils |
| Maximal Response | Similar to LTB4 | Potent chemoattractant | - | Human Neutrophils |
| Degranulation (Antagonist Activity) | Human Neutrophils | |||
| IC50 (vs. LTB4-induced degranulation) | 0.3 µM | - | - | Human Neutrophils |
| Agonist Activity for Degranulation | No activity | Induces degranulation | - | Human Neutrophils |
| Receptor Binding | Human Neutrophils | |||
| KD (High-affinity [3H]LTB4 binding) | 0.76 µM | High affinity | - | Human Neutrophils |
| K D (Low-affinity [3H]LTB4 binding) | Inhibits | High affinity | - | Human Neutrophils |
| Specificity | Human Neutrophils | |||
| Inhibition of [3H]fMLP binding | Very weak (KD > 83 µM) | Not applicable | fMLP | Human Neutrophils |
| Inhibition of fMLP-induced degranulation | No inhibition | Not applicable | fMLP | Human Neutrophils |
Data sourced from Tsai et al., 1994[1].
Signaling Pathways and Mechanism of Action
SC-45694's dual activity suggests it differentially modulates LTB4 receptor signaling. In neutrophils, LTB4 is known to signal through G-protein coupled receptors, leading to downstream events like calcium mobilization, activation of phosphoinositide 3-kinase (PI3K), and subsequent cellular responses such as chemotaxis and degranulation[3]. The ability of SC-45694 to trigger one response while blocking another implies a complex interaction with the receptor, possibly related to inducing a specific receptor conformation or interacting with different receptor subtypes or signaling complexes.
Caption: Proposed signaling pathway of SC-45694 in human neutrophils.
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the activity of SC-45694 in human neutrophils, based on the methodology described by Tsai et al., 1994[1].
Neutrophil Isolation
-
Source: Venous blood from healthy human donors.
-
Method: Dextran sedimentation followed by Ficoll-Hypaque density gradient centrifugation to separate neutrophils from other blood components.
-
Lysis of Erythrocytes: Contaminating red blood cells are removed by hypotonic lysis.
-
Final Preparation: Neutrophils are washed and resuspended in a buffered salt solution (e.g., Hanks' Balanced Salt Solution) containing calcium and magnesium.
Chemotaxis Assay
-
Apparatus: 48-well micro chemotaxis chamber.
-
Procedure:
-
The lower wells of the chamber are filled with the chemoattractant solution (SC-45694, LTB4, or control medium).
-
A polycarbonate filter membrane separates the upper and lower wells.
-
A suspension of isolated human neutrophils is added to the upper wells.
-
The chamber is incubated to allow neutrophils to migrate through the filter pores towards the chemoattractant.
-
-
Quantification: The filter is fixed, stained, and the number of neutrophils that have migrated to the other side is counted under a microscope.
Caption: Workflow for the neutrophil chemotaxis assay.
Degranulation Assay (Myeloperoxidase Release)
-
Principle: Degranulation is quantified by measuring the release of the enzyme myeloperoxidase from azurophilic granules.
-
Procedure:
-
Isolated neutrophils are pre-treated with cytochalasin B to enhance degranulation and prevent actin polymerization.
-
Cells are incubated with the antagonist (SC-45694) or vehicle control.
-
The agonist (LTB4 or fMLP) is added to stimulate degranulation.
-
The reaction is stopped by centrifugation at a low temperature.
-
-
Measurement: The supernatant is collected, and myeloperoxidase activity is measured spectrophotometrically using a suitable substrate (e.g., o-dianisidine dihydrochloride and hydrogen peroxide).
Performance in Other Cell Types
There is a lack of published data on the effects of this compound in cell types other than human neutrophils. While LTB4 and its antagonists have been studied in various cells, including eosinophils, monocytes, and endothelial cells, these findings cannot be directly extrapolated to SC-45694 due to its unique dual agonist/antagonist profile. For instance, some LTB4 receptor antagonists have been shown to possess intrinsic agonist activity in human endothelial cells[4]. Further research is required to determine the activity of SC-45694 in other immune and non-immune cells.
Alternative Compounds
For researchers interested in modulating LTB4 signaling, several other compounds are available. It is important to note that these may not share the specific dual-activity profile of SC-45694.
-
LTB4 Receptor Antagonists:
-
LY255283 and SC-41930: These have been evaluated for their effects on LTB4-induced human neutrophil adhesion and superoxide production[5].
-
BIIL-260 and Amelubant: Potent and long-acting LTB4 receptor antagonists with anti-inflammatory activity[6].
-
Etalocib (LY293111): An orally active LTB4 receptor antagonist that can induce apoptosis[6].
-
-
LTB4 Receptor Agonists:
-
Leukotriene B4 (LTB4): The natural endogenous agonist.
-
Conclusion
This compound is a valuable research tool for investigating LTB4 receptor signaling, particularly in human neutrophils. Its unique ability to act as an agonist for chemotaxis while antagonizing degranulation provides a means to differentiate the signaling pathways governing these distinct cellular functions. However, its effects in other cell types have not been reported, and researchers should exercise caution when extrapolating the available data. For studies requiring either pure antagonism or agonism of LTB4 receptors in other systems, alternative compounds may be more suitable. The misidentification of this compound as a Rac inhibitor highlights the importance of verifying the molecular target of chemical probes.
References
- 1. The leukotriene B4 receptor agonist/antagonist activities of SC-45694 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]
- 3. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of two leukotriene B4 (LTB4) receptor antagonists (LY255283 and SC-41930) on LTB4-induced human neutrophil adhesion and superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
(Rac)-SC-45694: A Comparative Review of a Leukotriene B4 Analog for Researchers
(Rac)-SC-45694 is a synthetic analog of leukotriene B4 (LTB4), a potent inflammatory mediator. This guide provides a comprehensive comparison of this compound with other LTB4 receptor antagonists, supported by experimental data and detailed protocols for key assays. The information is intended for researchers, scientists, and professionals in drug development interested in the pharmacological modulation of the LTB4 pathway.
Performance Comparison of LTB4 Receptor Ligands
This compound exhibits a unique dual activity profile, acting as a full agonist for neutrophil chemotaxis while simultaneously functioning as an antagonist of LTB4-induced degranulation.[1] This distinct behavior sets it apart from traditional LTB4 receptor antagonists like SC-41930 and LY-255283, which generally exhibit inhibitory effects on various neutrophil functions.
| Compound | Assay | Target | Activity | Value |
| This compound | Radioligand Binding | High-affinity LTB4 Receptors | Inhibition | K_D = 0.76 µM[1] |
| Chemotaxis | Neutrophils | Agonist (Stimulation) | Half-maximal effect at 1 µM, Maximal effect at 10 µM[1] | |
| Degranulation (LTB4-induced) | Neutrophils | Antagonist (Inhibition) | IC50 = 0.3 µM[1] | |
| SC-41930 | Radioligand Binding | LTB4 Receptors | Inhibition | K_D = 0.2 µM[2] |
| Chemotaxis (LTB4-induced) | Neutrophils | Antagonist (Inhibition) | pA2 = 6.35 (0.3 µM to 3 µM)[2] | |
| Degranulation (LTB4-induced) | Neutrophils | Antagonist (Inhibition) | Active inhibitor[2] | |
| LY-255283 | Radioligand Binding | BLT2 Receptors | Inhibition | IC50 ≈ 100 nM (guinea pig lung membranes)[3] |
| Radioligand Binding | Human PMN | Inhibition | IC50 = 87 nM[4] | |
| Chemotaxis (LTB4-induced) | Neutrophils | Antagonist (Inhibition) | Active inhibitor[5] | |
| Superoxide Production (LTB4-induced) | Neutrophils | Antagonist (Inhibition) | Active inhibitor[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay evaluates the migration of neutrophils in response to chemoattractants.
Principle: The Boyden chamber assay utilizes a chamber with two compartments separated by a microporous membrane.[7] Neutrophils are placed in the upper compartment, and a chemoattractant is placed in the lower compartment. The number of cells that migrate through the pores to the lower side of the membrane is quantified to determine the chemotactic response.[7]
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using Ficoll separation and dextran-based sedimentation.[8] Perform a quality check of the isolated neutrophils using flow cytometry with a neutrophilic marker like anti-CD15 antibody.[8]
-
Chamber Preparation: Use a 96-well Boyden chamber with permeable supports containing a 5.0 µm pore polyester membrane.[8]
-
Loading:
-
Incubation: Incubate the chamber for approximately one hour to allow for cell migration.[8]
-
Quantification:
-
Detect the neutrophils that have migrated to the lower chamber by measuring their ATP levels using a luminescent-based method (e.g., CellTiter-Glo®).[8]
-
Alternatively, lyse the cells in the lower chamber and quantify the activity of myeloperoxidase (MPO), an enzyme specific to neutrophils.[9]
-
The resulting signal is directly proportional to the number of viable cells that have migrated.[8]
-
Neutrophil Degranulation Assay (Myeloperoxidase Release)
This assay quantifies the release of azurophilic granule contents from activated neutrophils.
Principle: Neutrophil degranulation is assessed by measuring the activity of myeloperoxidase (MPO), an enzyme stored in azurophilic granules, which is released into the supernatant upon cell stimulation.
Protocol:
-
Neutrophil Preparation: Isolate human or mouse neutrophils and resuspend them in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) at a concentration of 2 x 10⁷ cells/50 µl.
-
Stimulation:
-
Stimulate the neutrophils with an agonist (e.g., LTB4) in the presence or absence of the test compound (e.g., this compound) for 10 minutes at 37°C.[10]
-
-
Supernatant Collection: Centrifuge the cell suspension to pellet the cells and collect the supernatant.[10]
-
MPO Activity Measurement:
-
Incubate a portion of the supernatant with a substrate solution containing hydrogen peroxide (H₂O₂) and 3,3',5,5'-tetramethylbenzidine (TMB).[10]
-
The MPO in the supernatant will catalyze the oxidation of TMB by H₂O₂, resulting in a color change.
-
Measure the absorbance of the solution at a specific wavelength to determine the MPO activity.
-
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]LTB4) for binding to its receptor on a cell membrane preparation.
Protocol:
-
Membrane Preparation:
-
Binding Reaction:
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.[11]
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the equilibrium dissociation constant (K_D) or inhibition constant (K_i) from the IC50 value to determine the binding affinity of the test compound.[11]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the LTB4 receptors and a typical experimental workflow for studying LTB4 receptor antagonists.
Caption: LTB4 Receptor Signaling Pathways.
Caption: Experimental Workflow for Characterizing LTB4 Analogs.
References
- 1. The design and synthesis of second generation leukotriene B4 (LTB4) receptor antagonists related to SC-41930 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SC-41930: an inhibitor of leukotriene B4-stimulated human neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Leukotriene B4 receptor antagonists: the LY255283 series of hydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometric evaluation of the effects of leukotriene B4 receptor antagonists (LY255283 and SC-41930) on calcium mobilization and integrin expression of activated human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of two leukotriene B4 (LTB4) receptor antagonists (LY255283 and SC-41930) on LTB4-induced human neutrophil adhesion and superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-SC-45694: A Comparative Review of a Leukotriene B4 Analog for Researchers
(Rac)-SC-45694 is a synthetic analog of leukotriene B4 (LTB4), a potent inflammatory mediator. This guide provides a comprehensive comparison of this compound with other LTB4 receptor antagonists, supported by experimental data and detailed protocols for key assays. The information is intended for researchers, scientists, and professionals in drug development interested in the pharmacological modulation of the LTB4 pathway.
Performance Comparison of LTB4 Receptor Ligands
This compound exhibits a unique dual activity profile, acting as a full agonist for neutrophil chemotaxis while simultaneously functioning as an antagonist of LTB4-induced degranulation.[1] This distinct behavior sets it apart from traditional LTB4 receptor antagonists like SC-41930 and LY-255283, which generally exhibit inhibitory effects on various neutrophil functions.
| Compound | Assay | Target | Activity | Value |
| This compound | Radioligand Binding | High-affinity LTB4 Receptors | Inhibition | K_D = 0.76 µM[1] |
| Chemotaxis | Neutrophils | Agonist (Stimulation) | Half-maximal effect at 1 µM, Maximal effect at 10 µM[1] | |
| Degranulation (LTB4-induced) | Neutrophils | Antagonist (Inhibition) | IC50 = 0.3 µM[1] | |
| SC-41930 | Radioligand Binding | LTB4 Receptors | Inhibition | K_D = 0.2 µM[2] |
| Chemotaxis (LTB4-induced) | Neutrophils | Antagonist (Inhibition) | pA2 = 6.35 (0.3 µM to 3 µM)[2] | |
| Degranulation (LTB4-induced) | Neutrophils | Antagonist (Inhibition) | Active inhibitor[2] | |
| LY-255283 | Radioligand Binding | BLT2 Receptors | Inhibition | IC50 ≈ 100 nM (guinea pig lung membranes)[3] |
| Radioligand Binding | Human PMN | Inhibition | IC50 = 87 nM[4] | |
| Chemotaxis (LTB4-induced) | Neutrophils | Antagonist (Inhibition) | Active inhibitor[5] | |
| Superoxide Production (LTB4-induced) | Neutrophils | Antagonist (Inhibition) | Active inhibitor[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay evaluates the migration of neutrophils in response to chemoattractants.
Principle: The Boyden chamber assay utilizes a chamber with two compartments separated by a microporous membrane.[7] Neutrophils are placed in the upper compartment, and a chemoattractant is placed in the lower compartment. The number of cells that migrate through the pores to the lower side of the membrane is quantified to determine the chemotactic response.[7]
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using Ficoll separation and dextran-based sedimentation.[8] Perform a quality check of the isolated neutrophils using flow cytometry with a neutrophilic marker like anti-CD15 antibody.[8]
-
Chamber Preparation: Use a 96-well Boyden chamber with permeable supports containing a 5.0 µm pore polyester membrane.[8]
-
Loading:
-
Incubation: Incubate the chamber for approximately one hour to allow for cell migration.[8]
-
Quantification:
-
Detect the neutrophils that have migrated to the lower chamber by measuring their ATP levels using a luminescent-based method (e.g., CellTiter-Glo®).[8]
-
Alternatively, lyse the cells in the lower chamber and quantify the activity of myeloperoxidase (MPO), an enzyme specific to neutrophils.[9]
-
The resulting signal is directly proportional to the number of viable cells that have migrated.[8]
-
Neutrophil Degranulation Assay (Myeloperoxidase Release)
This assay quantifies the release of azurophilic granule contents from activated neutrophils.
Principle: Neutrophil degranulation is assessed by measuring the activity of myeloperoxidase (MPO), an enzyme stored in azurophilic granules, which is released into the supernatant upon cell stimulation.
Protocol:
-
Neutrophil Preparation: Isolate human or mouse neutrophils and resuspend them in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) at a concentration of 2 x 10⁷ cells/50 µl.
-
Stimulation:
-
Stimulate the neutrophils with an agonist (e.g., LTB4) in the presence or absence of the test compound (e.g., this compound) for 10 minutes at 37°C.[10]
-
-
Supernatant Collection: Centrifuge the cell suspension to pellet the cells and collect the supernatant.[10]
-
MPO Activity Measurement:
-
Incubate a portion of the supernatant with a substrate solution containing hydrogen peroxide (H₂O₂) and 3,3',5,5'-tetramethylbenzidine (TMB).[10]
-
The MPO in the supernatant will catalyze the oxidation of TMB by H₂O₂, resulting in a color change.
-
Measure the absorbance of the solution at a specific wavelength to determine the MPO activity.
-
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]LTB4) for binding to its receptor on a cell membrane preparation.
Protocol:
-
Membrane Preparation:
-
Binding Reaction:
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.[11]
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the equilibrium dissociation constant (K_D) or inhibition constant (K_i) from the IC50 value to determine the binding affinity of the test compound.[11]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the LTB4 receptors and a typical experimental workflow for studying LTB4 receptor antagonists.
Caption: LTB4 Receptor Signaling Pathways.
Caption: Experimental Workflow for Characterizing LTB4 Analogs.
References
- 1. The design and synthesis of second generation leukotriene B4 (LTB4) receptor antagonists related to SC-41930 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SC-41930: an inhibitor of leukotriene B4-stimulated human neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Leukotriene B4 receptor antagonists: the LY255283 series of hydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometric evaluation of the effects of leukotriene B4 receptor antagonists (LY255283 and SC-41930) on calcium mobilization and integrin expression of activated human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of two leukotriene B4 (LTB4) receptor antagonists (LY255283 and SC-41930) on LTB4-induced human neutrophil adhesion and superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of (Rac)-SKF-83959
A Note on Nomenclature: This guide focuses on the compound (Rac)-SKF-83959. Initial searches for "(Rac)-SC-45694" did not yield relevant results in the context of dopamine receptor pharmacology, suggesting a possible typographical error in the original query. The available scientific literature extensively covers (Rac)-SKF-83959, a compound that aligns with the detailed request for a comparison of a dopamine receptor modulating agent.
(Rac)-SKF-83959, or 6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine, is a benzazepine derivative that has been extensively studied for its interaction with dopamine receptors. Its pharmacological profile is complex and has been a subject of considerable debate in the scientific community, with conflicting reports on its mechanism of action. This guide provides a comprehensive comparison of its reported in vitro and in vivo effects, supported by experimental data and detailed protocols.
Data Presentation
The following tables summarize the quantitative data on the in vitro and in vivo effects of (Rac)-SKF-83959.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity of (Rac)-SKF-83959
| Parameter | Receptor/Assay | Species/System | Value | Reference |
| Binding Affinity (Ki) | Dopamine D1 Receptor | Rat | 1.18 nM | [1][2] |
| Dopamine D5 Receptor | Rat | 7.56 nM | [1][2] | |
| Dopamine D2 Receptor | Rat | 920 nM | [1][2] | |
| Dopamine D3 Receptor | Rat | 399 nM | [1][2] | |
| Dopamine D1 Receptor | Primate | pKi = 6.72 | [3] | |
| α2-Adrenoceptor | Primate | pKi = 6.41 | [3] | |
| Functional Activity | D1-mediated cAMP Production | CHO cells (human D1) | Partial agonist (35 ± 2% intrinsic activity) | [4] |
| D1-mediated cAMP Production | Primate glial cells | Potent antagonist | [3] | |
| D1-mediated β-arrestin Recruitment | HEK-293 cells | Partial agonist (32 ± 2% intrinsic activity) | [4] | |
| D1-mediated β-arrestin Recruitment | DiscoveRx PathHunter cells | No agonist activity (antagonist) | [5][6] | |
| D2-mediated β-arrestin Recruitment | CHO cells | Partial agonist (19 ± 2% intrinsic activity) | [4] | |
| D1-mediated PLC Signaling (IP1 accumulation) | HEK-293 cells | No significant stimulation | [4] | |
| PIP2 Hydrolysis | Rat brain membranes | Stimulates at high concentrations (10-250 µM) | [1][2] |
Table 2: Summary of Key In Vivo Effects of (Rac)-SKF-83959
| Experimental Model | Species | Dosage and Administration | Key Findings | Reference |
| Locomotor Activity | Rat | Intra-accumbal injection | Did not affect locomotor activity alone; counteracted SKF-81297-induced hyperactivity. | [7] |
| Rat | Systemic injection | Did not significantly affect spontaneous locomotor activity. | [8] | |
| Antiparkinsonian Effects | 6-OHDA lesioned rat | 0.5 mg/kg, chronic | Exerted antiparkinsonian action with less severe dyskinesia compared to L-DOPA. | [9] |
| MPTP-treated rhesus monkey | 0.5-1.0 mg/kg, sub-chronic | Increased goal-directed limb movements; therapeutic effect remained stable. | [10] | |
| Cognitive Function | Scopolamine-induced amnesia model (mouse) | 0.5 and 1 mg/kg, i.p. | Reversed cognitive impairments in passive avoidance and Y-maze tasks. | [1][2] |
| MAM rat model of schizophrenia | 0.4 mg/kg, acute and repeated | Enhanced hippocampal and prefrontal cortical neuronal network activity, but inhibited spatial learning. | [11] | |
| Rotational Behavior | Rat (amphetamine-pretreated) | Unilateral intra-prefrontal injection | Induced contralateral rotation and blocked SKF-81297-induced ipsilateral rotation. | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Assays
1. Radioligand Binding Assay for Receptor Affinity (Ki) Determination
-
Objective: To determine the binding affinity of (Rac)-SKF-83959 for dopamine receptors.
-
Materials:
-
Cell membranes prepared from rat striatum or cells expressing specific human dopamine receptor subtypes (e.g., D1, D2, D3, D5).
-
Radioligand specific for the receptor of interest (e.g., [³H]-SCH23390 for D1 receptors, [³H]-spiperone for D2-like receptors).
-
(Rac)-SKF-83959 at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of (Rac)-SKF-83959 in the incubation buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Calculate the Ki value using the Cheng-Prusoff equation from the IC50 value (the concentration of SKF-83959 that inhibits 50% of the specific binding of the radioligand).
-
2. cAMP Accumulation Assay
-
Objective: To assess the effect of (Rac)-SKF-83959 on adenylyl cyclase activity, a key downstream effector of D1 receptor activation.
-
Materials:
-
CHO or HEK-293 cells stably or transiently expressing the human dopamine D1 receptor.
-
(Rac)-SKF-83959 at various concentrations.
-
Dopamine (as a full agonist control).
-
SCH23390 (as a D1 antagonist control).
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[12]
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit, HTRF-based, or radioimmunoassay).
-
-
Procedure:
-
Culture the cells in 96-well or 384-well plates.[13]
-
Pre-treat the cells with the phosphodiesterase inhibitor.
-
Add varying concentrations of (Rac)-SKF-83959 or control compounds to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.[14]
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration using the chosen assay kit according to the manufacturer's instructions.
-
Data are typically expressed as a percentage of the maximal response to dopamine.
-
3. β-Arrestin Recruitment Assay
-
Objective: To measure the recruitment of β-arrestin to the dopamine D1 receptor upon ligand binding, an indicator of G-protein independent signaling and receptor desensitization.
-
Materials:
-
Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter cells from DiscoveRx or cells for a split luciferase complementation assay). These cells co-express the D1 receptor fused to a protein fragment and β-arrestin fused to the complementary fragment.
-
(Rac)-SKF-83959 at various concentrations.
-
Dopamine (as a positive control).
-
Assay-specific detection reagents.
-
-
Procedure:
-
Plate the engineered cells in an appropriate microplate.
-
Add varying concentrations of (Rac)-SKF-83959 or control compounds.
-
Incubate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor-β-arrestin interaction.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., chemiluminescence or fluorescence) using a plate reader.
-
The signal intensity is proportional to the extent of β-arrestin recruitment.
-
In Vivo Assays
1. Rodent Locomotor Activity Test
-
Objective: To evaluate the effect of (Rac)-SKF-83959 on spontaneous locomotor activity in rodents.
-
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
(Rac)-SKF-83959 dissolved in a suitable vehicle (e.g., saline).
-
Locomotor activity chambers equipped with infrared beams or a video tracking system.
-
-
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.[15]
-
Administer (Rac)-SKF-83959 or vehicle via the desired route (e.g., intraperitoneal injection).
-
Place each animal individually into a locomotor activity chamber.
-
Record locomotor activity for a set duration (e.g., 30-60 minutes).
-
Parameters measured typically include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.[15]
-
Clean the chambers thoroughly between animals to eliminate olfactory cues.[15]
-
2. 6-OHDA-Lesioned Rat Model of Parkinson's Disease
-
Objective: To assess the potential antiparkinsonian and dyskinesia-inducing effects of (Rac)-SKF-83959.
-
Materials:
-
Rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the medial forebrain bundle to create a model of Parkinson's disease.
-
(Rac)-SKF-83959.
-
Apomorphine or L-DOPA to induce rotational behavior and assess dyskinesia.
-
A rotometer or video recording system to quantify rotational behavior.
-
Abnormal Involuntary Movement Scale (AIMS) for scoring dyskinesia.
-
-
Procedure:
-
Confirm the 6-OHDA lesion by observing apomorphine-induced contralateral rotations.
-
Administer (Rac)-SKF-83959 chronically or acutely.
-
To assess antiparkinsonian effects, quantify the number of contralateral rotations over a set period (e.g., 90 minutes) after drug administration.
-
To assess dyskinesia, score the severity of abnormal involuntary movements (axial, limb, and orolingual) using the AIMS at regular intervals after drug administration.
-
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathways of (Rac)-SKF-83959 and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The alleged dopamine D1 receptor agonist SKF 83959 is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of G Protein-Biased Agonists That Fail To Recruit β-Arrestin or Promote Internalization of the D1 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SKF 83959 is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Chronic SKF83959 induced less severe dyskinesia and attenuated L-DOPA-induced dyskinesia in 6-OHDA-lesioned rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sub-chronic administration of the dopamine D(1) antagonist SKF 83959 in bilaterally MPTP-treated rhesus monkeys: stable therapeutic effects and wearing-off dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The atypical dopamine receptor agonist SKF 83959 enhances hippocampal and prefrontal cortical neuronal network activity in a rat model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. revvity.com [revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
A Comparative Guide to the In Vitro and In Vivo Effects of (Rac)-SKF-83959
A Note on Nomenclature: This guide focuses on the compound (Rac)-SKF-83959. Initial searches for "(Rac)-SC-45694" did not yield relevant results in the context of dopamine receptor pharmacology, suggesting a possible typographical error in the original query. The available scientific literature extensively covers (Rac)-SKF-83959, a compound that aligns with the detailed request for a comparison of a dopamine receptor modulating agent.
(Rac)-SKF-83959, or 6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine, is a benzazepine derivative that has been extensively studied for its interaction with dopamine receptors. Its pharmacological profile is complex and has been a subject of considerable debate in the scientific community, with conflicting reports on its mechanism of action. This guide provides a comprehensive comparison of its reported in vitro and in vivo effects, supported by experimental data and detailed protocols.
Data Presentation
The following tables summarize the quantitative data on the in vitro and in vivo effects of (Rac)-SKF-83959.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity of (Rac)-SKF-83959
| Parameter | Receptor/Assay | Species/System | Value | Reference |
| Binding Affinity (Ki) | Dopamine D1 Receptor | Rat | 1.18 nM | [1][2] |
| Dopamine D5 Receptor | Rat | 7.56 nM | [1][2] | |
| Dopamine D2 Receptor | Rat | 920 nM | [1][2] | |
| Dopamine D3 Receptor | Rat | 399 nM | [1][2] | |
| Dopamine D1 Receptor | Primate | pKi = 6.72 | [3] | |
| α2-Adrenoceptor | Primate | pKi = 6.41 | [3] | |
| Functional Activity | D1-mediated cAMP Production | CHO cells (human D1) | Partial agonist (35 ± 2% intrinsic activity) | [4] |
| D1-mediated cAMP Production | Primate glial cells | Potent antagonist | [3] | |
| D1-mediated β-arrestin Recruitment | HEK-293 cells | Partial agonist (32 ± 2% intrinsic activity) | [4] | |
| D1-mediated β-arrestin Recruitment | DiscoveRx PathHunter cells | No agonist activity (antagonist) | [5][6] | |
| D2-mediated β-arrestin Recruitment | CHO cells | Partial agonist (19 ± 2% intrinsic activity) | [4] | |
| D1-mediated PLC Signaling (IP1 accumulation) | HEK-293 cells | No significant stimulation | [4] | |
| PIP2 Hydrolysis | Rat brain membranes | Stimulates at high concentrations (10-250 µM) | [1][2] |
Table 2: Summary of Key In Vivo Effects of (Rac)-SKF-83959
| Experimental Model | Species | Dosage and Administration | Key Findings | Reference |
| Locomotor Activity | Rat | Intra-accumbal injection | Did not affect locomotor activity alone; counteracted SKF-81297-induced hyperactivity. | [7] |
| Rat | Systemic injection | Did not significantly affect spontaneous locomotor activity. | [8] | |
| Antiparkinsonian Effects | 6-OHDA lesioned rat | 0.5 mg/kg, chronic | Exerted antiparkinsonian action with less severe dyskinesia compared to L-DOPA. | [9] |
| MPTP-treated rhesus monkey | 0.5-1.0 mg/kg, sub-chronic | Increased goal-directed limb movements; therapeutic effect remained stable. | [10] | |
| Cognitive Function | Scopolamine-induced amnesia model (mouse) | 0.5 and 1 mg/kg, i.p. | Reversed cognitive impairments in passive avoidance and Y-maze tasks. | [1][2] |
| MAM rat model of schizophrenia | 0.4 mg/kg, acute and repeated | Enhanced hippocampal and prefrontal cortical neuronal network activity, but inhibited spatial learning. | [11] | |
| Rotational Behavior | Rat (amphetamine-pretreated) | Unilateral intra-prefrontal injection | Induced contralateral rotation and blocked SKF-81297-induced ipsilateral rotation. | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Assays
1. Radioligand Binding Assay for Receptor Affinity (Ki) Determination
-
Objective: To determine the binding affinity of (Rac)-SKF-83959 for dopamine receptors.
-
Materials:
-
Cell membranes prepared from rat striatum or cells expressing specific human dopamine receptor subtypes (e.g., D1, D2, D3, D5).
-
Radioligand specific for the receptor of interest (e.g., [³H]-SCH23390 for D1 receptors, [³H]-spiperone for D2-like receptors).
-
(Rac)-SKF-83959 at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of (Rac)-SKF-83959 in the incubation buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Calculate the Ki value using the Cheng-Prusoff equation from the IC50 value (the concentration of SKF-83959 that inhibits 50% of the specific binding of the radioligand).
-
2. cAMP Accumulation Assay
-
Objective: To assess the effect of (Rac)-SKF-83959 on adenylyl cyclase activity, a key downstream effector of D1 receptor activation.
-
Materials:
-
CHO or HEK-293 cells stably or transiently expressing the human dopamine D1 receptor.
-
(Rac)-SKF-83959 at various concentrations.
-
Dopamine (as a full agonist control).
-
SCH23390 (as a D1 antagonist control).
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[12]
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit, HTRF-based, or radioimmunoassay).
-
-
Procedure:
-
Culture the cells in 96-well or 384-well plates.[13]
-
Pre-treat the cells with the phosphodiesterase inhibitor.
-
Add varying concentrations of (Rac)-SKF-83959 or control compounds to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.[14]
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration using the chosen assay kit according to the manufacturer's instructions.
-
Data are typically expressed as a percentage of the maximal response to dopamine.
-
3. β-Arrestin Recruitment Assay
-
Objective: To measure the recruitment of β-arrestin to the dopamine D1 receptor upon ligand binding, an indicator of G-protein independent signaling and receptor desensitization.
-
Materials:
-
Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter cells from DiscoveRx or cells for a split luciferase complementation assay). These cells co-express the D1 receptor fused to a protein fragment and β-arrestin fused to the complementary fragment.
-
(Rac)-SKF-83959 at various concentrations.
-
Dopamine (as a positive control).
-
Assay-specific detection reagents.
-
-
Procedure:
-
Plate the engineered cells in an appropriate microplate.
-
Add varying concentrations of (Rac)-SKF-83959 or control compounds.
-
Incubate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor-β-arrestin interaction.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., chemiluminescence or fluorescence) using a plate reader.
-
The signal intensity is proportional to the extent of β-arrestin recruitment.
-
In Vivo Assays
1. Rodent Locomotor Activity Test
-
Objective: To evaluate the effect of (Rac)-SKF-83959 on spontaneous locomotor activity in rodents.
-
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
(Rac)-SKF-83959 dissolved in a suitable vehicle (e.g., saline).
-
Locomotor activity chambers equipped with infrared beams or a video tracking system.
-
-
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.[15]
-
Administer (Rac)-SKF-83959 or vehicle via the desired route (e.g., intraperitoneal injection).
-
Place each animal individually into a locomotor activity chamber.
-
Record locomotor activity for a set duration (e.g., 30-60 minutes).
-
Parameters measured typically include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.[15]
-
Clean the chambers thoroughly between animals to eliminate olfactory cues.[15]
-
2. 6-OHDA-Lesioned Rat Model of Parkinson's Disease
-
Objective: To assess the potential antiparkinsonian and dyskinesia-inducing effects of (Rac)-SKF-83959.
-
Materials:
-
Rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the medial forebrain bundle to create a model of Parkinson's disease.
-
(Rac)-SKF-83959.
-
Apomorphine or L-DOPA to induce rotational behavior and assess dyskinesia.
-
A rotometer or video recording system to quantify rotational behavior.
-
Abnormal Involuntary Movement Scale (AIMS) for scoring dyskinesia.
-
-
Procedure:
-
Confirm the 6-OHDA lesion by observing apomorphine-induced contralateral rotations.
-
Administer (Rac)-SKF-83959 chronically or acutely.
-
To assess antiparkinsonian effects, quantify the number of contralateral rotations over a set period (e.g., 90 minutes) after drug administration.
-
To assess dyskinesia, score the severity of abnormal involuntary movements (axial, limb, and orolingual) using the AIMS at regular intervals after drug administration.
-
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathways of (Rac)-SKF-83959 and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The alleged dopamine D1 receptor agonist SKF 83959 is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of G Protein-Biased Agonists That Fail To Recruit β-Arrestin or Promote Internalization of the D1 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SKF 83959 is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Chronic SKF83959 induced less severe dyskinesia and attenuated L-DOPA-induced dyskinesia in 6-OHDA-lesioned rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sub-chronic administration of the dopamine D(1) antagonist SKF 83959 in bilaterally MPTP-treated rhesus monkeys: stable therapeutic effects and wearing-off dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The atypical dopamine receptor agonist SKF 83959 enhances hippocampal and prefrontal cortical neuronal network activity in a rat model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. revvity.com [revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
A Comparative Guide to (Rac)-SC-45694 and Other Leukotriene B4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the leukotriene B4 (LTB4) receptor antagonist (Rac)-SC-45694 with other notable antagonists. The information presented is intended to assist researchers in selecting the appropriate tools for their studies on LTB4-mediated inflammation and signaling.
Leukotriene B4 is a potent lipid mediator of inflammation, exerting its effects through two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1][2] Antagonists of these receptors are valuable research tools and potential therapeutics for a variety of inflammatory diseases.
Specificity and Potency of LTB4 Receptor Antagonists
This compound is a conformationally restricted analog of LTB4 that exhibits a unique pharmacological profile, acting as a full agonist for neutrophil chemotaxis while antagonizing LTB4-induced degranulation. This dual activity suggests it may be a useful tool for dissecting the distinct signaling pathways coupled to LTB4 receptors.
The following tables summarize the binding affinities and functional potencies of this compound and other commonly used LTB4 receptor antagonists.
Table 1: Binding Affinity of LTB4 Receptor Antagonists
| Compound | Receptor Target(s) | Binding Affinity (Kd, Ki, or pKi) | Species/Cell Type | Reference(s) |
| This compound | High-affinity LTB4 receptors (BLT1) | Kd = 0.76 µM | Human Neutrophils | [3] |
| U-75302 | BLT1 | Ki = 159 nM | Guinea Pig Lung Membranes | [4] |
| BLT2 | No significant binding | Human | [4] | |
| CP-105696 | High-affinity LTB4 receptors (BLT1) | IC50 = 8.42 nM | Human Neutrophils | [5] |
| LY255283 | BLT2 | pKi = 7.0 | Guinea Pig Lung Membranes | [3] |
| BLT2 | IC50 ≈ 100 nM | Guinea Pig Lung Membranes | [6] | |
| BIIL-260 | LTB4 Receptor | Ki = 1.7 nM | Human Neutrophil Membranes | [5] |
| Etalocib (LY293111) | LTB4 Receptor | Ki = 25 nM | Human | [5] |
| SB-209247 | LTB4 Receptor | Ki = 0.78 nM | Human | [5] |
Table 2: Functional Activity of LTB4 Receptor Antagonists
| Compound | Functional Assay | Activity | Potency (IC50 or EC50) | Species/Cell Type | Reference(s) |
| This compound | Neutrophil Chemotaxis | Agonist | EC50 = 1 µM | Human Neutrophils | [3] |
| LTB4-induced Degranulation | Antagonist | IC50 = 0.3 µM | Human Neutrophils | [3] | |
| CP-105696 | LTB4-induced Chemotaxis | Antagonist | IC50 = 5.0 nM | Human Neutrophils | [5] |
| Etalocib (LY293111) | LTB4-induced Calcium Mobilization | Antagonist | IC50 = 20 nM | Human | [5] |
| SB-209247 | LTB4-induced Ca2+ Mobilization | Antagonist | IC50 = 6.6 nM | Human | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key assays used to characterize LTB4 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for its receptor.
-
Membrane Preparation: Prepare cell membranes from a source rich in LTB4 receptors, such as guinea pig spleen or transfected cell lines expressing human BLT1 or BLT2.[7]
-
Incubation: Incubate the cell membranes with a constant concentration of radiolabeled LTB4 (e.g., [3H]LTB4) and varying concentrations of the unlabeled antagonist.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a compound to stimulate or inhibit the directed migration of neutrophils.[8]
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Assay Setup: Place a microporous membrane (e.g., 3-5 µm pore size) in a Boyden chamber, separating an upper and a lower compartment.
-
Loading: Add the chemoattractant (e.g., LTB4) to the lower chamber and the neutrophil suspension to the upper chamber. To test for antagonistic activity, pre-incubate the neutrophils with the antagonist before adding them to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 to allow for cell migration.
-
Quantification: After incubation, count the number of neutrophils that have migrated to the lower side of the membrane using microscopy and a cell counter.
Neutrophil Degranulation Assay
This assay assesses the ability of a compound to induce or block the release of granular contents from neutrophils.
-
Neutrophil Preparation: Isolate and prime human neutrophils.
-
Stimulation: Incubate the neutrophils with the test compound (agonist or antagonist) followed by a stimulus known to induce degranulation (e.g., LTB4).
-
Measurement of Released Enzymes: Pellet the cells by centrifugation and measure the activity of released granular enzymes (e.g., myeloperoxidase for azurophilic granules or β-hexosaminidase for specific granules) in the supernatant using a colorimetric substrate.[9]
-
Flow Cytometry Analysis: Alternatively, degranulation can be assessed by measuring the surface expression of granular membrane proteins (e.g., CD63 or CD66b) using flow cytometry.[10]
Visualizing LTB4 Signaling and Experimental Design
To better understand the mechanisms of action and the experimental approaches used to study these compounds, the following diagrams are provided.
Caption: LTB4 Signaling Pathway.
Caption: Experimental Workflow for LTB4 Antagonist Evaluation.
Caption: Comparison of LTB4 Receptor Antagonists.
References
- 1. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of BLT1 antagonist for COPD: involvement of inducing autophagy and ameliorating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Transition of affinity states for leukotriene B4 receptors in sheep lung membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Neutrophil Degranulation of Azurophil and Specific Granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Neutrophil Degranulation and Cytokine Secretion: A Novel Model Approach Based on Linear Fitting - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (Rac)-SC-45694 and Other Leukotriene B4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the leukotriene B4 (LTB4) receptor antagonist (Rac)-SC-45694 with other notable antagonists. The information presented is intended to assist researchers in selecting the appropriate tools for their studies on LTB4-mediated inflammation and signaling.
Leukotriene B4 is a potent lipid mediator of inflammation, exerting its effects through two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1][2] Antagonists of these receptors are valuable research tools and potential therapeutics for a variety of inflammatory diseases.
Specificity and Potency of LTB4 Receptor Antagonists
This compound is a conformationally restricted analog of LTB4 that exhibits a unique pharmacological profile, acting as a full agonist for neutrophil chemotaxis while antagonizing LTB4-induced degranulation. This dual activity suggests it may be a useful tool for dissecting the distinct signaling pathways coupled to LTB4 receptors.
The following tables summarize the binding affinities and functional potencies of this compound and other commonly used LTB4 receptor antagonists.
Table 1: Binding Affinity of LTB4 Receptor Antagonists
| Compound | Receptor Target(s) | Binding Affinity (Kd, Ki, or pKi) | Species/Cell Type | Reference(s) |
| This compound | High-affinity LTB4 receptors (BLT1) | Kd = 0.76 µM | Human Neutrophils | [3] |
| U-75302 | BLT1 | Ki = 159 nM | Guinea Pig Lung Membranes | [4] |
| BLT2 | No significant binding | Human | [4] | |
| CP-105696 | High-affinity LTB4 receptors (BLT1) | IC50 = 8.42 nM | Human Neutrophils | [5] |
| LY255283 | BLT2 | pKi = 7.0 | Guinea Pig Lung Membranes | [3] |
| BLT2 | IC50 ≈ 100 nM | Guinea Pig Lung Membranes | [6] | |
| BIIL-260 | LTB4 Receptor | Ki = 1.7 nM | Human Neutrophil Membranes | [5] |
| Etalocib (LY293111) | LTB4 Receptor | Ki = 25 nM | Human | [5] |
| SB-209247 | LTB4 Receptor | Ki = 0.78 nM | Human | [5] |
Table 2: Functional Activity of LTB4 Receptor Antagonists
| Compound | Functional Assay | Activity | Potency (IC50 or EC50) | Species/Cell Type | Reference(s) |
| This compound | Neutrophil Chemotaxis | Agonist | EC50 = 1 µM | Human Neutrophils | [3] |
| LTB4-induced Degranulation | Antagonist | IC50 = 0.3 µM | Human Neutrophils | [3] | |
| CP-105696 | LTB4-induced Chemotaxis | Antagonist | IC50 = 5.0 nM | Human Neutrophils | [5] |
| Etalocib (LY293111) | LTB4-induced Calcium Mobilization | Antagonist | IC50 = 20 nM | Human | [5] |
| SB-209247 | LTB4-induced Ca2+ Mobilization | Antagonist | IC50 = 6.6 nM | Human | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key assays used to characterize LTB4 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for its receptor.
-
Membrane Preparation: Prepare cell membranes from a source rich in LTB4 receptors, such as guinea pig spleen or transfected cell lines expressing human BLT1 or BLT2.[7]
-
Incubation: Incubate the cell membranes with a constant concentration of radiolabeled LTB4 (e.g., [3H]LTB4) and varying concentrations of the unlabeled antagonist.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a compound to stimulate or inhibit the directed migration of neutrophils.[8]
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Assay Setup: Place a microporous membrane (e.g., 3-5 µm pore size) in a Boyden chamber, separating an upper and a lower compartment.
-
Loading: Add the chemoattractant (e.g., LTB4) to the lower chamber and the neutrophil suspension to the upper chamber. To test for antagonistic activity, pre-incubate the neutrophils with the antagonist before adding them to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 to allow for cell migration.
-
Quantification: After incubation, count the number of neutrophils that have migrated to the lower side of the membrane using microscopy and a cell counter.
Neutrophil Degranulation Assay
This assay assesses the ability of a compound to induce or block the release of granular contents from neutrophils.
-
Neutrophil Preparation: Isolate and prime human neutrophils.
-
Stimulation: Incubate the neutrophils with the test compound (agonist or antagonist) followed by a stimulus known to induce degranulation (e.g., LTB4).
-
Measurement of Released Enzymes: Pellet the cells by centrifugation and measure the activity of released granular enzymes (e.g., myeloperoxidase for azurophilic granules or β-hexosaminidase for specific granules) in the supernatant using a colorimetric substrate.[9]
-
Flow Cytometry Analysis: Alternatively, degranulation can be assessed by measuring the surface expression of granular membrane proteins (e.g., CD63 or CD66b) using flow cytometry.[10]
Visualizing LTB4 Signaling and Experimental Design
To better understand the mechanisms of action and the experimental approaches used to study these compounds, the following diagrams are provided.
Caption: LTB4 Signaling Pathway.
Caption: Experimental Workflow for LTB4 Antagonist Evaluation.
Caption: Comparison of LTB4 Receptor Antagonists.
References
- 1. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of BLT1 antagonist for COPD: involvement of inducing autophagy and ameliorating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Transition of affinity states for leukotriene B4 receptors in sheep lung membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Neutrophil Degranulation of Azurophil and Specific Granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Neutrophil Degranulation and Cytokine Secretion: A Novel Model Approach Based on Linear Fitting - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (Rac)-SC-45694: A Leukotriene B4 Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical and functional comparison of (Rac)-SC-45694 with other notable leukotriene B4 (LTB4) receptor modulators. This compound, a racemic mixture of SC-45694, is distinguished by its dual activity as both a full agonist in neutrophil chemotaxis and an antagonist in LTB4-induced neutrophil degranulation. This unique pharmacological profile makes it a valuable tool for investigating the nuanced roles of LTB4 receptor signaling in inflammatory processes.
Executive Summary
This compound is a synthetic analog of leukotriene B4, a potent lipid mediator of inflammation. It interacts with high-affinity LTB4 receptors on human neutrophils, initiating downstream signaling cascades that govern cellular functions such as directed migration (chemotaxis) and the release of inflammatory granules (degranulation). This guide presents a comparative analysis of this compound against established LTB4 receptor antagonists: CP-105696, LY255283, and U-75302. The quantitative data summarized herein, derived from in vitro experimental studies, facilitates an objective assessment of their relative potencies and activities.
Data Presentation: Quantitative Comparison of LTB4 Receptor Modulators
The following tables summarize the key quantitative data for this compound and its comparators, focusing on their activity in radioligand binding assays and functional neutrophil assays.
Table 1: Radioligand Binding Affinity for LTB4 Receptors
| Compound | Receptor Source | Assay Conditions | Binding Affinity (KD/IC50) |
| This compound | Human Neutrophils (High-affinity) | [3H]LTB4 binding | KD: 0.76 µM[1] |
| CP-105696 | Human Neutrophils (High-affinity) | [3H]LTB4 binding | IC50: 8.42 nM[2][3] |
| LY255283 | Guinea Pig Lung Membranes | [3H]LTB4 binding | IC50: ~100 nM[4] |
| Human PMN | [3H]LTB4 binding | IC50: 87 nM[5] | |
| U-75302 | - | - | Data not available |
Table 2: Functional Activity in Neutrophil Chemotaxis Assays
| Compound | Assay Type | Agonist/Antagonist Activity | Potency (EC50/IC50/Effective Concentration) |
| This compound | Neutrophil Chemotaxis | Full Agonist | Half-maximal effect: 1 µM; Maximal effect: 10 µM[1] |
| CP-105696 | LTB4-mediated Neutrophil Chemotaxis | Antagonist | IC50: 5.0 nM[2][3] |
| LY255283 | LTB4-induced Neutrophil Adhesion | Antagonist | - |
| U-75302 | LTB4 Dose-Response Displacement | Antagonist | Effective at < 0.3 µM[6] |
Table 3: Functional Activity in Neutrophil Degranulation Assays
| Compound | Assay Type | Antagonist Activity | Potency (IC50) |
| This compound | LTB4-induced Neutrophil Degranulation | Antagonist | IC50: 0.3 µM[1] |
| CP-105696 | - | - | Data not available |
| LY255283 | - | - | Data not available |
| U-75302 | - | - | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay for LTB4 Receptors
Objective: To determine the binding affinity of a compound to the LTB4 receptor.
Materials:
-
Human neutrophils or other appropriate cell/tissue membrane preparations expressing LTB4 receptors.
-
[3H]Leukotriene B4 (radioligand).
-
Test compounds (e.g., this compound, CP-105696, LY255283).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM CaCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Isolate membranes from the chosen receptor source using standard homogenization and centrifugation techniques.
-
Binding Reaction: In a microplate, combine the membrane preparation, [3H]LTB4 at a fixed concentration, and varying concentrations of the test compound.
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]LTB4 (IC50). KD or Ki values can be calculated from this data.
Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To assess the ability of a compound to induce or inhibit the directed migration of neutrophils.
Materials:
-
Isolated human neutrophils.
-
Boyden chambers with a microporous membrane (e.g., 3-5 µm pore size).
-
Chemoattractant (e.g., LTB4).
-
Test compounds.
-
Assay medium (e.g., Hank's Balanced Salt Solution with 0.1% BSA).
-
Microscope.
Procedure:
-
Cell Preparation: Isolate human neutrophils from peripheral blood using density gradient centrifugation.
-
Chamber Setup: Place the chemoattractant and/or test compound in the lower chamber of the Boyden apparatus.
-
Cell Seeding: Add the neutrophil suspension to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes).
-
Cell Staining and Counting: After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.
-
Quantification: Count the number of migrated cells in several high-power fields using a microscope.
-
Data Analysis: For agonists, plot the number of migrated cells against the compound concentration to determine the EC50. For antagonists, measure the inhibition of LTB4-induced migration to determine the IC50.
Neutrophil Degranulation Assay (Myeloperoxidase Release)
Objective: To measure the ability of a compound to inhibit LTB4-induced release of granule contents from neutrophils.
Materials:
-
Isolated human neutrophils.
-
Leukotriene B4 (LTB4).
-
Test compounds.
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+).
-
Substrate for myeloperoxidase (MPO), a marker of azurophilic granules (e.g., o-dianisidine dihydrochloride).
-
Spectrophotometer.
Procedure:
-
Cell Preparation: Isolate human neutrophils as described for the chemotaxis assay.
-
Pre-incubation: Pre-incubate the neutrophils with the test compound for a specified time.
-
Stimulation: Add LTB4 to stimulate degranulation and incubate at 37°C.
-
Centrifugation: Pellet the cells by centrifugation.
-
Supernatant Collection: Carefully collect the supernatant containing the released granule enzymes.
-
Enzyme Assay: Add the MPO substrate to the supernatant and measure the change in absorbance over time using a spectrophotometer.
-
Data Analysis: Calculate the percentage of MPO release relative to a positive control (e.g., total cell lysate). For antagonists, determine the IC50 for the inhibition of LTB4-induced MPO release.
Mandatory Visualization
Diagram 1: Leukotriene B4 (LTB4) Signaling Pathway in Neutrophils
Caption: LTB4 signaling pathway in neutrophils.
Diagram 2: Experimental Workflow for Neutrophil Chemotaxis Assay
Caption: Workflow for neutrophil chemotaxis assay.
Diagram 3: Experimental Workflow for Neutrophil Degranulation Assay
Caption: Workflow for neutrophil degranulation assay.
References
- 1. The leukotriene B4 receptor agonist/antagonist activities of SC-45694 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Leukotriene B4 receptor antagonists: the LY255283 series of hydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog U-75302: characterization on lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (Rac)-SC-45694: A Leukotriene B4 Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical and functional comparison of (Rac)-SC-45694 with other notable leukotriene B4 (LTB4) receptor modulators. This compound, a racemic mixture of SC-45694, is distinguished by its dual activity as both a full agonist in neutrophil chemotaxis and an antagonist in LTB4-induced neutrophil degranulation. This unique pharmacological profile makes it a valuable tool for investigating the nuanced roles of LTB4 receptor signaling in inflammatory processes.
Executive Summary
This compound is a synthetic analog of leukotriene B4, a potent lipid mediator of inflammation. It interacts with high-affinity LTB4 receptors on human neutrophils, initiating downstream signaling cascades that govern cellular functions such as directed migration (chemotaxis) and the release of inflammatory granules (degranulation). This guide presents a comparative analysis of this compound against established LTB4 receptor antagonists: CP-105696, LY255283, and U-75302. The quantitative data summarized herein, derived from in vitro experimental studies, facilitates an objective assessment of their relative potencies and activities.
Data Presentation: Quantitative Comparison of LTB4 Receptor Modulators
The following tables summarize the key quantitative data for this compound and its comparators, focusing on their activity in radioligand binding assays and functional neutrophil assays.
Table 1: Radioligand Binding Affinity for LTB4 Receptors
| Compound | Receptor Source | Assay Conditions | Binding Affinity (KD/IC50) |
| This compound | Human Neutrophils (High-affinity) | [3H]LTB4 binding | KD: 0.76 µM[1] |
| CP-105696 | Human Neutrophils (High-affinity) | [3H]LTB4 binding | IC50: 8.42 nM[2][3] |
| LY255283 | Guinea Pig Lung Membranes | [3H]LTB4 binding | IC50: ~100 nM[4] |
| Human PMN | [3H]LTB4 binding | IC50: 87 nM[5] | |
| U-75302 | - | - | Data not available |
Table 2: Functional Activity in Neutrophil Chemotaxis Assays
| Compound | Assay Type | Agonist/Antagonist Activity | Potency (EC50/IC50/Effective Concentration) |
| This compound | Neutrophil Chemotaxis | Full Agonist | Half-maximal effect: 1 µM; Maximal effect: 10 µM[1] |
| CP-105696 | LTB4-mediated Neutrophil Chemotaxis | Antagonist | IC50: 5.0 nM[2][3] |
| LY255283 | LTB4-induced Neutrophil Adhesion | Antagonist | - |
| U-75302 | LTB4 Dose-Response Displacement | Antagonist | Effective at < 0.3 µM[6] |
Table 3: Functional Activity in Neutrophil Degranulation Assays
| Compound | Assay Type | Antagonist Activity | Potency (IC50) |
| This compound | LTB4-induced Neutrophil Degranulation | Antagonist | IC50: 0.3 µM[1] |
| CP-105696 | - | - | Data not available |
| LY255283 | - | - | Data not available |
| U-75302 | - | - | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay for LTB4 Receptors
Objective: To determine the binding affinity of a compound to the LTB4 receptor.
Materials:
-
Human neutrophils or other appropriate cell/tissue membrane preparations expressing LTB4 receptors.
-
[3H]Leukotriene B4 (radioligand).
-
Test compounds (e.g., this compound, CP-105696, LY255283).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM CaCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Isolate membranes from the chosen receptor source using standard homogenization and centrifugation techniques.
-
Binding Reaction: In a microplate, combine the membrane preparation, [3H]LTB4 at a fixed concentration, and varying concentrations of the test compound.
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]LTB4 (IC50). KD or Ki values can be calculated from this data.
Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To assess the ability of a compound to induce or inhibit the directed migration of neutrophils.
Materials:
-
Isolated human neutrophils.
-
Boyden chambers with a microporous membrane (e.g., 3-5 µm pore size).
-
Chemoattractant (e.g., LTB4).
-
Test compounds.
-
Assay medium (e.g., Hank's Balanced Salt Solution with 0.1% BSA).
-
Microscope.
Procedure:
-
Cell Preparation: Isolate human neutrophils from peripheral blood using density gradient centrifugation.
-
Chamber Setup: Place the chemoattractant and/or test compound in the lower chamber of the Boyden apparatus.
-
Cell Seeding: Add the neutrophil suspension to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes).
-
Cell Staining and Counting: After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.
-
Quantification: Count the number of migrated cells in several high-power fields using a microscope.
-
Data Analysis: For agonists, plot the number of migrated cells against the compound concentration to determine the EC50. For antagonists, measure the inhibition of LTB4-induced migration to determine the IC50.
Neutrophil Degranulation Assay (Myeloperoxidase Release)
Objective: To measure the ability of a compound to inhibit LTB4-induced release of granule contents from neutrophils.
Materials:
-
Isolated human neutrophils.
-
Leukotriene B4 (LTB4).
-
Test compounds.
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+).
-
Substrate for myeloperoxidase (MPO), a marker of azurophilic granules (e.g., o-dianisidine dihydrochloride).
-
Spectrophotometer.
Procedure:
-
Cell Preparation: Isolate human neutrophils as described for the chemotaxis assay.
-
Pre-incubation: Pre-incubate the neutrophils with the test compound for a specified time.
-
Stimulation: Add LTB4 to stimulate degranulation and incubate at 37°C.
-
Centrifugation: Pellet the cells by centrifugation.
-
Supernatant Collection: Carefully collect the supernatant containing the released granule enzymes.
-
Enzyme Assay: Add the MPO substrate to the supernatant and measure the change in absorbance over time using a spectrophotometer.
-
Data Analysis: Calculate the percentage of MPO release relative to a positive control (e.g., total cell lysate). For antagonists, determine the IC50 for the inhibition of LTB4-induced MPO release.
Mandatory Visualization
Diagram 1: Leukotriene B4 (LTB4) Signaling Pathway in Neutrophils
Caption: LTB4 signaling pathway in neutrophils.
Diagram 2: Experimental Workflow for Neutrophil Chemotaxis Assay
Caption: Workflow for neutrophil chemotaxis assay.
Diagram 3: Experimental Workflow for Neutrophil Degranulation Assay
Caption: Workflow for neutrophil degranulation assay.
References
- 1. The leukotriene B4 receptor agonist/antagonist activities of SC-45694 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Leukotriene B4 receptor antagonists: the LY255283 series of hydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog U-75302: characterization on lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Unidentified Compound (Rac)-SC-45694: Lack of Data Prevents Safe Disposal Guidance
Efforts to determine the proper disposal procedures for the substance identified as "(Rac)-SC-45694" have been unsuccessful due to a critical lack of publicly available information regarding its chemical identity, properties, and associated hazards. Without a Safety Data Sheet (SDS) or any toxicological and environmental data, providing safe and compliant disposal instructions is not possible.
Initial investigations into common chemical databases and supplier catalogs, including a hypothesized connection to Santa Cruz Biotechnology based on the "SC" prefix, did not yield a match for this specific identifier. The "(Rac)-" prefix indicates that the substance is a racemic mixture, a common designation in chemistry, but the core identifier "SC-45694" does not correspond to a known commercially available chemical under that name in readily searchable databases.
Further attempts to locate this compound through broader searches of scientific literature and chemical patents have also failed to provide the necessary information to characterize its risks.
General Guidance for Unidentified Chemical Waste
In the absence of specific information for "this compound," standard laboratory procedures for handling unknown chemicals must be strictly followed. Researchers, scientists, and drug development professionals are advised to:
-
Treat the substance as hazardous. Until its properties are definitively known, "this compound" should be handled with the highest level of precaution, assuming it to be toxic, flammable, and environmentally harmful.
-
Consult your institution's Environmental Health and Safety (EHS) department. EHS professionals are trained to manage and dispose of unknown chemical waste and can provide institution-specific protocols. They may also have access to more extensive databases or analytical resources to help identify the substance.
-
Properly label and store the waste. The container holding "this compound" must be clearly labeled as "Unknown Waste" and include any information available, such as the source of the material and the date it was designated as waste. It should be stored in a designated hazardous waste accumulation area, away from incompatible materials.
-
Do not dispose of the substance down the drain or in regular trash. This practice can lead to serious environmental contamination and safety hazards.
Logical Workflow for Handling Unidentified Chemical Waste
The following diagram outlines the decision-making process for the safe handling and disposal of an unidentified chemical like "this compound."
Until "this compound" can be positively identified, adherence to the precautionary principle is paramount to ensure the safety of laboratory personnel and the protection of the environment.
Unidentified Compound (Rac)-SC-45694: Lack of Data Prevents Safe Disposal Guidance
Efforts to determine the proper disposal procedures for the substance identified as "(Rac)-SC-45694" have been unsuccessful due to a critical lack of publicly available information regarding its chemical identity, properties, and associated hazards. Without a Safety Data Sheet (SDS) or any toxicological and environmental data, providing safe and compliant disposal instructions is not possible.
Initial investigations into common chemical databases and supplier catalogs, including a hypothesized connection to Santa Cruz Biotechnology based on the "SC" prefix, did not yield a match for this specific identifier. The "(Rac)-" prefix indicates that the substance is a racemic mixture, a common designation in chemistry, but the core identifier "SC-45694" does not correspond to a known commercially available chemical under that name in readily searchable databases.
Further attempts to locate this compound through broader searches of scientific literature and chemical patents have also failed to provide the necessary information to characterize its risks.
General Guidance for Unidentified Chemical Waste
In the absence of specific information for "this compound," standard laboratory procedures for handling unknown chemicals must be strictly followed. Researchers, scientists, and drug development professionals are advised to:
-
Treat the substance as hazardous. Until its properties are definitively known, "this compound" should be handled with the highest level of precaution, assuming it to be toxic, flammable, and environmentally harmful.
-
Consult your institution's Environmental Health and Safety (EHS) department. EHS professionals are trained to manage and dispose of unknown chemical waste and can provide institution-specific protocols. They may also have access to more extensive databases or analytical resources to help identify the substance.
-
Properly label and store the waste. The container holding "this compound" must be clearly labeled as "Unknown Waste" and include any information available, such as the source of the material and the date it was designated as waste. It should be stored in a designated hazardous waste accumulation area, away from incompatible materials.
-
Do not dispose of the substance down the drain or in regular trash. This practice can lead to serious environmental contamination and safety hazards.
Logical Workflow for Handling Unidentified Chemical Waste
The following diagram outlines the decision-making process for the safe handling and disposal of an unidentified chemical like "this compound."
Until "this compound" can be positively identified, adherence to the precautionary principle is paramount to ensure the safety of laboratory personnel and the protection of the environment.
Navigating Laboratory Safety: Protocol for Handling Biological Reagents
Initial investigations for a chemical compound identified as "(Rac)-SC-45694" did not yield a corresponding safety data sheet (SDS) or specific handling guidelines. However, searches for the catalog number "SC-45694" and similar variations from prominent suppliers strongly indicate that this identifier is associated with a biological reagent, specifically a monoclonal antibody, which is considered non-hazardous.
Given this information, the following guide provides essential safety and logistical information for handling non-hazardous biological reagents, such as antibodies. This protocol is designed to ensure the integrity of the product and the safety of laboratory personnel.
Standard Operating Procedure for Handling Biological Reagents
This section outlines the procedural, step-by-step guidance for the safe handling and disposal of non-hazardous biological reagents.
Personal Protective Equipment (PPE)
While the product is classified as non-hazardous, adherence to Good Laboratory Practice (GLP) necessitates the use of standard personal protective equipment to protect both the researcher and the product from contamination.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves | Prevent contamination of the reagent and user contact. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protect eyes from accidental splashes. |
| Body Protection | Laboratory coat | Protect skin and clothing from spills. |
Reagent Handling and Storage
Proper handling and storage are critical to maintaining the efficacy of biological reagents.
-
Receiving and Inspection: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Storage: Refer to the product data sheet for specific storage temperature requirements. Most antibodies are stored at 4°C for short-term use or -20°C for long-term storage. Do not freeze-thaw repeatedly.
-
Aseptic Technique: When handling the reagent, work in a clean and, if necessary, sterile environment (e.g., a laminar flow hood) to prevent microbial contamination. Use sterile pipette tips and tubes.
-
Avoid Contamination: Keep the reagent container closed when not in use. Avoid direct contact with the reagent solution.
Experimental Workflow
The following diagram illustrates a typical workflow for utilizing a biological reagent in a laboratory setting.
Caption: A logical flow diagram illustrating the key steps for the safe and effective handling of biological reagents in a laboratory setting.
Disposal Plan
Proper disposal of used reagents and contaminated materials is essential to maintain a safe and clean laboratory environment.
-
Liquid Waste: Unused or waste solutions containing the biological reagent can typically be disposed of down the drain with copious amounts of water, unless institutional policies state otherwise.
-
Solid Waste: Pipette tips, tubes, and other consumables that have come into contact with the reagent should be disposed of in the appropriate laboratory waste container (e.g., biohazard bag if used in conjunction with biological samples, or regular lab trash if used with non-hazardous materials).
-
Sharps: Any needles or other sharps used in the process must be disposed of in a designated sharps container.
Disclaimer: The information provided is based on the likely identification of "SC-45694" as a non-hazardous biological reagent. It is imperative to always consult the product-specific data sheet and your institution's safety guidelines before handling any laboratory product. If "this compound" is indeed a different, hazardous chemical compound, this guidance will not be sufficient, and a material-specific Safety Data Sheet (SDS) must be obtained and followed.
Navigating Laboratory Safety: Protocol for Handling Biological Reagents
Initial investigations for a chemical compound identified as "(Rac)-SC-45694" did not yield a corresponding safety data sheet (SDS) or specific handling guidelines. However, searches for the catalog number "SC-45694" and similar variations from prominent suppliers strongly indicate that this identifier is associated with a biological reagent, specifically a monoclonal antibody, which is considered non-hazardous.
Given this information, the following guide provides essential safety and logistical information for handling non-hazardous biological reagents, such as antibodies. This protocol is designed to ensure the integrity of the product and the safety of laboratory personnel.
Standard Operating Procedure for Handling Biological Reagents
This section outlines the procedural, step-by-step guidance for the safe handling and disposal of non-hazardous biological reagents.
Personal Protective Equipment (PPE)
While the product is classified as non-hazardous, adherence to Good Laboratory Practice (GLP) necessitates the use of standard personal protective equipment to protect both the researcher and the product from contamination.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves | Prevent contamination of the reagent and user contact. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protect eyes from accidental splashes. |
| Body Protection | Laboratory coat | Protect skin and clothing from spills. |
Reagent Handling and Storage
Proper handling and storage are critical to maintaining the efficacy of biological reagents.
-
Receiving and Inspection: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Storage: Refer to the product data sheet for specific storage temperature requirements. Most antibodies are stored at 4°C for short-term use or -20°C for long-term storage. Do not freeze-thaw repeatedly.
-
Aseptic Technique: When handling the reagent, work in a clean and, if necessary, sterile environment (e.g., a laminar flow hood) to prevent microbial contamination. Use sterile pipette tips and tubes.
-
Avoid Contamination: Keep the reagent container closed when not in use. Avoid direct contact with the reagent solution.
Experimental Workflow
The following diagram illustrates a typical workflow for utilizing a biological reagent in a laboratory setting.
Caption: A logical flow diagram illustrating the key steps for the safe and effective handling of biological reagents in a laboratory setting.
Disposal Plan
Proper disposal of used reagents and contaminated materials is essential to maintain a safe and clean laboratory environment.
-
Liquid Waste: Unused or waste solutions containing the biological reagent can typically be disposed of down the drain with copious amounts of water, unless institutional policies state otherwise.
-
Solid Waste: Pipette tips, tubes, and other consumables that have come into contact with the reagent should be disposed of in the appropriate laboratory waste container (e.g., biohazard bag if used in conjunction with biological samples, or regular lab trash if used with non-hazardous materials).
-
Sharps: Any needles or other sharps used in the process must be disposed of in a designated sharps container.
Disclaimer: The information provided is based on the likely identification of "SC-45694" as a non-hazardous biological reagent. It is imperative to always consult the product-specific data sheet and your institution's safety guidelines before handling any laboratory product. If "this compound" is indeed a different, hazardous chemical compound, this guidance will not be sufficient, and a material-specific Safety Data Sheet (SDS) must be obtained and followed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
